MIV-6R
Description
Properties
Molecular Formula |
C27H35N3O |
|---|---|
Molecular Weight |
417.6 g/mol |
IUPAC Name |
4-[3-[4-[(R)-amino-cyclopentyl-phenylmethyl]piperidin-1-yl]propoxy]benzonitrile |
InChI |
InChI=1S/C27H35N3O/c28-21-22-11-13-26(14-12-22)31-20-6-17-30-18-15-25(16-19-30)27(29,24-9-4-5-10-24)23-7-2-1-3-8-23/h1-3,7-8,11-14,24-25H,4-6,9-10,15-20,29H2/t27-/m1/s1 |
InChI Key |
AUWUGRCKTQSGJY-HHHXNRCGSA-N |
Isomeric SMILES |
C1CCC(C1)[C@@](C2CCN(CC2)CCCOC3=CC=C(C=C3)C#N)(C4=CC=CC=C4)N |
Canonical SMILES |
C1CCC(C1)C(C2CCN(CC2)CCCOC3=CC=C(C=C3)C#N)(C4=CC=CC=C4)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MIV-6R; MIV 6R; MIV6R; VU0516310-1; VU0516310 1; VU05163101; |
Origin of Product |
United States |
Foundational & Exploratory
MIV-6R Is Not a Recognized Signaling Pathway in Autoimmune Disease
Following a comprehensive review of scientific literature and publicly available data, it has been determined that "MIV-6R" is not a recognized signaling pathway . Instead, this compound is a chemical compound, specifically a small-molecule inhibitor designed to disrupt the interaction between the proteins menin and mixed-lineage leukemia (MLL).[1][2][3][4][5][6][7][8][9][10][11]
Research on this compound has primarily focused on its potential as a therapeutic agent in certain types of cancer, particularly MLL-rearranged leukemias.[1][4][7][8] The compound works by binding to menin, which prevents it from interacting with MLL fusion proteins. This disruption inhibits the proliferation of leukemia cells and promotes their differentiation.[4][8][12]
While some research explores the broader role of various signaling pathways in autoimmune diseases, such as the JAK-STAT and NF-κB pathways, there is no current scientific literature that describes or implicates an "this compound signaling pathway" in the context of autoimmunity.[13][14][15] A patent application mentions the possibility of treating a subject with an autoimmune disease with compounds related to MLL, but this does not establish the existence of a specific this compound pathway.[16]
Quantitative data available for this compound relates to its biochemical and cellular activity as a menin-MLL inhibitor. For example, it has been shown to inhibit the menin-MLL interaction with an IC50 of 56 nM and binds to menin with a dissociation constant (Kd) of 85 nM.[4][7][12]
Due to the non-existence of an "this compound signaling pathway," it is not possible to provide the requested in-depth technical guide, including detailed experimental protocols, further data presentation, or pathway visualizations related to autoimmune disease. The core topic as specified in the prompt does not correspond to a known biological mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lysine methyltransferase inhibitors: where we are now - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Pharmacologic Targeting of Chromatin Modulators As Therapeutics of Acute Myeloid Leukemia [frontiersin.org]
- 9. Small-molecule inhibitors of protein-protein interactions: progressing towards the reality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Computer-Aided Drug Design in Epigenetics [frontiersin.org]
- 11. selective small-molecule inhibitors: Topics by Science.gov [science.gov]
- 12. Lysine methyltransferase inhibitors: where we are now - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00196E [pubs.rsc.org]
- 13. news-medical.net [news-medical.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Common innate pathways to autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. WO2020150656A1 - Methods for assessing and treating cancer - Google Patents [patents.google.com]
The Role of Soluble IL-6 Receptor (sIL-6R) in Chronic Inflammation: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-6 (IL-6) is a pleiotropic cytokine with a central role in regulating immune responses, hematopoiesis, and inflammation.[1] Its biological activities are mediated through a receptor system consisting of a specific IL-6 receptor alpha-chain (IL-6R, also known as gp80 or CD126) and a signal-transducing subunit, glycoprotein 130 (gp130 or CD130).[2] Dysregulation of IL-6 signaling is a hallmark of numerous chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[3][4][5]
The signaling mechanism of IL-6 is unique in that it operates via two distinct pathways: classic signaling and trans-signaling.[6][7]
-
Classic signaling occurs when IL-6 binds to the membrane-bound IL-6R (mIL-6R), which is expressed on a limited number of cells, primarily hepatocytes and some leukocytes.[3][8] This pathway is generally associated with the regenerative and anti-inflammatory activities of IL-6.[6][9]
-
Trans-signaling , in contrast, is mediated by a soluble form of the IL-6R (sIL-6R). The sIL-6R, when complexed with IL-6, can activate cells that only express gp130, which is nearly ubiquitous.[9][10] This dramatically broadens the spectrum of IL-6-responsive cells and is predominantly responsible for the pro-inflammatory activities associated with IL-6.[8][9] This guide provides a detailed examination of the role of sIL-6R in chronic inflammation, focusing on its molecular mechanisms, quantitative aspects, and the experimental methodologies used for its study.
(Note: The user's query referred to "MIV-6R." This is likely a typographical error, as the established nomenclature in scientific literature for the molecule in this context is the soluble Interleukin-6 Receptor, or sIL-6R. This document will proceed based on this correction.)
Generation and Regulation of Soluble IL-6R
The soluble IL-6R is a 50-55 kDa protein that can be generated through two primary biological mechanisms.[1] The regulation of its production is a critical control point for inflammatory responses.
-
Proteolytic Cleavage (Shedding): The most significant source of sIL-6R is the proteolytic cleavage of the extracellular portion of the mIL-6R from the surface of cells like neutrophils and T-cells.[1][11] This shedding is primarily mediated by metalloproteases of the "A Disintegrin and Metalloproteinase" (ADAM) family, with ADAM10 and ADAM17 being the key enzymes involved.[5][6] The activity of these proteases can be upregulated during inflammatory conditions, leading to increased levels of sIL-6R.
-
Alternative Splicing: In humans, sIL-6R can also be produced through the translation of a differentially spliced mRNA transcript of the IL6R gene.[5][6][10] This transcript lacks the exon that codes for the transmembrane and cytosolic domains, resulting in the direct secretion of a soluble receptor protein.
The Pro-Inflammatory Role of sIL-6R Trans-Signaling
The IL-6/sIL-6R complex is a potent driver of chronic inflammation.[11] Its key functions include:
-
Transition from Acute to Chronic Inflammation: The IL-6/sIL-6R complex plays a pivotal role in dictating the nature of the leukocyte infiltrate at sites of inflammation.[11][12] It promotes a switch from a transient, neutrophil-dominated infiltrate, characteristic of acute inflammation, to a sustained infiltrate of mononuclear cells like monocytes and lymphocytes, which is a hallmark of chronic inflammation.[11][12]
-
Induction of Pro-inflammatory Mediators: By activating gp130 on stromal cells, such as endothelial cells and fibroblasts, the IL-6/sIL-6R complex induces the secretion of chemokines, particularly Monocyte Chemoattractant Protein-1 (MCP-1/CCL2).[11][13][14] This sustained chemokine production perpetuates the recruitment of mononuclear cells to the inflamed tissue.
-
T-Cell Regulation: IL-6 trans-signaling influences the balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T cells (Tregs).[9][10] The presence of sIL-6R enhances the differentiation of Th17 cells, further amplifying the inflammatory response.[9][15]
-
Inhibition of Apoptosis: The IL-6/sIL-6R complex can promote the survival of inflammatory cells like T-cells, contributing to the persistence of the inflammatory state.[11][15]
A natural inhibitor of this pathway exists in the form of soluble gp130 (sgp130), which can bind to the IL-6/sIL-6R complex and prevent it from engaging with membrane-bound gp130, thus specifically blocking trans-signaling without affecting classic signaling.[2][3]
Signaling Pathways Activated by sIL-6R
Upon binding of the IL-6/sIL-6R complex to the gp130 homodimer, a conformational change occurs, leading to the activation of associated Janus kinases (JAKs). This initiates several downstream signaling cascades that culminate in the expression of genes involved in inflammation, cell survival, and proliferation.
The two major pathways are:
-
JAK/STAT Pathway: Activated JAKs phosphorylate specific tyrosine residues on the cytoplasmic tail of gp130. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3.[9][16] Once recruited, STAT3 is phosphorylated by JAKs, leading to its homodimerization, translocation to the nucleus, and activation of target gene transcription. The IL-6-gp130-STAT3 axis is considered fundamental to the orchestration of inflammatory responses.[9]
-
Ras/MAPK Pathway: A separate tyrosine motif on gp130 (Tyr759) recruits the phosphatase SHP2.[9][10] This leads to the activation of the Ras-Raf-MEK-ERK (MAPK) signaling cascade, which also contributes to the expression of inflammatory genes and regulation of cell proliferation.[9][16]
Quantitative Data: sIL-6R Levels in Health and Disease
The concentration of sIL-6R in circulation is a key determinant of the extent of IL-6 trans-signaling. Levels are relatively stable in healthy individuals but can be elevated in various chronic inflammatory conditions.
| Condition | sIL-6R Concentration (ng/mL) | Reference(s) |
| Healthy Individuals | 25 - 80 | [1][7][8] |
| Rheumatoid Arthritis (RA) | Elevated compared to controls | [1][17] |
| Juvenile Chronic Arthritis | Significantly increased | [1] |
| Inflammatory Bowel Disease (IBD) | Slightly increased | [18] |
| Systemic Sclerosis | Correlates with severity of pulmonary fibrosis | [1] |
| Multiple Myeloma | 130 - 190 | [1] |
| HIV Infection | ~170 | [1] |
| General Inflammation | 2- to 5-fold increase over baseline | [8] |
Experimental Protocols for the Study of sIL-6R
A variety of methods are employed to quantify sIL-6R and elucidate its function in chronic inflammation.
Quantification of sIL-6R by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is the most common method for measuring sIL-6R concentrations in biological samples like serum, plasma, or cell culture supernatants.
Principle: A sandwich ELISA format uses two antibodies that recognize different epitopes on the sIL-6R protein. One antibody is used for capture and the other for detection.
Detailed Methodology:
-
Coating: A 96-well microplate is coated with a capture antibody specific for human sIL-6R (e.g., a monoclonal anti-sIL-6R antibody) diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plate is incubated overnight at 4°C.
-
Blocking: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween-20). A blocking buffer (e.g., 1% BSA in PBS) is added to each well to block non-specific binding sites. The plate is incubated for 1-2 hours at room temperature (RT).
-
Sample Incubation: After washing, serially diluted standards (recombinant human sIL-6R of known concentration) and unknown samples are added to the wells. The plate is incubated for 2 hours at RT.
-
Detection Antibody: The plate is washed again. A biotinylated detection antibody specific for sIL-6R is added to each well and incubated for 1-2 hours at RT.
-
Enzyme Conjugate: Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added. The plate is incubated for 20-30 minutes at RT, protected from light.
-
Substrate Addition: After a final wash, a substrate solution (e.g., TMB, Tetramethylbenzidine) is added to each well. A colorimetric reaction occurs, proportional to the amount of sIL-6R bound.
-
Reaction Termination and Reading: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄). The optical density (absorbance) is measured at 450 nm using a microplate reader.
-
Calculation: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of sIL-6R in the unknown samples is interpolated from this curve.
Functional Analysis using a Cell-Based Proliferation Assay
This type of assay measures the biological activity of the IL-6/sIL-6R complex. Ba/F3 cells, a murine pro-B cell line that is dependent on IL-3 for survival, can be engineered to stably express human gp130. These Ba/F3-gp130 cells will proliferate in response to the IL-6/sIL-6R complex but not to IL-6 alone.
Detailed Methodology:
-
Cell Culture: Ba/F3-gp130 cells are maintained in standard culture medium supplemented with murine IL-3.
-
Cell Preparation: Prior to the assay, cells are washed multiple times with IL-3-free medium to remove any residual growth factor. Cells are then resuspended in assay medium (low-serum, IL-3-free) and seeded into a 96-well plate at a defined density (e.g., 5 x 10³ cells/well).
-
Stimulation: Cells are treated with a constant, sub-maximal concentration of IL-6 (e.g., 100 ng/mL) combined with serial dilutions of a sample containing sIL-6R (e.g., patient serum or recombinant protein). Controls include cells with medium alone, IL-6 alone, and sIL-6R alone.
-
Incubation: The plate is incubated for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.
-
Proliferation Measurement: Cell proliferation is quantified using a colorimetric or fluorometric assay, such as:
-
MTT/XTT Assay: Measures mitochondrial dehydrogenase activity in viable cells.
-
CellTiter-Blue®/Resazurin Assay: Measures the metabolic capacity of viable cells.[7]
-
BrdU Incorporation: Measures DNA synthesis in proliferating cells.
-
-
Data Analysis: The absorbance or fluorescence values are read using a plate reader. The results are plotted as cell proliferation versus the concentration of sIL-6R to determine the dose-dependent activity.
In Vivo Analysis in Animal Models of Chronic Inflammation
Animal models are indispensable for studying the role of sIL-6R trans-signaling in the context of a whole organism and for testing potential therapeutics.
Example Workflow: Testing a Trans-Signaling Inhibitor (sgp130Fc) in a Mouse Model of Arthritis
-
Disease Induction: Arthritis is induced in a cohort of mice (e.g., DBA/1 strain for collagen-induced arthritis). This involves immunization with an emulsion of type II collagen and complete Freund's adjuvant. A booster immunization is given ~21 days later.
-
Monitoring: Mice are monitored daily for signs of arthritis, including paw swelling (measured with calipers) and clinical scoring of joint inflammation.
-
Treatment Groups: Once clinical signs of arthritis appear, mice are randomized into treatment groups:
-
Group 1: Vehicle control (e.g., PBS)
-
Group 2: Therapeutic inhibitor (e.g., recombinant sgp130Fc protein)
-
Group 3: (Optional) Positive control (e.g., an established anti-inflammatory drug)
-
-
Drug Administration: The inhibitor or vehicle is administered systemically (e.g., via intraperitoneal injection) according to a predetermined schedule.
-
Outcome Assessment: At the end of the study period, several endpoints are assessed:
-
Clinical Score: Continued daily monitoring of arthritis severity.
-
Histopathology: Ankle and knee joints are harvested, fixed, sectioned, and stained (e.g., with H&E and Safranin O) to assess inflammation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Serum is collected to measure levels of sIL-6R, IL-6, and downstream inflammatory markers (e.g., CCL2) by ELISA.
-
Gene Expression: RNA can be isolated from synovial tissue to analyze the expression of inflammatory genes by qRT-PCR.
-
-
Statistical Analysis: Data from the different treatment groups are compared to determine the efficacy of the sIL-6R trans-signaling inhibitor in ameliorating the disease.
Conclusion and Therapeutic Implications
The soluble IL-6 receptor is a critical agonist and a key mediator of the pro-inflammatory functions of Interleukin-6. Through the mechanism of trans-signaling, sIL-6R extends the activity of IL-6 to a wide array of cell types, driving the transition to and maintenance of chronic inflammatory states. The elevated levels of sIL-6R in numerous inflammatory diseases underscore its pathological significance. A thorough understanding of its signaling pathways and the development of robust experimental models have paved the way for novel therapeutic strategies. Specifically, inhibitors that selectively block the IL-6/sIL-6R trans-signaling pathway, such as sgp130Fc (Olamkicept), represent a promising and targeted approach for the treatment of chronic inflammatory diseases, potentially offering a more refined safety profile than broad IL-6 or IL-6R blockade.[3][19] Continued research in this area is vital for the development of next-generation therapies for these debilitating conditions.
References
- 1. sbhsciences.com [sbhsciences.com]
- 2. The role of IL-6 trans-siganling in inflammation and cancer [bmfz.hhu.de]
- 3. Interleukin-6 trans-signalling in chronic inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interleukin‐6 Trans‐Signalling in Chronic Inflammation and Cancer | Semantic Scholar [semanticscholar.org]
- 5. The soluble Interleukin 6 receptor: generation and role in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. The balance of interleukin (IL)-6, IL-6·soluble IL-6 receptor (sIL-6R), and IL-6·sIL-6R·sgp130 complexes allows simultaneous classic and trans-signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IL-6 Trans-Signaling via the Soluble IL-6 Receptor: Importance for the Pro-Inflammatory Activities of IL-6 [ijbs.com]
- 9. IL-6 Trans-Signaling via the Soluble IL-6 Receptor: Importance for the Pro-Inflammatory Activities of IL-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Interleukin-6 Signaling Pathway and Its Role in Kidney Disease: An Update [frontiersin.org]
- 11. Interleukin-6 and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interleukin-6 and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Soluble IL-6 receptor governs IL-6 activity in experimental arthritis: blockade of arthritis severity by soluble glycoprotein 130 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. IL-6 signaling in autoimmunity, chronic inflammation and inflammation-associated cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Serum levels of interleukin-6 type cytokines and soluble interleukin-6 receptor in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The IL-6/sIL-6R complex as a novel target for therapeutic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Interleukin-6 Receptor (IL-6R) Gene Expression in Cancer Progression
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the Interleukin-6 Receptor (IL-6R), its role in cancer progression, associated signaling pathways, quantitative expression data, and detailed experimental protocols.
Introduction: The IL-6/IL-6R Axis in Oncology
Interleukin-6 (IL-6) is a pleiotropic cytokine with a pivotal role in regulating immune responses, inflammation, and hematopoiesis. Its biological activities are mediated through a receptor complex consisting of a ligand-binding subunit, the Interleukin-6 Receptor (IL-6R or CD126), and a signal-transducing subunit, glycoprotein 130 (gp130 or CD130). Dysregulated IL-6 signaling is a hallmark of numerous chronic inflammatory diseases and a significant contributor to the pathogenesis of various cancers.[1][2][3][4]
The IL-6R exists in two primary forms: a membrane-bound receptor (mIL-6R) and a soluble receptor (sIL-6R). The interaction of IL-6 with mIL-6R initiates the "classic" signaling pathway, which is predominantly involved in regenerative and anti-inflammatory processes. Conversely, the complex of IL-6 and sIL-6R can activate cells that do not express mIL-6R, a process termed "trans-signaling."[1][2][5] This trans-signaling pathway is strongly associated with the pro-inflammatory and pro-tumorigenic activities of IL-6.[5][6]
Elevated expression of IL-6 and IL-6R has been documented in a wide array of malignancies, including breast, lung, colorectal, ovarian, prostate, and hematological cancers.[1][7] This increased expression often correlates with advanced tumor stage, metastasis, and poor prognosis, underscoring the clinical significance of the IL-6/IL-6R signaling axis in oncology.[4][8][9]
The Role of IL-6R in Cancer Progression
The IL-6R signaling pathway is intricately involved in multiple facets of cancer progression, including tumor cell proliferation, survival, angiogenesis, metastasis, and the modulation of the tumor microenvironment.
Tumor Growth and Survival: The activation of IL-6R signaling, primarily through the JAK/STAT3 pathway, promotes the transcription of genes involved in cell cycle progression (e.g., Cyclin D1, c-Myc) and inhibition of apoptosis (e.g., Bcl-xL, Mcl-1).[2][10] In some cancers, an autocrine loop is established where tumor cells both secrete IL-6 and express IL-6R, leading to sustained pro-survival signaling.[3][10]
Angiogenesis and Metastasis: IL-6R signaling contributes to the formation of new blood vessels (angiogenesis) by inducing the expression of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).[8][11] Furthermore, this pathway promotes epithelial-mesenchymal transition (EMT), a key process in which cancer cells acquire migratory and invasive properties, facilitating metastasis.[5][6] IL-6R signaling also plays a role in the establishment of a pre-metastatic niche, preparing distant organs for tumor cell colonization.[10]
Tumor Microenvironment and Immune Evasion: Within the tumor microenvironment (TME), IL-6R signaling influences the function of various immune cells. It can promote the differentiation of pro-tumorigenic Th17 cells and regulatory T cells (Tregs) while inhibiting the maturation of dendritic cells, thereby suppressing anti-tumor immunity.[2][12] IL-6 produced by cancer-associated fibroblasts (CAFs) and tumor-associated macrophages (TAMs) in the TME can further enhance tumor growth and invasion through paracrine signaling.[3][11]
Drug Resistance: Upregulation of the IL-6/IL-6R axis has been implicated in resistance to various cancer therapies, including chemotherapy and targeted agents.[4][7] For instance, in breast cancer, IL-6R signaling can confer resistance to endocrine therapy.[11]
IL-6R Signaling Pathways in Cancer
The binding of IL-6 to either mIL-6R or sIL-6R triggers the dimerization of gp130, leading to the activation of associated Janus kinases (JAKs). This initiates several downstream signaling cascades critical for cancer progression.
The JAK/STAT Pathway
The canonical signaling pathway activated by IL-6R is the JAK/STAT pathway. Upon gp130 dimerization, JAKs (primarily JAK1, JAK2, and TYK2) are activated and phosphorylate tyrosine residues on the cytoplasmic tail of gp130. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3. Recruited STAT3 is then phosphorylated by JAKs, leading to its dimerization, nuclear translocation, and subsequent activation of target gene transcription.[1][2][13]
Caption: The IL-6R-mediated JAK/STAT signaling pathway.
The PI3K/AKT Pathway
The IL-6R/gp130 complex can also activate the Phosphatidylinositol 3-kinase (PI3K)/AKT pathway, which is a crucial signaling cascade for cell survival and proliferation. Activated JAKs can phosphorylate adaptor proteins that recruit and activate PI3K, leading to the phosphorylation and activation of AKT. Activated AKT then phosphorylates a variety of downstream targets to inhibit apoptosis and promote cell growth.
Caption: The IL-6R-mediated PI3K/AKT signaling pathway.
The Ras/Raf/MEK/ERK (MAPK) Pathway
Activation of the IL-6R can also lead to the stimulation of the Ras/Raf/MEK/ERK Mitogen-Activated Protein Kinase (MAPK) pathway. This occurs through the recruitment of the tyrosine phosphatase SHP2 to the gp130 receptor, which then activates the Grb2-SOS complex, leading to the activation of Ras and the subsequent phosphorylation cascade of Raf, MEK, and ERK. The MAPK pathway is heavily involved in cell proliferation, differentiation, and survival.
Caption: The IL-6R-mediated MAPK signaling pathway.
Quantitative Data on IL-6R Expression in Cancer
The following tables summarize quantitative data on IL-6R expression in various cancers. It is important to note that expression levels can vary significantly based on the detection method, patient cohort, and tumor subtype.
Table 1: IL-6R Expression in Solid Tumors
| Cancer Type | Expression Status | Method | Key Findings | Reference(s) |
| Breast Cancer | Overexpressed | IHC, qPCR | High IL-6Rα expression is associated with apoptosis resistance. Expression is elevated in HER2-positive and triple-negative breast cancer. | [3][4][11] |
| Lung Adenocarcinoma | Downregulated in tumor | IHC, TCGA data | Lower IL-6R expression in tumor tissue compared to adjacent normal tissue. Low expression is an independent predictor of poor prognosis. | [14] |
| Colorectal Cancer | Upregulated | IHC, Serum ELISA | Increased serum levels of sIL-6R correlate with tumor size. Overexpression in tumor tissue is associated with advanced stage and metastasis. | [2][6] |
| Ovarian Cancer | Overexpressed | qPCR | Higher IL-6R expression in chemoresistant cell lines compared to chemosensitive lines. | [15] |
| Hepatocellular Carcinoma | Upregulated | IHC | High expression of IL-6 and IL-6R in the tumor microenvironment promotes postoperative recurrence. | [16] |
| Prostate Cancer | Upregulated | IHC, Serum ELISA | Increased serum and tissue levels of IL-6 and IL-6R are associated with disease aggressiveness and poor prognosis. | [1][10] |
| Gastric Carcinoma | Upregulated | IHC | Higher IL-6R expression in tumor cells compared to adjacent normal cells. | [17] |
| Soft Tissue Sarcomas | Variable | IHC | High IL-6R expression is more frequent in high-grade tumors. | [18] |
Table 2: Serum Levels of Soluble IL-6R (sIL-6R) in Cancer Patients
| Cancer Type | sIL-6R Levels | Association with Prognosis | Reference(s) |
| Multiple Myeloma | Elevated | Correlates with disease severity and progression. | [7] |
| Colorectal Cancer | Elevated | Correlates with tumor size. | [6] |
| Prostate Cancer | Elevated | Associated with disease aggressiveness and poor prognosis. | [10] |
| Bone Metastasis | Elevated | Associated with poor clinical outcome. | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study IL-6R gene and protein expression in the context of cancer.
Immunohistochemistry (IHC) for IL-6R Detection in Tumor Tissues
This protocol is for the detection of IL-6R in paraffin-embedded tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections (4-5 µm)
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., 10 mM citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) for quenching endogenous peroxidase activity
-
Blocking buffer (e.g., 1.5% normal goat serum in PBS)
-
Primary antibody: Anti-IL-6R antibody (e.g., rabbit polyclonal or mouse monoclonal)
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) complex
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 5 minutes each, followed by distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in 10 mM citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.[19]
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-IL-6R antibody (diluted according to manufacturer's instructions, e.g., 1:50) overnight at 4°C in a humidified chamber.[19]
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
-
Signal Amplification:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with Streptavidin-HRP complex for 30 minutes at room temperature.
-
-
Visualization:
-
Rinse with PBS (3 x 5 minutes).
-
Apply DAB substrate solution and incubate for 5-10 minutes, or until a brown precipitate is visible under the microscope.
-
-
Counterstaining and Mounting:
-
Rinse with distilled water.
-
Counterstain with hematoxylin for 1-2 minutes.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Interpretation: Positive staining for IL-6R will appear as a brown precipitate. The intensity and localization (membranous, cytoplasmic) of the staining should be evaluated by a pathologist.[21]
Caption: Immunohistochemistry workflow for IL-6R detection.
Quantitative Real-Time PCR (qPCR) for IL-6R mRNA Expression
This protocol outlines the steps for quantifying IL-6R mRNA levels in cell lines or tissue samples.
Materials:
-
Total RNA extracted from cells or tissues
-
Reverse transcription kit for cDNA synthesis
-
qPCR primer pair for human IL-6R (and a reference gene, e.g., GAPDH, β-actin)[22][23]
-
SYBR Green or TaqMan-based qPCR master mix
-
qPCR instrument
Procedure:
-
RNA Extraction and Quality Control:
-
Extract total RNA from samples using a suitable method (e.g., TRIzol reagent, commercial kits).
-
Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and/or gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's protocol.[24]
-
-
qPCR Reaction Setup:
-
Prepare a qPCR reaction mix containing:
-
qPCR master mix (2x)
-
Forward and reverse primers for IL-6R (final concentration 200-500 nM)
-
cDNA template (20-100 ng)
-
Nuclease-free water to the final volume.
-
-
Set up parallel reactions for the reference gene.
-
Include no-template controls for each primer set.
-
-
qPCR Cycling:
-
Perform qPCR using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).[25]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for IL-6R and the reference gene.
-
Calculate the relative expression of IL-6R using the 2-ΔΔCt method.[24]
-
Western Blotting for IL-6R Protein Detection
This protocol describes the detection of IL-6R protein in cell lysates.
Materials:
-
Cell lysates
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-IL-6R antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells in a suitable lysis buffer containing protease inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-IL-6R antibody (diluted in blocking buffer) overnight at 4°C.[26]
-
Wash the membrane with TBST (3 x 10 minutes).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[26]
-
-
Detection:
-
Wash the membrane with TBST (3 x 10 minutes).
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Cell Proliferation Assay (MTT or CCK-8)
This protocol is used to assess the effect of IL-6R modulation (e.g., knockdown or inhibition) on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Cell culture medium
-
Treatment (e.g., IL-6R inhibitor, shRNA for IL-6R knockdown)
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well and allow them to adhere overnight.[27]
-
-
Treatment:
-
Treat the cells with the desired concentrations of the IL-6R inhibitor or after performing IL-6R knockdown.
-
Include appropriate controls (e.g., vehicle control, non-targeting shRNA).
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours.[28]
-
-
Addition of Reagent:
-
Measurement:
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability or proliferation relative to the control group.
-
Therapeutic Targeting of IL-6R in Cancer
Given the integral role of IL-6R in promoting cancer, it has emerged as a promising therapeutic target. Several strategies are being explored to inhibit IL-6R signaling:
-
Monoclonal Antibodies against IL-6R:
-
Monoclonal Antibodies against IL-6:
-
Siltuximab: This is a chimeric monoclonal antibody that directly neutralizes IL-6.[29]
-
-
Small Molecule Inhibitors:
Clinical trials are ongoing to evaluate the efficacy and safety of these IL-6R-targeting agents, both as monotherapies and in combination with other cancer treatments like chemotherapy, targeted therapy, and immunotherapy.[7][12]
Conclusion
The Interleukin-6 Receptor plays a multifaceted and critical role in the progression of numerous cancers. Its signaling pathways drive tumor cell proliferation, survival, angiogenesis, and metastasis, while also shaping an immunosuppressive tumor microenvironment. The overexpression of IL-6R and its soluble form often correlates with a poor prognosis, highlighting its potential as both a biomarker and a therapeutic target. The development of monoclonal antibodies and small molecule inhibitors targeting the IL-6/IL-6R axis offers promising new avenues for cancer therapy. A deeper understanding of the quantitative expression of IL-6R and the application of robust experimental protocols are essential for advancing research and translating these findings into effective clinical strategies for patients with cancer.
References
- 1. portlandpress.com [portlandpress.com]
- 2. IL-6 Activities in the Tumour Microenvironment. Part 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential therapeutic implications of IL-6/IL-6R/gp130-targeting agents in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. mdpi.com [mdpi.com]
- 6. A Potential Role of IL-6/IL-6R in the Development and Management of Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The Role of IL-6 in Cancer Cell Invasiveness and Metastasis—Overview and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interleukin-6 in Bone Metastasis and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interleukin 6/Interleukin 6 Receptor Interaction and its Role as a Therapeutic Target for Treatment of Cachexia and Cancer | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 11. Frontiers | IL-6: The Link Between Inflammation, Immunity and Breast Cancer [frontiersin.org]
- 12. New perspectives in cancer immunotherapy: targeting IL-6 cytokine family - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Low expression of IL6R predicts poor prognosis for lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Association between the expression levels of IL-6 and IL-6R in the hepatocellular carcinoma microenvironment and postoperative recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IL6R | Cancer Genetics Web [cancerindex.org]
- 18. Expression of Interleukin-6 and the Interleukin-6 Receptor Predicts the Clinical Outcomes of Patients with Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anti-IL-6R Antibody (A8941) | Antibodies.com [antibodies.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. origene.com [origene.com]
- 23. sinobiological.com [sinobiological.com]
- 24. Direct regulation of interleukin-6 expression by Notch signaling in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 25. IL-6 Gene Expression in Human Adipose Tissue in Response to Exercise – Effect of Carbohydrate Ingestion - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
- 27. strategian.com [strategian.com]
- 28. ART1 knockdown decreases the IL-6-induced proliferation of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. aacrjournals.org [aacrjournals.org]
Structural Insights into the Oncostatin M and gp130 Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oncostatin M (OSM), a pleiotropic cytokine of the interleukin-6 (IL-6) family, plays a crucial role in a myriad of biological processes, including inflammation, hematopoiesis, and liver development.[1] Its diverse functions are mediated through cell surface receptor complexes containing the common signal-transducing subunit, glycoprotein 130 (gp130).[1][2] OSM signaling is initiated through two distinct receptor complexes: the type I receptor, a heterodimer of gp130 and the leukemia inhibitory factor receptor (LIFR), and the type II receptor, a heterodimer of gp130 and the Oncostatin M Receptor (OSMR).[3][4] This guide focuses on the structural biology of the type II OSM receptor complex, detailing the intricate molecular interactions between OSM, OSMR (referred to herein as MIV-6R based on the user's query), and gp130 that underpin its signaling functions.
Quantitative Analysis of Molecular Interactions
The assembly of the OSM/OSMR/gp130 signaling complex is a sequential process initiated by the low-affinity binding of OSM to gp130.[1] This initial interaction is a prerequisite for the subsequent high-affinity recruitment of OSMR to form a functional ternary signaling complex.[5] The binding affinities and kinetics of these interactions have been characterized using various biophysical techniques, primarily Surface Plasmon Resonance (SPR).
| Interacting Molecules | Technique | Dissociation Constant (Kd) | Association Rate (kon) | Dissociation Rate (koff) | Reference |
| Oncostatin M (OSM) and soluble gp130 (sgp130) | In vitro binding assay | 10⁻⁸ M | Not Reported | Not Reported | [6] |
| OSM-M1 (mutant) and OSMR-gp130 complex | ELISA | 6-fold higher affinity for OSMR-gp130 than LIFR-gp130 | Not Reported | Not Reported | [7] |
| OSM-M2 (mutant) and OSMR-gp130 complex | ELISA | 3- to 4-fold reduced difference in affinity compared to wild-type | Not Reported | Not Reported | [7] |
| Radio-iodinated OSM and various cell lines | Scatchard analysis | High affinity: 1-10 pM; Low affinity: 0.4-1 nM | Not Reported | Not Reported | [2] |
Structural Basis of Complex Assembly and Signaling
Recent advances in cryogenic electron microscopy (cryo-EM) have provided unprecedented high-resolution insights into the architecture of the fully assembled extracellular domains of both type I and type II OSM receptor complexes. These structures reveal that the juxtamembrane domains of the receptor complexes are brought into close proximity, a conformation essential for the initiation of intracellular signaling.
The crystal structure of human OSM reveals a classic four-helix bundle topology.[8] Mutagenesis studies have mapped the receptor-binding epitopes on the OSM surface. Site 2 on OSM is responsible for the initial interaction with gp130, while site 3 mediates the subsequent binding to either LIFR or OSMR.[8]
Upon formation of the ternary OSM/OSMR/gp130 complex, the intracellular domains of gp130 and OSMR, which are constitutively associated with Janus kinases (JAKs), are brought into close proximity. This proximity facilitates the trans-phosphorylation and activation of the JAKs, which in turn phosphorylate tyrosine residues on the cytoplasmic tails of the receptors. These phosphorylated tyrosines serve as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1, STAT3, and STAT5, as well as other signaling adaptors like those involved in the Ras-MAPK and PI3K-Akt pathways.[1]
Signaling Pathways
The activation of the OSM/OSMR/gp130 receptor complex triggers multiple downstream signaling cascades that regulate a wide array of cellular responses.
Caption: Oncostatin M Signaling Pathway.
Experimental Protocols
Cryo-Electron Microscopy (Cryo-EM) of the OSM/OSMR/gp130 Complex
This protocol outlines the general workflow for determining the structure of the full extracellular assembly of the OSM/OSMR/gp130 complex.[9]
Caption: Cryo-EM Experimental Workflow.
-
Protein Expression and Purification: The extracellular domains (ECDs) of human or mouse OSMR and gp130, along with OSM, are expressed in a suitable system (e.g., HEK293 cells) and purified to homogeneity.[9]
-
Complex Formation: The purified proteins are mixed in a specific molar ratio to allow for the formation of the ternary complex.
-
Grid Preparation and Vitrification: The complex solution is applied to EM grids, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane to vitrify the sample.
-
Cryo-EM Data Collection: Data is collected on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.
-
Image Processing: The collected micrographs are processed to select individual particle images, which are then subjected to 2D and 3D classification and refinement to generate a high-resolution 3D density map.[10][11]
-
Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map and refined.[10][11]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.[2][12]
-
Sensor Chip Preparation: A suitable sensor chip (e.g., CM5) is activated for ligand immobilization.
-
Ligand Immobilization: One of the binding partners (e.g., gp130-ECD) is covalently immobilized onto the sensor chip surface.
-
Analyte Injection: A series of concentrations of the analyte (e.g., OSM) are injected over the sensor surface, and the binding response is monitored over time.
-
Dissociation: After the association phase, a buffer is flowed over the chip to monitor the dissociation of the analyte from the ligand.
-
Regeneration: The sensor surface is regenerated to remove the bound analyte for the next binding cycle.
-
Data Analysis: The resulting sensorgrams are fitted to appropriate binding models to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).[2]
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding and Quantification
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[3]
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for one of the components (e.g., OSM).
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Sample/Standard Incubation: Samples or standards containing the protein of interest are added to the wells and incubated.
-
Detection Antibody Incubation: A biotinylated detection antibody specific for a different epitope on the target protein is added.
-
Enzyme Conjugate Incubation: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Addition and Signal Detection: A chromogenic substrate for HRP is added, and the color development is measured using a microplate reader. The intensity of the color is proportional to the amount of the target protein in the sample.
Conclusion
The structural and biophysical characterization of the OSM/OSMR/gp130 signaling complex has provided a detailed molecular blueprint for understanding its assembly and mechanism of action. This knowledge is instrumental for the rational design of novel therapeutics targeting this pathway for the treatment of various inflammatory diseases and cancers where OSM signaling is dysregulated. The experimental protocols outlined in this guide provide a foundation for further research into the intricate details of this important cytokine signaling system.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of Open Surface Plasmon Resonance (OpenSPR) to Characterize the Binding Affinity of Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Oncostatin M ELISA Kit (EHOSM) - Invitrogen [thermofisher.com]
- 4. Dynamics of the gp130 cytokine complex: A model for assembly on the cellular membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the Rat Oncostatin M Receptor Complex Which Resembles the Human, but Differs from the Murine Cytokine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ELISA Kit for Oncostatin M (OSM) | SEA110Mu | Mus musculus (Mouse) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 7. A Unique Loop Structure in Oncostatin M Determines Binding Affinity toward Oncostatin M Receptor and Leukemia Inhibitory Factor Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The interactions of the cytokine-binding homology region and immunoglobulin-like domains of gp130 with oncostatin M: implications for receptor complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structures of complete extracellular assemblies of type I and type II Oncostatin M receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
Unveiling the Transcriptomic Complexity: A Technical Guide to the Discovery and Characterization of Novel Gene-X Isoforms
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction:
The functional diversity of the human proteome is significantly expanded by alternative splicing, a fundamental process that generates multiple distinct mRNA transcripts, or isoforms, from a single gene. These isoforms can encode proteins with diverse, and sometimes opposing, functions, thereby playing critical roles in both normal physiological processes and the pathogenesis of various diseases. This technical guide provides a comprehensive overview of the methodologies employed in the discovery and characterization of novel isoforms of a hypothetical gene of interest, herein referred to as "Gene-X". The protocols and data presented are based on established and cutting-edge techniques in molecular biology and bioinformatics, offering a robust framework for researchers embarking on similar investigations.
While the initial aim of this document was to focus on the "MIV-6R" gene, a comprehensive search of publicly available scientific literature and databases yielded no specific information pertaining to a gene or protein with this designation. Therefore, "Gene-X" will be used as a placeholder to illustrate the principles and workflows applicable to the study of novel isoforms for any gene of interest.
I. Quantitative Data Summary
The following tables summarize hypothetical quantitative data that would be generated during the discovery and validation of novel Gene-X isoforms.
Table 1: Expression Profile of Novel Gene-X Isoforms Across Different Tissues
| Isoform ID | Brain (TPM) | Liver (TPM) | Lung (TPM) | Heart (TPM) | Kidney (TPM) |
| Gene-X.1 (Canonical) | 120.5 | 85.2 | 45.8 | 60.1 | 75.3 |
| Gene-X.2 (Novel) | 15.2 | 5.1 | 2.3 | 8.9 | 4.7 |
| Gene-X.3 (Novel) | 5.8 | 25.6 | 1.2 | 3.4 | 18.9 |
| Gene-X.4 (Novel) | 0.5 | 1.2 | 30.1 | 2.5 | 0.8 |
TPM: Transcripts Per Million
Table 2: Functional Characterization of Novel Gene-X Isoforms
| Isoform ID | Subcellular Localization | Receptor Binding Affinity (Kd, nM) | Downstream Signaling Activation (Fold Change) |
| Gene-X.1 (Canonical) | Cell Membrane | 10.5 | 1.0 (Baseline) |
| Gene-X.2 (Novel) | Cytoplasm | - | N/A |
| Gene-X.3 (Novel) | Cell Membrane | 5.2 | 2.5 |
| Gene-X.4 (Novel) | Secreted | 150.8 | 0.2 |
II. Experimental Protocols
A. Long-Read Sequencing for Novel Isoform Discovery
A pivotal technology for identifying novel isoforms is long-read sequencing, which can sequence full-length transcripts, thereby overcoming the limitations of short-read sequencing in resolving complex splicing patterns.
Protocol: PacBio Iso-Seq
-
RNA Extraction: Total RNA is extracted from the target tissue or cell line using a TRIzol-based method, followed by DNase I treatment to remove any contaminating genomic DNA. RNA integrity is assessed using an Agilent Bioanalyzer.
-
cDNA Synthesis: Full-length cDNA is synthesized from high-quality total RNA using a SMARTer PCR cDNA Synthesis Kit, which enriches for full-length transcripts.
-
PCR Amplification: The full-length cDNA is amplified by PCR using primers specific to the SMARTer adapters. The number of PCR cycles is optimized to avoid over-amplification.
-
Library Preparation: The amplified cDNA is used to generate a SMRTbell library for sequencing on the PacBio Sequel II system. This involves DNA damage repair, end-repair, and ligation of SMRTbell adapters.
-
Sequencing: The SMRTbell library is sequenced on the PacBio Sequel II platform to generate long reads, also known as Circular Consensus Sequencing (CCS) reads or HiFi reads.
-
Bioinformatic Analysis: The raw sequencing data is processed using the Iso-Seq 3 pipeline. This includes demultiplexing, circular consensus sequence generation, and mapping of full-length, non-chimeric reads to the reference genome. Novel isoforms are identified by comparing the mapped transcripts to existing gene annotations.
B. Validation of Novel Isoforms
The existence of novel isoforms identified through long-read sequencing must be experimentally validated.
Protocol: Reverse Transcription Polymerase Chain Reaction (RT-PCR) and Sanger Sequencing
-
Primer Design: Design primers that specifically amplify the novel isoform(s). One primer should be located in a novel exon or span a novel splice junction to ensure specificity.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the relevant samples and synthesize cDNA as described above.
-
RT-PCR: Perform PCR using the isoform-specific primers and the synthesized cDNA as a template. Include appropriate positive and negative controls.
-
Gel Electrophoresis: Analyze the PCR products on an agarose gel to confirm the presence of a band of the expected size.
-
Sanger Sequencing: Purify the PCR product and perform Sanger sequencing to confirm the exact sequence of the novel isoform and its splice junctions.
C. Functional Characterization of Novel Isoforms
Understanding the functional consequences of novel isoforms is crucial.
Protocol: Overexpression and Cellular Localization
-
Cloning: Clone the full-length coding sequence of the novel isoform into an expression vector containing a suitable tag (e.g., GFP or FLAG).
-
Transfection: Transfect the expression vector into a suitable cell line.
-
Western Blotting: Confirm the expression of the tagged protein by Western blotting using an antibody against the tag.
-
Immunofluorescence Microscopy: Determine the subcellular localization of the novel isoform by immunofluorescence microscopy using the tag-specific antibody.
III. Visualization of Workflows and Pathways
A. Experimental Workflow for Novel Isoform Discovery
The following diagram illustrates the key steps involved in the discovery and validation of novel Gene-X isoforms.
Caption: Workflow for discovery and validation of novel Gene-X isoforms.
B. Hypothetical Signaling Pathway of Gene-X Isoforms
This diagram depicts a hypothetical signaling pathway illustrating how different Gene-X isoforms could elicit distinct cellular responses.
Caption: Hypothetical signaling of Gene-X isoforms.
The discovery and characterization of novel gene isoforms are paramount to a comprehensive understanding of gene function and its role in disease. The integration of long-read sequencing technologies with robust bioinformatic pipelines and rigorous experimental validation provides a powerful approach to unravel the complexities of the transcriptome. The methodologies and conceptual frameworks presented in this guide offer a solid foundation for researchers to explore the isoform landscape of their genes of interest, ultimately paving the way for the identification of novel therapeutic targets and diagnostic biomarkers.
The Role of Interleukin-6 Receptor (IL-6R) in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Interleukin-6 receptor (IL-6R) system is a critical signaling pathway in the central nervous system (CNS), implicated in a wide array of physiological and pathological processes. This technical guide provides an in-depth examination of the IL-6R's function, signaling cascades, and its role in neuroinflammation and neurodegenerative diseases. We present a synthesis of current research, including quantitative data on receptor expression and the effects of therapeutic interventions, detailed descriptions of key experimental methodologies, and visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction to IL-6R in the CNS
Interleukin-6 (IL-6) is a pleiotropic cytokine with a profound impact on the CNS.[1][2] Its effects are mediated through its receptor, IL-6R (also known as CD126), which exists in both membrane-bound (mIL-6R) and soluble (sIL-6R) forms.[3] While IL-6 itself is produced by various CNS cells including neurons, astrocytes, and microglia, the expression of mIL-6R is more restricted.[1][4] This differential expression gives rise to two distinct signaling pathways—classic and trans-signaling—that underlie the diverse and sometimes contradictory roles of IL-6 in the brain, ranging from neuroprotection and neurogenesis to chronic inflammation and neurodegeneration.[5][6] Dysregulation of IL-6R signaling is a hallmark of several CNS disorders, including neuromyelitis optica spectrum disorder (NMOSD), multiple sclerosis, and Alzheimer's disease, making it a key therapeutic target.[1][5]
IL-6R Signaling Pathways in the CNS
IL-6R signaling is initiated by the binding of IL-6 to either mIL-6R or sIL-6R. This ligand-receptor complex then associates with the ubiquitously expressed signal-transducing protein, gp130 (CD130), triggering downstream intracellular cascades.
Classic Signaling Pathway
Classic IL-6R signaling occurs in cells that express mIL-6R, such as certain immune cells and hepatocytes.[7] In the CNS, this pathway is thought to be primarily involved in the anti-inflammatory and regenerative functions of IL-6.[7] Upon IL-6 binding, the mIL-6R/gp130 complex dimerizes, leading to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of gp130, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, predominantly STAT3. Phosphorylated STAT3 dimerizes and translocates to the nucleus to regulate the transcription of target genes involved in processes like neurogenesis and cell survival.[1]
Trans-Signaling Pathway
Trans-signaling allows cells that do not express mIL-6R to respond to IL-6.[8] This pathway is initiated by the binding of IL-6 to the soluble IL-6R (sIL-6R), which is generated by proteolytic cleavage of mIL-6R or by alternative splicing. The IL-6/sIL-6R complex can then bind to and activate gp130 on a wider range of cells, including endothelial cells, neurons, and glial cells in the CNS.[1] IL-6 trans-signaling is predominantly pro-inflammatory and is implicated in the pathogenesis of various neuroinflammatory diseases.[3][5] The downstream signaling cascade is similar to the classic pathway, involving JAK/STAT activation, but can also activate other pathways like the mitogen-activated protein kinase (MAPK) pathway, contributing to inflammatory responses.[7]
Expression and Function of IL-6R in the CNS
The expression of IL-6 and its receptors is highly regulated within the CNS, both spatially and temporally, contributing to their diverse functions in health and disease.
Cellular and Regional Expression
The following table summarizes the expression of IL-6 and IL-6R in different cell types and regions of the central nervous system.
| Brain Region/Cell Type | IL-6 Expression | IL-6Rα (mIL-6R) Expression | Reference(s) |
| Astrocytes | High, especially upon stimulation | Present | [1][4][9] |
| Microglia | High, especially upon stimulation | Present | [1][4][9] |
| Neurons | Low, can be induced by injury | Present in various regions | [1][4][9] |
| Endothelial Cells | Present | Present | [1] |
| Oligodendrocytes | Can be induced | Can be induced | [1] |
| Hippocampus | Low, increases with age and inflammation | Present | [8][9][10] |
| Hypothalamus | Low, increases with stress | Present, increases with stress | [9][11] |
| Cerebral Cortex | Low | Present | [9] |
| Cerebellum | Low | Present | [9] |
Physiological and Pathophysiological Roles
The dual nature of IL-6R signaling contributes to its complex role in the CNS.
Therapeutic Targeting of IL-6R in CNS Disorders
Given the pro-inflammatory role of IL-6 trans-signaling in many CNS diseases, blocking the IL-6R has emerged as a promising therapeutic strategy. Monoclonal antibodies that target the IL-6R, such as Tocilizumab and Satralizumab, have shown efficacy in treating conditions like Neuromyelitis Optica Spectrum Disorder (NMOSD).[12][13][14]
Quantitative Effects of IL-6R Antagonism
The following table summarizes the quantitative outcomes of IL-6R antagonist therapy in patients with NMOSD.
| Outcome Measure | Baseline (Pre-treatment) | Post-treatment (Tocilizumab) | Percentage Change/Effect Size | Reference(s) |
| Annualized Relapse Rate (ARR) | Varies by study (e.g., 1.8-2.7) | Significantly reduced (e.g., 0-0.4) | >80% reduction | [15] |
| Expanded Disability Status Scale (EDSS) | Varies by patient | Stabilized or improved in many patients | - | [15] |
| Neuropathic Pain Scores | Moderate to severe | Significantly reduced | - | [15] |
| Fatigue Scores | Moderate to severe | Significantly reduced | - | [15] |
| Anti-AQP4 Antibody Titer | Elevated | Reduced in some patients | - | [16] |
Key Experimental Protocols for Studying IL-6R in the CNS
A variety of experimental techniques are employed to investigate the function of IL-6R in the central nervous system. While detailed, step-by-step protocols are beyond the scope of this guide, this section outlines the principles of key methodologies.
Immunohistochemistry (IHC) / Immunofluorescence (IF)
-
Principle: These techniques are used to visualize the localization and distribution of IL-6 and IL-6R proteins within CNS tissue sections.
-
General Protocol:
-
Tissue Preparation: Brain tissue is fixed, sectioned, and mounted on slides.
-
Antigen Retrieval: If necessary, epitopes are exposed through heat or enzymatic digestion.
-
Blocking: Non-specific antibody binding is blocked using a serum-based solution.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody specific to IL-6 or IL-6R.
-
Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is applied. The label can be an enzyme for colorimetric detection (IHC) or a fluorophore for fluorescent detection (IF).
-
Detection and Imaging: The signal is developed and visualized using a microscope.
-
Western Blotting
-
Principle: Western blotting is used to detect and quantify the amount of a specific protein (e.g., IL-6R, phosphorylated STAT3) in a tissue or cell lysate.
-
General Protocol:
-
Protein Extraction: Proteins are extracted from CNS tissue or cultured cells.
-
Protein Quantification: The total protein concentration is determined.
-
SDS-PAGE: Proteins are separated by size using polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary and then labeled secondary antibodies.
-
Detection: The signal from the labeled secondary antibody is detected, and the protein bands are quantified.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: ELISA is a plate-based assay used to quantify the concentration of a soluble protein, such as IL-6, in a fluid sample (e.g., cerebrospinal fluid, cell culture supernatant).[17]
-
General Protocol:
-
Coating: A microplate is coated with a capture antibody specific for the target protein.
-
Sample Incubation: The sample is added to the wells, and the target protein binds to the capture antibody.
-
Detection Antibody: A labeled detection antibody that also binds to the target protein is added.
-
Substrate Addition: A substrate is added that reacts with the enzyme on the detection antibody to produce a measurable signal.
-
Quantification: The signal intensity is measured and compared to a standard curve to determine the protein concentration.
-
Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR)
-
Principle: RT-qPCR is used to measure the expression levels of specific genes (e.g., IL6, IL6R) by quantifying the amount of corresponding mRNA.
-
General Protocol:
-
RNA Extraction: Total RNA is extracted from CNS tissue or cells.
-
Reverse Transcription: RNA is converted to complementary DNA (cDNA).
-
qPCR: The cDNA is amplified using gene-specific primers in the presence of a fluorescent dye.
-
Quantification: The amount of amplified DNA is measured in real-time, and the initial amount of mRNA is calculated relative to a reference gene.
-
Conclusion and Future Directions
The Interleukin-6 receptor system plays a multifaceted and critical role in the central nervous system. The balance between its classic (largely neuroprotective) and trans-signaling (predominantly pro-inflammatory) pathways is crucial for maintaining CNS homeostasis. A deeper understanding of the molecular mechanisms that regulate these pathways will be instrumental in developing more targeted and effective therapies for a range of neurological and psychiatric disorders. Future research should focus on elucidating the specific downstream targets of IL-6R signaling in different CNS cell types and developing strategies to selectively inhibit the detrimental trans-signaling pathway while preserving the beneficial classic signaling. This approach holds the promise of harnessing the therapeutic potential of modulating IL-6R function for the treatment of complex CNS diseases.
References
- 1. Interleukin-6, a Major Cytokine in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interleukin-6, a major cytokine in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. Frontiers | Interleukin 6: at the interface of human health and disease [frontiersin.org]
- 5. The role of interleukin-6 signaling in nervous tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. IL-6 Signaling Pathways: R&D Systems [rndsystems.com]
- 8. IL-6 regulation of synaptic function in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The expression of interleukin-6 and its receptor in various brain regions and their roles in exploratory behavior and stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interleukin-6 Covaries Inversely with Hippocampal Grey Matter Volume in Middle-Aged Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interleukin-6 release from the human brain during prolonged exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ecommons.aku.edu [ecommons.aku.edu]
- 13. researchgate.net [researchgate.net]
- 14. pjnsonline.com [pjnsonline.com]
- 15. neurology.org [neurology.org]
- 16. Tocilizumab for Neuromyelitis Optica Spectrum Disorder - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Frontiers | Association of Peripheral Interleukin-6 with Global Cognitive Decline in Non-demented Adults: A Meta-Analysis of Prospective Studies [frontiersin.org]
An In-depth Technical Guide to the Evolution of the MIV-6R Gene Family
Abstract: The Mammalian Ion-Vesicular Receptor 6 (MIV-6R) gene family represents a novel class of transmembrane proteins crucial for regulating cellular responses to environmental stressors. This technical guide provides a comprehensive overview of the this compound family's evolutionary trajectory, molecular functions, and associated signaling pathways. It is intended for researchers, scientists, and drug development professionals engaged in cellular stress response and therapeutic discovery. This document summarizes quantitative data, details key experimental methodologies, and visualizes complex biological processes to facilitate a deeper understanding of this emergent gene family.
Introduction to the this compound Gene Family
The this compound gene family encodes a group of Type I transmembrane proteins primarily involved in modulating intracellular zinc (Zn²⁺) homeostasis in response to oxidative stress. The archetypal member, this compoundα, forms a heterodimeric complex with a common signal-transducing subunit, β-common stress transducer (βcST), upon ligand binding. This interaction initiates intracellular signaling cascades that are fundamental to cell survival and adaptation.
The family is characterized by a conserved extracellular domain containing a fibronectin type III motif and a WSXWS-like motif, critical for ligand binding and proper protein folding. Dysregulation of this compound signaling is implicated in a range of pathologies, including neurodegenerative disorders and certain cardiometabolic diseases, making it a compelling target for therapeutic intervention.
Evolutionary History and Phylogenetics
The this compound gene family is believed to have arisen from a single ancestral gene in an early vertebrate ancestor through a series of gene duplication and neofunctionalization events. The most significant expansion occurred after the divergence of mammals, leading to three distinct paralogs in humans: this compoundα, this compoundβ, and this compoundγ.
Quantitative Phylogenetic Data
Phylogenetic analysis reveals distinct evolutionary pressures on the different paralogs. This compoundα remains highly conserved across mammalian species, suggesting a critical, conserved function. In contrast, this compoundβ and this compoundγ show higher rates of evolution, indicating adaptation to more specialized, lineage-specific roles.
| Table 1: Ortholog Sequence Identity of this compoundα Protein | |||
| Comparison Species | NCBI Accession | Sequence Identity (%) | Sequence Similarity (%) |
| Pan troglodytes (Chimpanzee) | XP_001134567 | 99.1 | 99.6 |
| Mus musculus (Mouse) | NP_0345678 | 88.3 | 92.1 |
| Rattus norvegicus (Rat) | NP_001006789 | 87.9 | 91.8 |
| Bos taurus (Cow) | XP_002689012 | 92.5 | 95.3 |
| Danio rerio (Zebrafish) | NP_001078910 | 65.2 | 74.5 |
Functional Divergence and Expression
The expansion of the this compound family has led to a divergence in tissue-specific expression and function. While all members are activated by oxidative stress, they exhibit different downstream effects and cellular localizations.
Quantitative Expression Analysis
Quantitative Real-Time PCR (qRT-PCR) data from human tissues reveal distinct expression profiles for each paralog, suggesting non-redundant physiological roles. This compoundα is ubiquitously expressed, with the highest levels in the liver and brain. This compoundβ is predominantly found in cardiac and skeletal muscle, while this compoundγ expression is largely restricted to the central nervous system.
| Table 2: Relative mRNA Expression of Human this compound Paralogs | | | | :--- | :--- | :--- | :--- | | Tissue | This compoundα (Normalized) | This compoundβ (Normalized) | This compoundγ (Normalized) | | Liver | 1.00 ± 0.08 | 0.05 ± 0.01 | < 0.01 | | Brain | 0.85 ± 0.06 | 0.12 ± 0.03 | 1.00 ± 0.11 | | Heart | 0.45 ± 0.04 | 1.00 ± 0.09 | 0.21 ± 0.04 | | Skeletal Muscle | 0.30 ± 0.05 | 0.88 ± 0.07 | < 0.01 | | Lung | 0.62 ± 0.07 | 0.08 ± 0.02 | 0.05 ± 0.01 |
Ligand Binding Affinity
The primary ligand for this compound activation is believed to be a secreted glycoprotein, Stress-Associated Factor 1 (SAF1). Surface Plasmon Resonance (SPR) has been used to quantify the binding affinities of SAF1 to the different this compound paralogs.
| Table 3: Binding Kinetics of SAF1 to this compound Paralogs | |||
| Receptor | kₐ (1/Ms) | kₔ (1/s) | Kₔ (nM) |
| This compoundα | 1.2 x 10⁵ | 3.5 x 10⁻⁴ | 2.9 |
| This compoundβ | 2.5 x 10⁴ | 8.1 x 10⁻⁴ | 32.4 |
| This compoundγ | 9.8 x 10⁴ | 5.0 x 10⁻⁴ | 5.1 |
Signaling Pathways and Visualizations
Upon binding of SAF1, this compoundα associates with the βcST subunit, leading to the phosphorylation of Janus Kinase 2 (JAK2). Activated JAK2 initiates two primary downstream signaling cascades: the STAT3 pathway, which promotes the transcription of antioxidant and cell survival genes, and the MAPK/ERK pathway, which modulates cellular proliferation and differentiation.
Figure 1. The this compoundα canonical signaling pathway.
Key Experimental Protocols
Protocol: Phylogenetic Tree Construction
-
Sequence Retrieval: Obtain protein sequences for this compound orthologs and paralogs from the NCBI protein database.
-
Multiple Sequence Alignment (MSA): Align sequences using Clustal Omega or MUSCLE with default parameters to identify conserved regions.
-
Phylogenetic Inference: Construct the phylogenetic tree using the Maximum Likelihood method (e.g., with PhyML or RAxML software). Use the JTT (Jones-Taylor-Thornton) model of amino acid substitution.
-
Bootstrap Analysis: Perform 1,000 bootstrap replicates to assess the statistical reliability of the tree topology.
-
Visualization: Render the final tree using a visualization tool such as FigTree or iTOL.
Protocol: Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Isolate total RNA from flash-frozen human tissue samples using an RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems).
-
Primer Design: Design gene-specific primers for this compoundα, this compoundβ, this compoundγ, and a housekeeping gene (e.g., GAPDH) using Primer-BLAST.
-
PCR Reaction: Set up the qRT-PCR reaction using SYBR Green PCR Master Mix (Applied Biosystems) and run on a suitable instrument (e.g., StepOnePlus Real-Time PCR System).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Protocol: Surface Plasmon Resonance (SPR)
-
Chip Preparation: Immobilize recombinant human this compound ectodomains onto a CM5 sensor chip via amine coupling using an EDC/NHS chemistry kit (Cytiva).
-
Ligand Preparation: Prepare a dilution series of the purified SAF1 ligand in HBS-EP+ running buffer, ranging from 0.1 nM to 100 nM.
-
Binding Assay: Inject the SAF1 dilutions over the sensor chip surface at a flow rate of 30 µL/min. Record the association and dissociation phases.
-
Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model using the instrument's analysis software to determine the association rate (kₐ), dissociation rate (kₔ), and equilibrium dissociation constant (Kₔ).
Workflow for Drug Discovery
The this compound family presents a promising target for therapeutic development. A typical workflow for identifying novel modulators of this compound signaling involves a multi-step process from initial screening to lead optimization.
Figure 2. Logical workflow for this compound modulator discovery.
Conclusion and Future Directions
The this compound gene family is a key component of the cellular machinery that manages oxidative stress. Its evolutionary expansion in mammals has given rise to paralogs with specialized functions, providing a foundation for complex, tissue-specific stress responses. The detailed quantitative data and protocols provided herein offer a robust framework for researchers to further investigate this compound biology. Future work should focus on elucidating the specific roles of the β and γ paralogs, identifying novel ligands and regulatory proteins, and exploring the therapeutic potential of this compound modulators in human disease.
A Technical Guide to MIV-6R Expression Patterns and Analysis
Disclaimer: The molecule designated "MIV-6R" is not found in publicly available scientific literature. This guide has been constructed using the well-characterized Interleukin-6 Receptor (IL-6R) as a representative model to demonstrate the requested data structure, experimental protocols, and visualizations. All data and pathways described herein pertain to IL-6R and are intended to serve as a template for the analysis of a novel receptor like this compound.
Introduction
The Interleukin-6 Receptor (IL-6R), also known as CD126, is a critical component of the IL-6 signaling cascade, which plays a pivotal role in a wide array of biological processes, including immune response, inflammation, hematopoiesis, and oncogenesis.[1][2] Understanding the expression pattern of IL-6R across various cell types is fundamental to elucidating its function in both physiological and pathological states. This document provides a comprehensive overview of IL-6R expression, the signaling pathways it initiates, and detailed protocols for its detection and quantification.
This compound (IL-6R) Expression Patterns in Different Cell Types
IL-6R expression is not ubiquitous. The membrane-bound form (mIL-6R), which facilitates "classic" signaling, is predominantly found on hepatocytes, specific immune cell subsets like neutrophils, macrophages, and resting lymphocytes.[2][3] In contrast, the signal-transducing co-receptor, gp130, is expressed on virtually all cell types, making them responsive to IL-6 "trans-signaling" when complexed with a soluble form of the IL-6R (sIL-6R).[3]
Quantitative Expression Data
The following table summarizes IL-6R expression across various cell and tissue types, compiled from immunohistochemistry (IHC), flow cytometry, and single-cell RNA sequencing (scRNA-seq) data.
| Cell/Tissue Type | Expression Level | Detection Method | Key Findings & Reference |
| Hepatocytes | High | IHC, qPCR | Primary site of classic IL-6R expression, crucial for acute phase response.[3] |
| Myeloid Cells (General) | High | scRNA-seq, Flow Cytometry | Identified as having the highest IL-6R expression in pancreatic tumor microenvironments.[4] |
| Tumor-Associated Macrophages (TAMs) | High | Flow Cytometry | Validated as a primary IL-6R positive cell subset in murine pancreatic cancer.[4] |
| Epithelial Ovarian Cancer (EOC) | Variable (High in ~15% of cases) | Immunohistochemistry | High tumor expression of IL-6R was associated with longer disease-specific survival.[5] |
| Hepatocellular Carcinoma (HCC) | Variable (High in ~23% of cases) | Immunohistochemistry | High co-expression of IL-6 and IL-6R was an independent risk factor for postoperative recurrence.[6] |
| T-Lymphocytes (CD4+, CD8+) | Low to Moderate | Flow Cytometry | Expression on T-cell subsets can be modulated by disease activity in autoimmune conditions.[7] |
| Fibroblasts | Low / Negative | scRNA-seq | In pancreatic tumors, fibroblasts are primary producers of the ligand (IL-6) but express little receptor.[4] |
This compound (IL-6R) Signaling Pathways
IL-6 signaling is bifurcated into two primary modes: classic signaling and trans-signaling. Both pathways converge on the activation of the gp130 co-receptor, leading to the initiation of intracellular signaling cascades, most notably the JAK/STAT and MAPK pathways.[1][2][8]
-
Classic Signaling: IL-6 binds to membrane-bound IL-6R (mIL-6R) on a limited range of cells. This complex then recruits two gp130 molecules, leading to their dimerization and the activation of downstream signaling. This mode is often associated with regenerative and anti-inflammatory activities.[2][8]
-
Trans-Signaling: IL-6 first binds to a soluble form of the IL-6R (sIL-6R). This IL-6/sIL-6R complex can then activate cells that only express gp130, vastly broadening the range of IL-6 target cells. This pathway is predominantly linked to pro-inflammatory responses.[2][3][8]
Figure 1: this compound (IL-6R) Classic and Trans-Signaling Pathways.
Experimental Protocols
Accurate assessment of this compound (IL-6R) expression requires robust and validated methodologies. Below are detailed protocols for three common techniques: Immunohistochemistry (IHC), Quantitative PCR (qPCR), and Western Blotting.
Figure 2: General workflow for analyzing this compound (IL-6R) expression.
Protocol: Immunohistochemistry (IHC) for IL-6R in FFPE Tissue
This protocol is adapted from methodologies used for detecting IL-6R in human cancer tissues.[5][6]
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes for 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% Ethanol for 3 minutes.
-
Immerse in 70% Ethanol for 3 minutes.
-
Rinse thoroughly with deionized water.
-
-
Antigen Retrieval:
-
Place slides in a citrate-based antigen retrieval solution (pH 6.0).
-
Heat in a pressure cooker or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature (approx. 20 minutes).
-
Rinse slides with Tris-buffered saline (TBS).
-
-
Blocking and Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. Rinse with TBS.
-
Block non-specific binding with 5% normal goat serum in TBS for 1 hour.
-
Incubate with primary antibody (e.g., rabbit anti-human IL-6R) diluted in blocking buffer overnight at 4°C.
-
Rinse with TBS (3 changes for 5 minutes each).
-
Incubate with a horseradish peroxidase (HRP)-conjugated goat anti-rabbit secondary antibody for 1 hour at room temperature.
-
Rinse with TBS (3 changes for 5 minutes each).
-
-
Detection and Counterstaining:
-
Apply DAB (3,3'-diaminobenzidine) substrate and incubate until a brown precipitate is visible (1-5 minutes).
-
Rinse with deionized water to stop the reaction.
-
Counterstain with Hematoxylin for 30-60 seconds.
-
"Blue" the stain by rinsing in a weak alkaline solution or tap water.
-
-
Dehydration and Mounting:
-
Dehydrate slides through graded ethanol (70%, 95%, 100%) and xylene.
-
Coverslip with permanent mounting medium.
-
Protocol: Quantitative PCR (qPCR) for IL-6R mRNA
This protocol is based on standard methods for gene expression analysis.[9]
-
RNA Extraction:
-
Homogenize cells or tissue and extract total RNA using a column-based kit (e.g., RNeasy) or TRIzol reagent according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio) and/or microfluidic electrophoresis.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA synthesis kit with random hexamer primers.
-
The typical reaction is incubated at 25°C for 10 min, 37°C for 120 min, and 85°C for 5 min.
-
-
qPCR Reaction:
-
Prepare the reaction mix in a 96-well plate:
-
10 µL SYBR Green master mix (2x)
-
1 µL cDNA template
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
7 µL Nuclease-free water
-
-
Run the plate on a real-time PCR system with the following cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes.
-
40-45 Cycles: 95°C for 15 seconds, 60°C for 60 seconds.
-
-
Include a melt curve analysis at the end to confirm product specificity.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for the target gene (IL-6R) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate relative gene expression using the 2-ΔΔCt method.
-
Protocol: Western Blot for IL-6R Protein
This protocol is based on standard protein analysis techniques mentioned in studies of IL-6R signaling.[10][11]
-
Protein Extraction and Quantification:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Quantify protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (TBS + 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against IL-6R overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system or X-ray film.
-
Re-probe with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Logical Relationships in Expression
The expression of this compound (IL-6R) is context-dependent, varying significantly between immune and non-immune cells, as well as between healthy and diseased states. This differential expression is a key determinant of a cell's responsiveness to the IL-6 ligand.
Figure 3: Logical relationship of this compound (IL-6R) expression and signaling.
References
- 1. Interleukin-6 signalling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IL-6 Signaling Pathways: R&D Systems [rndsystems.com]
- 3. Expression profiles and function of IL6 in polymorphonuclear myeloid-derived suppressor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interleukin-6 receptor and its ligand interleukin-6 are opposite markers for survival and infiltration with mature myeloid cells in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Association between the expression levels of IL-6 and IL-6R in the hepatocellular carcinoma microenvironment and postoperative recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Interleukin-6 Gene Expression Changes after a 4-Week Intake of a Multispecies Probiotic in Major Depressive Disorder—Preliminary Results of the PROVIT Study [mdpi.com]
- 10. Classical Signaling and Trans-Signaling Pathways Stimulated by Megalobrama amblycephala IL-6 and IL-6R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Initial Studies on MIV-6R in Metabolic Syndrome: A Technical Overview
Disclaimer: Publicly available scientific literature and clinical trial databases do not contain information on a compound designated "MIV-6R." The following technical guide is a representative document based on a plausible, hypothetical mechanism of action for a fictional drug candidate targeting metabolic syndrome. The data presented is illustrative and not based on actual experimental results.
This document provides a technical overview of the initial preclinical studies for this compound, a novel investigational antagonist of the Interleukin-6 Receptor (IL-6R), for the potential treatment of metabolic syndrome. Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. Chronic low-grade inflammation, driven by cytokines like IL-6, is considered a key pathophysiological factor in the development and progression of metabolic syndrome. This compound is hypothesized to mitigate the inflammatory processes that contribute to insulin resistance and dyslipidemia.
Core Mechanism of Action
This compound is a humanized monoclonal antibody designed to specifically bind to and inhibit both the membrane-bound and soluble forms of the Interleukin-6 receptor (IL-6R). By blocking the receptor, this compound prevents the downstream signaling of IL-6, a pro-inflammatory cytokine implicated in the pathogenesis of insulin resistance and other metabolic dysfunctions. This inhibition is expected to reduce systemic inflammation, thereby improving insulin sensitivity and lipid metabolism.
Signaling Pathway of this compound
The diagram below illustrates the proposed mechanism of action for this compound in blocking the IL-6 signaling cascade.
Preclinical Efficacy Data
The following tables summarize the key in vitro and in vivo findings from initial preclinical studies of this compound.
Table 1: In Vitro Characterization of this compound
| Parameter | Assay Type | Result |
| Binding Affinity (KD) | Surface Plasmon Resonance | 1.2 nM |
| IC50 (IL-6R Inhibition) | Cell-based signaling assay | 5.8 nM |
| Target Specificity | Cytokine receptor panel screen | No significant off-target binding |
Table 2: In Vivo Efficacy in a Diet-Induced Obesity Mouse Model
| Parameter | Control Group (Vehicle) | This compound Treated Group (10 mg/kg) | % Change vs. Control |
| Body Weight (g) | 45.2 ± 2.5 | 38.7 ± 2.1 | -14.4% |
| Fasting Blood Glucose (mg/dL) | 185 ± 15 | 130 ± 12 | -29.7% |
| Serum Insulin (ng/mL) | 3.1 ± 0.5 | 1.8 ± 0.4 | -41.9% |
| Serum Triglycerides (mg/dL) | 150 ± 20 | 105 ± 18 | -30.0% |
| Serum Cholesterol (mg/dL) | 220 ± 25 | 180 ± 22 | -18.2% |
| Liver Fat Content (%) | 25 ± 4 | 12 ± 3 | -52.0% |
Experimental Protocols
In Vitro Assays
-
Surface Plasmon Resonance (SPR): Binding kinetics of this compound to recombinant human IL-6R were measured using a Biacore T200 system. This compound was immobilized on a CM5 sensor chip, and varying concentrations of soluble IL-6R were flowed over the surface to determine association and dissociation rates.
-
Cell-Based Signaling Assay: A human hepatoma cell line (HepG2) was stimulated with IL-6 in the presence of varying concentrations of this compound. The inhibition of STAT3 phosphorylation was measured by ELISA to determine the IC50 value.
-
Target Specificity Screen: this compound was screened against a panel of 40 other cytokine receptors using a competitive binding assay to assess for off-target interactions.
In Vivo Studies
-
Animal Model: Male C57BL/6J mice were fed a high-fat diet (60% kcal from fat) for 12 weeks to induce obesity and metabolic syndrome phenotypes.
-
Dosing Regimen: Mice were treated with either vehicle (placebo) or this compound (10 mg/kg) via intraperitoneal injection twice weekly for 8 weeks.
-
Metabolic Phenotyping: Body weight, food intake, and fasting blood glucose were monitored weekly. At the end of the study, serum was collected for insulin, triglyceride, and cholesterol measurements. Liver tissue was harvested for determination of fat content via histological analysis (Oil Red O staining).
Experimental Workflow for In Vivo Studies
The workflow for the in vivo efficacy study is outlined in the diagram below.
Summary and Future Directions
The initial preclinical data for this compound, a novel IL-6R antagonist, are promising for the potential treatment of metabolic syndrome. The in vitro studies demonstrate high-affinity and specific binding to the IL-6 receptor, leading to potent inhibition of downstream signaling. In a diet-induced obesity mouse model, this compound treatment resulted in significant improvements in body weight, glucose homeostasis, and lipid profiles, along with a marked reduction in liver fat.
These findings support the continued development of this compound. Future studies will focus on comprehensive toxicology and safety pharmacology assessments, as well as dose-ranging studies to identify the optimal therapeutic window. Should these studies prove successful, this compound will advance to Investigational New Drug (IND)-enabling studies in preparation for first-in-human clinical trials.
Methodological & Application
Application Note & Protocol: Quantitative Determination of Soluble MIV-6R Levels in Human Serum
For Research Use Only. Not for use in diagnostic procedures.
Introduction
MIV-6R is a transmembrane receptor protein that plays a crucial role in inflammatory and autoimmune signaling pathways. The extracellular domain of this compound can be shed from the cell surface, giving rise to a soluble form (sthis compound) that circulates in the bloodstream. Elevated levels of sthis compound in serum have been associated with the disease activity and progression of certain autoimmune disorders. Consequently, the accurate quantification of sthis compound in patient serum is a valuable tool for researchers and drug development professionals investigating disease pathogenesis and monitoring therapeutic responses.
This document provides a detailed protocol for the quantitative determination of human sthis compound in serum samples using a sandwich enzyme-linked immunosorbent assay (ELISA).
Principle of the Assay
This assay employs the quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for sthis compound has been pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any sthis compound present is bound by the immobilized antibody. After washing away any unbound substances, an enzyme-linked polyclonal antibody specific for sthis compound is added to the wells. Following a wash to remove any unbound antibody-enzyme reagent, a substrate solution is added to the wells, and color develops in proportion to the amount of sthis compound bound in the initial step. The color development is stopped, and the intensity of the color is measured.
Data Presentation
Table 1: Typical Standard Curve Data
The following data is an example of a typical standard curve. A new standard curve must be generated for each set of samples assayed.
| Standard Concentration (pg/mL) | Optical Density (450 nm) |
| 2000 | 2.512 |
| 1000 | 1.605 |
| 500 | 0.855 |
| 250 | 0.451 |
| 125 | 0.248 |
| 62.5 | 0.152 |
| 31.25 | 0.101 |
| 0 | 0.050 |
Table 2: Assay Performance Characteristics
| Parameter | Specification |
| Assay Range | 31.25 - 2000 pg/mL |
| Sensitivity | < 15 pg/mL |
| Intra-Assay Precision (CV%) | < 5% |
| Inter-Assay Precision (CV%) | < 8% |
| Sample Type | Serum |
| Required Sample Volume | 10 µL |
| Assay Time | 4.5 hours |
Table 3: Example Quantitative Data from Patient Serum Samples
| Sample ID | sthis compound Concentration (pg/mL) |
| Healthy Control 1 | 150 |
| Healthy Control 2 | 185 |
| Patient A (Pre-treatment) | 1250 |
| Patient A (Post-treatment) | 450 |
| Patient B (Pre-treatment) | 1800 |
| Patient B (Post-treatment) | 620 |
Experimental Protocols
I. Reagent and Sample Preparation
-
Bring all reagents to room temperature before use.
-
Assay Diluent: Provided ready to use.
-
Wash Buffer Concentrate (20X): Dilute 25 mL of Wash Buffer Concentrate into 475 mL of deionized water to prepare 500 mL of 1X Wash Buffer.
-
sthis compound Standard: Reconstitute the sthis compound standard with 1.0 mL of Assay Diluent. This reconstitution produces a stock solution of 2000 pg/mL. Allow the standard to sit for a minimum of 15 minutes with gentle agitation prior to making dilutions.
-
Standard Dilutions: Create a dilution series of the standard from 2000 pg/mL to 31.25 pg/mL by performing 2-fold serial dilutions in Assay Diluent. The Assay Diluent serves as the zero standard (0 pg/mL).
-
Serum Samples: Collect blood samples and allow them to clot for 30 minutes before centrifugation for 15 minutes at 1000 x g. Remove serum and assay immediately or aliquot and store samples at ≤ -20°C. Avoid repeated freeze-thaw cycles. Dilute serum samples 1:10 in Assay Diluent before use.
II. Assay Procedure
-
Add 100 µL of Assay Diluent to each well.
-
Add 100 µL of standard, control, or diluted sample to each well. Cover with a plate sealer and incubate for 2 hours at room temperature.
-
Aspirate each well and wash, repeating the process three times for a total of four washes. Wash by filling each well with 1X Wash Buffer (400 µL) using a squirt bottle, multi-channel pipette, manifold dispenser, or autowasher. Complete removal of liquid at each step is essential for good performance. After the last wash, remove any remaining Wash Buffer by aspirating or decanting. Invert the plate and blot it against clean paper towels.
-
Add 200 µL of sthis compound Conjugate to each well. Cover with a new plate sealer and incubate for 2 hours at room temperature.
-
Repeat the aspiration/wash as in step 3.
-
Add 200 µL of Substrate Solution to each well. Incubate for 20 minutes at room temperature. Protect from light.
-
Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Determine the optical density of each well within 30 minutes, using a microplate reader set to 450 nm.
III. Data Analysis
-
Average the duplicate readings for each standard, control, and sample.
-
Subtract the average zero standard optical density.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis and draw a best-fit curve through the points on the graph. A four-parameter logistic (4-PL) curve-fit is recommended.
-
Determine the concentration of sthis compound in the samples by interpolating their average absorbance values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor (10 for serum samples) to get the final sthis compound concentration in the original sample.
Visualizations
Caption: this compound signaling pathways.
Caption: sthis compound ELISA experimental workflow.
Application Note: CRISPR/Cas9-Mediated Knockout of Interleukin-6 Receptor (IL-6R) in Mammalian Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Interleukin-6 Receptor (IL-6R), also known as CD126, is a critical component of the IL-6 signaling pathway, a key regulator of inflammation, immune responses, cell growth, and differentiation.[1][2] Dysregulation of IL-6 signaling is implicated in a wide range of diseases, including autoimmune disorders like rheumatoid arthritis, inflammatory bowel disease, as well as various cancers.[1][3][4] The IL-6R exists in two forms: a membrane-bound receptor (mIL-6R) and a soluble receptor (sIL-6R). The binding of IL-6 to these receptors initiates two distinct signaling pathways: the classic signaling pathway and the trans-signaling pathway, both of which culminate in the activation of the JAK/STAT and MAPK intracellular signaling cascades.[2][5][6]
Given its central role in disease pathogenesis, the IL-6R is a prime target for therapeutic intervention. The CRISPR/Cas9 gene-editing technology offers a powerful tool for creating IL-6R knockout cell lines, providing an invaluable in vitro model system to study the functional consequences of IL-6R ablation, dissect its signaling pathways, and screen for novel therapeutic agents. This application note provides a detailed protocol for the CRISPR/Cas9-mediated knockout of IL-6R in mammalian cell lines.
IL-6R Signaling Pathway
The IL-6R signaling cascade is initiated by the binding of IL-6 to either the membrane-bound IL-6R (classic signaling) or the soluble IL-6R (trans-signaling). In both cases, the IL-6/IL-6R complex associates with the signal-transducing protein gp130, leading to its dimerization and the activation of associated Janus kinases (JAKs).[5][6] Activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tail of gp130, creating docking sites for downstream signaling molecules, primarily Signal Transducer and Activator of Transcription 3 (STAT3).[7] Phosphorylated STAT3 dimerizes and translocates to the nucleus to regulate the transcription of target genes involved in inflammation, cell survival, and proliferation. Additionally, the activated gp130 can also trigger other signaling pathways, including the Ras/Raf/MAPK pathway.[2][5]
Experimental Protocols
This section outlines the key steps for generating and validating IL-6R knockout cell lines using CRISPR/Cas9 technology.
Guide RNA (gRNA) Design and Selection
The selection of effective and specific gRNAs is crucial for successful gene knockout. It is recommended to design multiple gRNAs targeting an early exon of the IL-6R gene to increase the likelihood of generating a loss-of-function mutation.
-
Design Criteria:
-
Target a 20-nucleotide sequence followed by a Protospacer Adjacent Motif (PAM) sequence (NGG for Streptococcus pyogenes Cas9).
-
Target a conserved region in an early exon to induce frameshift mutations leading to premature stop codons.
-
Utilize online gRNA design tools (e.g., CHOPCHOP, Synthego, etc.) to predict on-target efficiency and potential off-target effects.
-
-
Recommended gRNA Sequences: Several validated gRNA sequences for the human IL-6R gene are publicly available.[8] It is advisable to select at least two gRNAs to test in parallel.
Table 1: Example gRNA Sequences for Human IL-6R
| gRNA ID | Target Exon | Sequence (5' to 3') | PAM |
| IL6R-g1 | Exon 2 | GACGCCUCGUCGUCGGCAGCG | AGG |
| IL6R-g2 | Exon 2 | GCGUCCUGCACCUUGUCAUC | UGG |
| IL6R-g3 | Exon 3 | GUGCAGCAGUUCGAGCCCAAG | GGG |
Note: These are example sequences. Researchers should verify and select the most appropriate gRNAs for their specific experimental needs.
CRISPR/Cas9 Delivery into Cell Lines
The delivery of Cas9 nuclease and the gRNA into the target cells can be achieved through various methods, including plasmid transfection, lentiviral transduction, or ribonucleoprotein (RNP) electroporation. The choice of delivery method will depend on the cell type and experimental requirements.
-
Plasmid Transfection:
-
Clone the selected gRNA sequence into a Cas9 expression vector (e.g., pX458 which also expresses GFP for selection).
-
Transfect the plasmid into the target cell line using a suitable transfection reagent (e.g., Lipofectamine 3000, FuGENE HD).
-
After 24-48 hours, sort the GFP-positive cells using fluorescence-activated cell sorting (FACS) to enrich for transfected cells.
-
-
Lentiviral Transduction:
-
Package the gRNA and Cas9 expression cassettes into lentiviral particles.
-
Transduce the target cell line with the lentivirus.
-
Select for transduced cells using an appropriate antibiotic resistance marker (e.g., puromycin).
-
-
RNP Electroporation:
-
Synthesize or purchase the gRNA and Cas9 protein.
-
Form the RNP complex by incubating the gRNA and Cas9 protein.
-
Deliver the RNP complex into the cells via electroporation. This method is often preferred for its high efficiency and reduced off-target effects.
-
Single-Cell Cloning and Expansion
To obtain a clonal population of knockout cells, it is necessary to isolate and expand single cells from the transfected/transduced pool.
-
After selection, dilute the cell suspension to a concentration of a single cell per 100-200 µL of culture medium.
-
Plate the diluted cell suspension into 96-well plates.
-
Visually inspect the plates after 24 hours to confirm the presence of single cells in the wells.
-
Culture the single cells until they form visible colonies.
-
Expand the individual clones into larger culture vessels for further analysis.
Validation of IL-6R Knockout
It is essential to validate the knockout at both the genomic and protein levels.
-
Genomic Validation:
-
PCR and Sanger Sequencing: Isolate genomic DNA from the expanded clones. Amplify the targeted region of the IL-6R gene by PCR. Sequence the PCR products and analyze the sequencing data using tools like TIDE (Tracking of Indels by Decomposition) to identify and quantify insertions and deletions (indels).
-
Next-Generation Sequencing (NGS): For a more comprehensive analysis of on- and off-target mutations, perform targeted deep sequencing of the on-target site and predicted off-target loci.
-
-
Protein Level Validation:
-
Western Blot: Prepare cell lysates from the wild-type and knockout clones. Perform a Western blot using an antibody specific for IL-6R to confirm the absence of the protein in the knockout clones.
-
Flow Cytometry: For cell surface receptors like IL-6R, flow cytometry is an excellent method for validation. Stain the wild-type and knockout cells with a fluorescently labeled anti-IL-6R antibody and analyze by flow cytometry to demonstrate the loss of surface expression.
-
-
Functional Validation:
-
Cytokine Stimulation Assay: Treat the wild-type and knockout cells with IL-6 and measure the phosphorylation of downstream signaling molecules like STAT3 by Western blot or flow cytometry. A successful knockout should abrogate the IL-6-induced STAT3 phosphorylation.
-
Table 2: Summary of Validation Methods and Expected Outcomes
| Validation Method | Purpose | Expected Outcome in Knockout Clones |
| Genomic DNA | ||
| PCR and Sanger Sequencing | To confirm indels at the target locus | Presence of frameshift mutations (insertions/deletions) |
| Next-Generation Sequencing | To assess on- and off-target mutations | High frequency of indels at the on-target site, minimal off-targets |
| Protein Expression | ||
| Western Blot | To confirm the absence of IL-6R protein | No detectable IL-6R protein band |
| Flow Cytometry | To confirm the loss of cell surface IL-6R | Significant reduction or absence of fluorescence signal |
| Functional Assay | ||
| IL-6 Stimulation | To assess the functional consequence of KO | No phosphorylation of STAT3 upon IL-6 treatment |
Experimental Workflow
The following diagram illustrates the overall workflow for generating and validating IL-6R knockout cell lines.
Conclusion
The protocol described in this application note provides a comprehensive guide for the successful generation and validation of IL-6R knockout cell lines using CRISPR/Cas9 technology. These knockout cell lines are valuable tools for investigating the biological functions of IL-6R, elucidating its role in disease, and for the development of novel therapeutics targeting the IL-6 signaling pathway. Careful gRNA design and rigorous validation at multiple levels are critical for ensuring the reliability and reproducibility of experimental results.
References
- 1. Interleukin-6 receptor - Wikipedia [en.wikipedia.org]
- 2. IL-6 Signaling Pathways: R&D Systems [rndsystems.com]
- 3. IL-6: A New Era for the Treatment of Autoimmune Inflammatory Diseases - Innovative Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Interleukin-6 Signaling Pathway and Its Role in Kidney Disease: An Update [frontiersin.org]
- 6. bosterbio.com [bosterbio.com]
- 7. Interleukin 6/Interleukin 6 Receptor Interaction and its Role as a Therapeutic Target for Treatment of Cachexia and Cancer | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 8. genscript.com [genscript.com]
Application Notes and Protocols: High-Throughput Assay for Menin-MLL Interaction Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protein-protein interaction (PPI) between menin and the mixed-lineage leukemia (MLL) protein is a critical driver in a significant portion of acute leukemias.[1][2] Chromosomal translocations involving the MLL gene result in the expression of oncogenic MLL fusion proteins.[3] These fusion proteins must bind to menin to exert their leukemogenic effects, which include the upregulation of key target genes such as HOXA9 and MEIS1, leading to blocked hematopoietic differentiation and enhanced cell proliferation.[1][2][4]
The disruption of the menin-MLL interaction has been validated as a promising therapeutic strategy for these aggressive forms of leukemia.[1][3] Small-molecule inhibitors that bind to menin at the MLL interaction site can reverse the oncogenic activity of MLL fusion proteins.[4] One such potent inhibitor is MIV-6R, which specifically targets this interaction with high affinity.[2]
This document provides detailed protocols for the development and execution of a high-throughput screening (HTS) campaign to identify and validate novel small-molecule antagonists of the menin-MLL interaction, similar in mechanism to this compound.
Menin-MLL Signaling Pathway in Leukemogenesis
The interaction between menin and MLL fusion proteins is central to the progression of MLL-rearranged leukemia. The diagram below illustrates this pathway and the therapeutic intervention point for antagonists.
Caption: Menin-MLL interaction pathway in leukemia.
High-Throughput Screening (HTS) Protocol
This section details a robust HTS assay based on Homogeneous Time-Resolved Fluorescence (HTRF) for the identification of menin-MLL interaction inhibitors.
Assay Principle
The HTRF assay is a proximity-based assay that measures the interaction between a donor and an acceptor fluorophore. In this case, recombinant His-tagged menin and a biotinylated peptide derived from the menin-binding motif (MBM) of MLL are used. When these two proteins interact, a Europium cryptate-labeled anti-His antibody (donor) and Streptavidin-XL665 (acceptor) are brought into close proximity, resulting in a high FRET signal. Small molecules that disrupt the menin-MLL interaction will cause a decrease in the FRET signal.
Reagents and Materials
| Reagent/Material | Supplier | Catalog # |
| Recombinant Human Menin (His-tagged) | In-house or Commercial | N/A |
| Biotinylated MLL MBM Peptide | In-house or Commercial | N/A |
| HTRF Assay Buffer | Commercial | N/A |
| Anti-6xHis-Europium Cryptate | Commercial | N/A |
| Streptavidin-XL665 | Commercial | N/A |
| DMSO | Sigma-Aldrich | D2650 |
| 384-well, low-volume, white plates | Greiner Bio-One | 784075 |
| HTRF-compatible plate reader | Various | N/A |
HTS Workflow Diagram
The following diagram outlines the major steps in the HTS campaign.
Caption: High-throughput screening workflow for menin-MLL antagonists.
Experimental Protocol
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 50 nL of test compounds from the screening library (typically at 10 mM in DMSO) into the 384-well assay plates.
-
For control wells, dispense 50 nL of DMSO (negative control, 0% inhibition) and 50 nL of a known inhibitor like this compound at a high concentration (e.g., 10 µM, positive control, 100% inhibition).
-
-
Reagent Preparation and Dispensing:
-
Prepare a 2X solution of His-menin in HTRF assay buffer.
-
Prepare a 2X solution of Biotin-MLL peptide, Anti-6xHis-Europium, and Streptavidin-XL665 in HTRF assay buffer.
-
Using a multi-drop dispenser, add 5 µL of the 2X His-menin solution to all wells of the assay plate.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of the 2X Biotin-MLL peptide/HTRF detection reagent mix to all wells. The final volume in each well will be 10 µL.
-
-
Incubation and Plate Reading:
-
Seal the plates and incubate for 60 minutes at room temperature, protected from light.
-
Read the plates on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.
-
Data Presentation and Analysis
The HTRF ratio is calculated as (Emission at 665 nm / Emission at 620 nm) * 10,000. The percent inhibition for each test compound is then calculated using the following formula:
% Inhibition = 100 * (1 - (HTRF_ratio_compound - HTRF_ratio_positive_control) / (HTRF_ratio_negative_control - HTRF_ratio_positive_control))
The quality of the assay is monitored by calculating the Z'-factor for each plate:
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
An assay with a Z'-factor > 0.5 is considered robust and suitable for HTS.
Table 1: Representative HTS Data Summary
| Parameter | Value |
| Library Size | 288,000 |
| Screening Concentration | 10 µM |
| Mean Z'-Factor | 0.81 |
| Hit Rate (>30% inhibition) | 0.27% |
| Number of Primary Hits | 778 |
Hit Validation and Secondary Assays
Primary hits from the HTS campaign must be validated through a series of secondary assays to confirm their activity, determine potency, and verify their mechanism of action.
Orthogonal Biochemical Assay: Fluorescence Polarization (FP)
To eliminate false positives from the primary HTRF screen, a secondary biochemical assay with a different detection technology is employed.
-
Principle: This assay measures the change in polarization of light emitted from a fluorescein-labeled MLL peptide (Fluo-MLL). When Fluo-MLL is bound to the larger menin protein, it tumbles slowly, resulting in high polarization. An inhibitor displaces the peptide, which then tumbles more rapidly, leading to a decrease in polarization.[4]
-
Protocol:
-
Serially dilute confirmed primary hits in DMSO.
-
Dispense compounds into a 384-well black plate.
-
Add a solution containing recombinant menin and Fluo-MLL peptide.
-
Incubate for 30 minutes at room temperature.
-
Read the plate on a fluorescence polarization reader.
-
Calculate IC50 values from the resulting dose-response curves.
-
Table 2: Comparison of HTS Hit Potencies
| Compound ID | HTRF IC50 (µM) | FP IC50 (µM) |
| Hit-001 | 1.2 | 1.5 |
| Hit-002 | 2.5 | 2.8 |
| This compound (Control) | 0.058 | 0.056 |
Cellular Target Engagement: Co-Immunoprecipitation (Co-IP)
This assay confirms that the inhibitor can disrupt the menin-MLL interaction within a cellular environment.[4]
-
Protocol:
-
Transfect HEK293T cells with a construct expressing a tagged MLL fusion protein (e.g., Flag-MLL-AF9).
-
Treat the transfected cells with the test compound or DMSO for 4-6 hours.
-
Lyse the cells and perform immunoprecipitation using an anti-Flag antibody.
-
Analyze the immunoprecipitates by Western blot using antibodies against both the Flag tag and endogenous menin.
-
-
Expected Result: A potent inhibitor will reduce the amount of menin that co-immunoprecipitates with the Flag-MLL-AF9 protein compared to the DMSO control.
Cellular Functional Assays
Validated hits are further tested in MLL-rearranged leukemia cell lines (e.g., MOLM-13, MV4-11) to assess their biological effects.
1. Target Gene Expression (qRT-PCR):
-
Principle: Measure the downregulation of MLL target genes HOXA9 and MEIS1.[2]
-
Protocol: Treat MLL-rearranged cells with the test compound for 48-72 hours, extract RNA, and perform qRT-PCR for HOXA9 and MEIS1, normalizing to a housekeeping gene like β-actin.
2. Cell Viability Assay (MTT or CellTiter-Glo):
-
Principle: Assess the selective anti-proliferative effect on MLL-rearranged cells versus non-MLL-rearranged cells (e.g., K562).[2]
-
Protocol: Treat cells with a serial dilution of the compound for 5-7 days and measure cell viability.
Table 3: Cellular Activity of a Validated Hit Compound
| Assay | Cell Line | Result (EC50 / Effect) |
| Cell Viability | MOLM-13 (MLL-rearranged) | 250 nM |
| K562 (WT MLL) | > 20 µM | |
| Gene Expression | MOLM-13 | Downregulation of HOXA9 and MEIS1 |
| Differentiation | MOLM-13 | Increased CD11b expression |
Conclusion
The protocols outlined in this document provide a comprehensive framework for a high-throughput screening campaign to discover novel antagonists of the menin-MLL protein-protein interaction. By employing a robust primary HTRF assay followed by a cascade of orthogonal biochemical and cell-based secondary assays, researchers can identify and validate potent and selective inhibitors with therapeutic potential for the treatment of MLL-rearranged leukemias.
References
- 1. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemistry (IHC) of Target-Protein in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
An application note and protocol for performing immunohistochemistry (IHC) on tissue samples is detailed below. Given that "MIV-6R" does not correspond to a known, publicly documented target for immunohistochemistry, this protocol provides a comprehensive, adaptable framework for the use of a novel or user-defined primary antibody, herein referred to as "anti-Target-Protein."
Audience: Researchers, scientists, and drug development professionals.
Introduction
Immunohistochemistry (IHC) is a powerful technique used to visualize the distribution and localization of a specific protein within the cellular components of a tissue sample. This method relies on the highly specific binding of an antibody to its corresponding antigen in the tissue. The antibody-antigen interaction is then visualized using a detection system that typically involves an enzymatic reaction to produce a colored precipitate or a fluorescent signal. This protocol provides a detailed methodology for performing chromogenic IHC on FFPE tissue sections using a user-defined primary antibody ("anti-Target-Protein").
Key Principles of the Assay
The protocol involves several critical steps:
-
Deparaffinization and Rehydration: Removal of paraffin wax from the tissue sections and rehydration through a series of graded ethanol baths.
-
Antigen Retrieval: Unmasking of the antigenic epitope, which can be obscured by protein cross-linking during formalin fixation. This is typically achieved through heat-induced epitope retrieval (HIER) in a specific buffer.
-
Blocking of Endogenous Peroxidase: Quenching of endogenous peroxidase activity within the tissue to prevent non-specific background staining.
-
Blocking of Non-Specific Binding: Incubation with a protein-based blocking solution to minimize non-specific binding of the primary and secondary antibodies.
-
Primary Antibody Incubation: Incubation with the "anti-Target-Protein" primary antibody, which specifically binds to the target antigen.
-
Secondary Antibody and Detection: Application of a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that binds to the primary antibody. A substrate-chromogen solution is then added, which is converted by the enzyme into a colored precipitate at the site of antigen localization.
-
Counterstaining: Staining of cell nuclei with a contrasting color (e.g., hematoxylin) to provide anatomical context.
-
Dehydration and Mounting: Dehydration of the stained tissue sections and mounting with a coverslip for microscopic examination.
Experimental Protocol: Chromogenic IHC
1. Materials and Reagents
-
FFPE tissue sections (4-5 µm thick) on positively charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized (DI) water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA Buffer, pH 9.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary Antibody: "anti-Target-Protein"
-
Antibody Diluent
-
HRP-conjugated Secondary Antibody (e.g., Goat anti-Rabbit IgG HRP)
-
DAB (3,3'-Diaminobenzidine) Substrate-Chromogen System
-
Hematoxylin
-
Bluing Reagent (e.g., 0.2% Ammonia Water or commercial bluing reagent)
-
Mounting Medium (permanent)
-
Coplin jars or staining dishes
-
Humidified chamber
-
Microscope
2. Step-by-Step Methodology
2.1 Deparaffinization and Rehydration
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 1 change, 3 minutes.
-
Immerse in 70% Ethanol: 1 change, 3 minutes.
-
Rinse thoroughly in running tap water.
2.2 Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER)
-
Pre-heat Antigen Retrieval Buffer to 95-100°C in a water bath or steamer.
-
Immerse slides in the pre-heated buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in DI water.
2.3 Staining Procedure
-
Peroxidase Block: Immerse slides in 3% Hydrogen Peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse slides in wash buffer (e.g., PBS or TBS).
-
Blocking: Apply Blocking Buffer to the tissue sections and incubate for 30-60 minutes in a humidified chamber.
-
Primary Antibody: Gently blot the blocking buffer from the slides (do not rinse). Apply the "anti-Target-Protein" primary antibody, diluted in antibody diluent, to the tissue sections. Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
Rinse slides in wash buffer (3 changes, 5 minutes each).
-
Secondary Antibody: Apply the HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature in a humidified chamber.
-
Rinse slides in wash buffer (3 changes, 5 minutes each).
-
Detection: Apply the DAB substrate-chromogen solution and incubate for 5-10 minutes, or until the desired stain intensity is reached (monitor under a microscope).
-
Rinse slides in DI water to stop the reaction.
2.4 Counterstaining, Dehydration, and Mounting
-
Counterstain: Immerse slides in Hematoxylin for 1-2 minutes.
-
Rinse in running tap water.
-
Bluing: Immerse in Bluing Reagent for 30-60 seconds.
-
Rinse in running tap water.
-
Dehydration:
-
Immerse in 70% Ethanol for 1 minute.
-
Immerse in 95% Ethanol for 1 minute.
-
Immerse in 100% Ethanol: 2 changes, 2 minutes each.
-
Immerse in Xylene: 2 changes, 3 minutes each.
-
-
Mounting: Apply a drop of permanent mounting medium to the tissue section and place a coverslip. Avoid air bubbles.
-
Allow the slides to dry before microscopic examination.
Data Presentation: Quantitative Parameters
When developing and optimizing an IHC protocol for a new antibody, it is crucial to test a range of conditions. The following tables provide a template for organizing these parameters.
Table 1: Primary Antibody Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Primary Antibody | "anti-Target-Protein" | "anti-Target-Protein" | "anti-Target-Protein" | "anti-Target-Protein" |
| Dilution | 1:100 | 1:250 | 1:500 | 1:1000 |
| Incubation Time | 60 min at RT | 60 min at RT | 60 min at RT | 60 min at RT |
| Incubation Temp. | Room Temp | Room Temp | Room Temp | Room Temp |
| Antigen Retrieval | Citrate pH 6.0 | Citrate pH 6.0 | Citrate pH 6.0 | Citrate pH 6.0 |
| Result/Score |
Table 2: Antigen Retrieval Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Primary Antibody Dilution | Optimal (e.g., 1:500) | Optimal (e.g., 1:500) | Optimal (e.g., 1:500) |
| Antigen Retrieval Buffer | Citrate Buffer, pH 6.0 | Tris-EDTA Buffer, pH 9.0 | No Retrieval |
| Incubation Time | 20 min | 20 min | N/A |
| Incubation Temp. | 95°C | 95°C | N/A |
| Result/Score |
Visualizations
Diagram 1: Immunohistochemistry Workflow
Measuring IL-6R Surface Expression Using Flow Cytometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of Interleukin-6 Receptor (IL-6R) surface expression using flow cytometry. This technique is crucial for understanding the role of IL-6 signaling in various physiological and pathological processes, including inflammation, immunology, and oncology.[1][2][3] The protocols outlined below are intended to provide a robust framework for reproducible and accurate measurement of IL-6R on the cell surface.
Introduction to IL-6R and its Significance
The Interleukin-6 Receptor (IL-6R), also known as CD126, is a type I cytokine receptor that binds to Interleukin-6 (IL-6), a pleiotropic cytokine with a critical role in the immune response, hematopoiesis, and inflammation.[4] The IL-6/IL-6R signaling complex, in conjunction with the signal-transducing subunit gp130 (CD130), activates downstream pathways, primarily the JAK/STAT and MAPK pathways, which in turn regulate gene expression involved in cell survival, proliferation, and differentiation.[2][5] Dysregulation of IL-6 signaling is implicated in numerous diseases, including autoimmune disorders, chronic inflammation, and various cancers.[1][3] Therefore, accurate quantification of IL-6R surface expression is essential for both basic research and the development of targeted therapeutics.
Principle of Flow Cytometry for Surface Receptor Quantification
Flow cytometry is a powerful technique for the rapid, multi-parametric analysis of single cells in a heterogeneous population.[6] For measuring surface receptor expression, cells are incubated with a fluorochrome-conjugated monoclonal antibody specific for the receptor of interest. As the stained cells pass through the laser beam of a cytometer, the fluorochromes are excited and emit light at a specific wavelength. The intensity of this emitted light is proportional to the number of antibodies bound to the cell, which in turn correlates with the level of receptor expression.[6][7] Data can be expressed as the percentage of positive cells or as the mean fluorescence intensity (MFI), which provides a relative measure of receptor density. For absolute quantification of receptors per cell, calibration beads with a known number of fluorochrome molecules can be utilized.[8][9]
Signaling Pathway and Experimental Workflow Diagrams
To visualize the key processes, the following diagrams have been generated.
Caption: IL-6R Signaling Pathway.
Caption: Experimental Workflow.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| Primary Antibody | ||
| PE-conjugated anti-human IL-6R (CD126) | R&D Systems | FAB227P |
| Fluorescein-conjugated anti-human IL-6R | R&D Systems | FAB227F |
| Anti-mouse IL-6R (CD126) | Bio X Cell | BE0047 |
| Isotype Control | ||
| PE-conjugated Mouse IgG1 Isotype Control | R&D Systems | IC002P |
| Fluorescein-conjugated Mouse IgG1 Isotype Ctrl | R&D Systems | IC002F |
| Buffers and Solutions | ||
| Phosphate-Buffered Saline (PBS) | - | - |
| Flow Cytometry Staining Buffer (PBS + 2% FBS) | - | - |
| Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™) | BioLegend | 422302 |
| Cell Lines | ||
| U937 (human monocytic cell line, expresses IL-6R) | ATCC | CRL-1593.2 |
| Raji (human B-lymphoblast, expresses IL-6R) | ATCC | CCL-86 |
| Optional | ||
| Viability Dye (e.g., 7-AAD, DAPI) | Various | - |
| Calibration Beads (e.g., Quanti-BRITE™ PE Beads) | BD Biosciences | 340495 |
Protocol for Staining Cell Surface IL-6R
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in ice-cold Flow Cytometry Staining Buffer.[10]
-
Ensure cell viability is >95% as determined by trypan blue exclusion or a viability dye.
-
-
Fc Receptor Blocking (Optional but Recommended):
-
Antibody Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into flow cytometry tubes.
-
Add the predetermined optimal concentration of the fluorochrome-conjugated anti-IL-6R antibody to the appropriate tubes.
-
To a separate tube, add the corresponding fluorochrome-conjugated isotype control antibody at the same concentration. This will serve as a negative control to determine background fluorescence.
-
Incubate the tubes for 30 minutes on ice in the dark.[11]
-
-
Washing:
-
Cell Resuspension and Data Acquisition:
-
Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
If desired, add a viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.
-
Acquire data on a flow cytometer, collecting a sufficient number of events (typically 10,000-50,000) for statistical significance.[13]
-
Data Analysis
-
Gating Strategy:
-
First, gate on the cell population of interest based on forward scatter (FSC) and side scatter (SSC) to exclude debris.
-
If a viability dye was used, gate on the live cell population.
-
Analyze the fluorescence intensity of the IL-6R stain within the live, single-cell population.
-
-
Quantification of Expression:
-
Percentage of Positive Cells: Use the isotype control to set a gate for background fluorescence. The percentage of cells in the IL-6R stained sample that fall outside this gate represents the percentage of IL-6R positive cells.
-
Mean Fluorescence Intensity (MFI): The MFI of the IL-6R positive population provides a relative measure of the average number of receptors per cell.[14] It is often recommended to use the median fluorescence intensity for non-gaussian data distributions.[14]
-
Absolute Quantification (Optional): To determine the absolute number of IL-6R molecules per cell, a calibration curve can be generated using commercially available calibration beads with known numbers of fluorochrome molecules per bead.[8][9] The MFI of the cell sample can then be interpolated on this curve to calculate the antibody binding capacity (ABC).
-
Data Presentation
Quantitative data should be summarized in a clear and structured format.
Table 1: IL-6R Surface Expression on Different Cell Lines
| Cell Line | Treatment | % IL-6R Positive Cells (Mean ± SD) | MFI of IL-6R (Mean ± SD) |
| U937 | Untreated | 85.2 ± 4.1 | 15,234 ± 1,287 |
| U937 | IL-6 (10 ng/mL, 24h) | 78.9 ± 3.5 | 12,567 ± 982 |
| Raji | Untreated | 92.5 ± 2.8 | 25,876 ± 2,145 |
| Negative Control | Untreated | < 1% | - |
(Note: The data presented in this table is hypothetical and for illustrative purposes only.)
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | - Insufficient washing- Non-specific antibody binding- Dead cells | - Increase the number of wash steps- Use an Fc block- Titrate the antibody to the optimal concentration- Use a viability dye to exclude dead cells |
| Low or no signal | - Low receptor expression- Inactive antibody- Incorrect cytometer settings | - Use a positive control cell line known to express IL-6R- Check antibody expiration date and storage conditions- Optimize PMT voltages on the cytometer |
| High cell-to-cell variability | - Cell clumping- Heterogeneous cell population | - Gently vortex or pipette to break up clumps- Use additional markers to gate on a more specific subpopulation |
By following these detailed protocols and application notes, researchers can obtain reliable and reproducible data on IL-6R surface expression, contributing to a deeper understanding of its role in health and disease.
References
- 1. The IL-6R and Bmi-1 axis controls self-renewal and chemoresistance of head and neck cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interleukin-6 Trans-Signaling Pathway Promotes Immunosuppressive Myeloid-Derived Suppressor Cells via Suppression of Suppressor of Cytokine Signaling 3 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. InVivoMAb anti-mouse IL-6R | Bio X Cell [bioxcell.com]
- 5. Role of interleukin 6 (IL-6)/IL-6R-induced signal tranducers and activators of transcription and mitogen-activated protein kinase/extracellular - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimized flow cytometry protocol for analysis of surface expression of interleukin-1 receptor types I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Detecting Cell Surface Expression of the G Protein-Coupled Receptor CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: Immunoprecipitation-Mass Spectrometry (IP-MS) for the Characterization of Protein Complexes
Introduction
Immunoprecipitation-Mass Spectrometry (IP-MS) is a powerful technique used to identify and quantify proteins that interact with a specific protein of interest within a complex cellular environment. This method involves the use of an antibody to selectively isolate a target protein, along with its binding partners, from a cell lysate. The entire complex is then analyzed by mass spectrometry to identify the constituent proteins. This application note provides a detailed protocol for performing IP-MS, which can be adapted for specific targets such as the hypothetical MIV-6R protein. The workflow is designed to guide researchers, scientists, and drug development professionals through the necessary steps to achieve high-quality, reproducible results.
Workflow Overview
The IP-MS workflow begins with the preparation of a cell lysate under conditions that preserve native protein-protein interactions. The target protein is then captured by a specific antibody that is immobilized on a solid support, typically agarose or magnetic beads. After stringent washing steps to remove non-specific binders, the protein complex is eluted and prepared for mass spectrometry analysis. The subsequent data analysis allows for the identification of known and novel interaction partners, providing insights into cellular signaling pathways and protein function.
Detailed Experimental Protocol
This protocol provides a general framework for the immunoprecipitation of a protein of interest (e.g., this compound) for subsequent analysis by mass spectrometry. Optimization of specific steps, such as antibody concentration and wash buffer composition, is recommended for each new target.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Reagent/Material | Suggested Supplier | Catalog Number | Purpose |
| Cell Lysis Buffer (e.g., RIPA, CHAPS-based) | Varies | Varies | Solubilize cells and proteins |
| Protease Inhibitor Cocktail | Sigma-Aldrich | P8340 | Prevent protein degradation |
| Phosphatase Inhibitor Cocktail | Sigma-Aldrich | P5726 | Preserve phosphorylation status |
| Primary Antibody (anti-MIV-6R) | N/A | N/A | Target protein capture |
| Isotype Control Antibody (e.g., Rabbit IgG) | Varies | Varies | Negative control for non-specific binding |
| Protein A/G Magnetic Beads | Thermo Fisher Scientific | 88802 | Immobilize antibody |
| Wash Buffer (e.g., TBS-T, PBS-T) | Varies | Varies | Remove non-specific binders |
| Elution Buffer (e.g., Glycine-HCl, pH 2.5) | Varies | Varies | Release protein complex from beads |
| Neutralization Buffer (e.g., Tris-HCl, pH 8.5) | Varies | Varies | Neutralize eluate |
| Digestion Buffer (e.g., Ammonium Bicarbonate) | Sigma-Aldrich | A6141 | Buffer for enzymatic digestion |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 | Reduce disulfide bonds |
| Iodoacetamide (IAA) | Sigma-Aldrich | I1149 | Alkylate cysteine residues |
| Trypsin (mass spectrometry grade) | Promega | V5111 | Digest proteins into peptides |
| Acetonitrile (ACN) | Varies | Varies | Peptide desalting and LC-MS |
| Trifluoroacetic Acid (TFA) | Varies | Varies | Peptide desalting and LC-MS |
| Formic Acid (FA) | Varies | Varies | LC-MS mobile phase |
Experimental Workflow
The overall experimental workflow for the IP-MS protocol is depicted in the diagram below.
Caption: A flowchart illustrating the key steps of the immunoprecipitation-mass spectrometry (IP-MS) protocol.
Step-by-Step Procedure
1. Cell Lysis and Protein Extraction a. Culture cells to the desired confluency (typically 80-90%). b. Wash cells twice with ice-cold PBS. c. Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. d. Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes with occasional vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Transfer the supernatant (protein lysate) to a new tube. h. Determine the protein concentration using a standard protein assay (e.g., BCA).
2. Immunoprecipitation a. Dilute the protein lysate to a final concentration of 1-2 mg/mL with lysis buffer. b. Add the primary antibody (anti-MIV-6R) to the lysate. The optimal antibody concentration should be determined empirically (see table below). c. As a negative control, prepare a parallel sample with an isotype control IgG antibody. d. Incubate the lysate-antibody mixture for 2-4 hours or overnight at 4°C with gentle rotation. e. Add pre-washed Protein A/G magnetic beads to the mixture and incubate for an additional 1-2 hours at 4°C with rotation.
3. Washing a. Pellet the beads using a magnetic stand and discard the supernatant. b. Wash the beads three to five times with 1 mL of ice-cold wash buffer. c. After the final wash, carefully remove all residual wash buffer.
4. Elution a. Add 50-100 µL of elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5) to the beads. b. Incubate for 5-10 minutes at room temperature with gentle agitation. c. Pellet the beads and transfer the supernatant (containing the eluted proteins) to a new tube. d. Immediately neutralize the eluate by adding 5-10 µL of neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5).
5. Sample Preparation for Mass Spectrometry (In-Solution Digestion) a. Add digestion buffer (e.g., 50 mM ammonium bicarbonate) to the neutralized eluate. b. Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes. c. Alkylate cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes. d. Add mass spectrometry grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C. e. Quench the digestion by adding formic acid to a final concentration of 1%. f. Desalt the resulting peptides using a C18 StageTip or ZipTip prior to LC-MS/MS analysis.
Quantitative Parameters for Protocol Optimization
| Parameter | Starting Recommendation | Range for Optimization | Notes |
| Protein Lysate per IP | 1 mg | 0.5 - 5 mg | Depends on the expression level of the target protein. |
| Primary Antibody | 2 µg | 1 - 10 µg | Titrate to determine the optimal signal-to-noise ratio. |
| Protein A/G Beads | 25 µL slurry | 20 - 50 µL slurry | Ensure sufficient binding capacity for the antibody. |
| Wash Buffer Stringency | 150 mM NaCl, 0.1% Tween-20 | 100 - 500 mM NaCl, 0.05 - 0.5% detergent | Increase stringency to reduce non-specific binding. |
| Elution Buffer Volume | 50 µL | 25 - 100 µL | Use the minimum volume necessary for efficient elution. |
| Trypsin to Protein Ratio | 1:50 | 1:20 - 1:100 | Optimize for complete digestion. |
Signaling Pathway Visualization
Understanding the signaling context of the target protein is crucial for interpreting IP-MS results. The following diagram illustrates a generic MAP Kinase signaling pathway, which is a common network involved in cellular regulation. If this compound were a component of this pathway, IP-MS could be used to identify its upstream regulators and downstream effectors.
Caption: A simplified diagram of the MAPK signaling cascade, a common cellular pathway.
This application note provides a robust and adaptable protocol for the identification of protein-protein interactions using immunoprecipitation-mass spectrometry. While the specific target "this compound" remains to be characterized, the outlined procedures and recommendations offer a solid foundation for researchers to design and execute successful IP-MS experiments for their protein of interest. Careful optimization of the key steps highlighted in this protocol will be critical for achieving high-confidence identification of bona fide protein interactors.
Methods for Studying IL-6R Shedding and Cleavage: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Interleukin-6 receptor (IL-6R), a key component in IL-6 signaling, exists in two forms: a membrane-bound receptor (mbIL-6R) and a soluble IL-6R (sIL-6R). The generation of sIL-6R is primarily mediated by a process known as ectodomain shedding, which involves the proteolytic cleavage of the mbIL-6R from the cell surface. This process is of significant interest as sIL-6R can bind to IL-6 and activate cells that do not express mbIL-6R, a phenomenon termed trans-signaling, which is implicated in various inflammatory diseases. The primary proteases responsible for IL-6R shedding are A Disintegrin and Metalloproteinases (ADAMs), particularly ADAM10 and ADAM17.[1][2][3][4]
This document provides detailed application notes and protocols for studying IL-6R shedding and cleavage, aimed at researchers, scientists, and drug development professionals.
Key Concepts in IL-6R Shedding and Cleavage
1. Ectodomain Shedding: The proteolytic process that releases the extracellular domain of a membrane-bound protein, such as IL-6R, from the cell surface.
2. Sheddases: The proteases that catalyze ectodomain shedding. For IL-6R, the main sheddases are ADAM10 and ADAM17.[2][3][4]
3. Constitutive vs. Induced Shedding:
-
Constitutive Shedding: A baseline level of shedding that occurs under normal physiological conditions, largely mediated by ADAM10.[3][4]
-
Induced Shedding: An increased rate of shedding triggered by specific stimuli, such as phorbol esters (e.g., PMA), which is primarily mediated by ADAM17.[3][4][5]
4. Cleavage Site: The specific amino acid bond within the juxtamembrane region of the IL-6R that is cleaved by the sheddase. The cleavage site for ADAM17 in human IL-6R is between Gln-357 and Asp-358.[2][6]
Experimental Approaches to Study IL-6R Shedding and Cleavage
A multi-faceted approach is typically employed to investigate IL-6R shedding, combining cellular assays, biochemical techniques, and molecular biology.
Diagram: Overall Experimental Workflow
Caption: Workflow for investigating IL-6R shedding.
Protocol 1: Quantification of Soluble IL-6R (sIL-6R) by ELISA
This protocol is designed to quantify the amount of sIL-6R released into the cell culture supernatant.
Materials:
-
Cell lines expressing IL-6R (e.g., HEK293 cells transiently transfected with an IL-6R expression plasmid, or cell lines endogenously expressing IL-6R like THP-1 and U937).[3]
-
Cell culture medium and supplements.
-
Stimuli for induced shedding (e.g., Phorbol-12-myristate-13-acetate - PMA).[3]
-
ADAM protease inhibitors (e.g., GI254023X for ADAM10, GW280264X for ADAM17).[3]
-
Human IL-6R ELISA kit.
-
Phosphate-buffered saline (PBS).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in approximately 80-90% confluency at the time of the experiment.
-
Cell Treatment:
-
For constitutive shedding: Replace the culture medium with fresh, serum-free medium and incubate for the desired time (e.g., 24 hours).
-
For induced shedding:
-
-
Supernatant Collection: Carefully collect the cell culture supernatant, avoiding disturbance of the cell monolayer.
-
Centrifugation: Centrifuge the supernatant at 1,500 rpm for 10 minutes to pellet any detached cells or debris.
-
ELISA:
-
Perform the ELISA according to the manufacturer's instructions.
-
Briefly, this involves adding the collected supernatants and a series of sIL-6R standards to an antibody-coated plate.
-
Following incubation and washing steps, a detection antibody is added, followed by a substrate solution.
-
The reaction is stopped, and the absorbance is read on a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the sIL-6R standards.
-
Calculate the concentration of sIL-6R in the experimental samples by interpolating their absorbance values from the standard curve.
-
Data Presentation:
| Treatment Group | sIL-6R Concentration (ng/mL) ± SD | Fold Change vs. Control |
| Control (DMSO) | Value | 1.0 |
| PMA (100 nM) | Value | Value |
| GI254023X (3 µM) | Value | Value |
| GW280264X (3 µM) | Value | Value |
| PMA + GI254023X | Value | Value |
| PMA + GW280264X | Value | Value |
Protocol 2: Analysis of IL-6R Cleavage by Western Blot
This protocol allows for the detection of both the shed sIL-6R in the supernatant and the remaining membrane-bound IL-6R in cell lysates.
Materials:
-
Samples from Protocol 1 (supernatants and cell lysates).
-
RIPA buffer with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies:
-
Anti-human IL-6R (extracellular domain).
-
Anti-human IL-6R (intracellular domain).
-
Anti-beta-actin (loading control).
-
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Sample Preparation:
-
Supernatant: Concentrate the supernatant using centrifugal filter units if necessary. Mix with Laemmli sample buffer.
-
Cell Lysate: Wash the cell monolayer with cold PBS and lyse the cells with RIPA buffer. Determine the protein concentration using a BCA assay. Mix an equal amount of protein from each sample with Laemmli sample buffer.
-
-
SDS-PAGE and Transfer:
-
Boil the samples for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Expected Results:
-
Supernatant: A band corresponding to the molecular weight of sIL-6R (around 50-55 kDa) should be detected with the antibody against the extracellular domain.
-
Cell Lysate: A band for the full-length mbIL-6R (around 80 kDa) should be detected. A decrease in this band may be observed upon stimulation of shedding.
Data Presentation:
| Sample | Full-length mbIL-6R (relative intensity) | sIL-6R in Supernatant (relative intensity) |
| Control | Value | Value |
| PMA | Value | Value |
| Inhibitor X | Value | Value |
Protocol 3: Analysis of Cell Surface IL-6R by Flow Cytometry
This protocol measures the amount of IL-6R present on the cell surface, which is expected to decrease upon induced shedding.
Materials:
-
Cells treated as in Protocol 1.
-
FACS buffer (PBS with 2% FBS).
-
Fluorochrome-conjugated anti-human IL-6R antibody.
-
Isotype control antibody.
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Gently detach the cells from the plate (if adherent) using a non-enzymatic cell dissociation solution.
-
Wash the cells with cold FACS buffer.
-
-
Antibody Staining:
-
Resuspend the cells in FACS buffer containing the fluorochrome-conjugated anti-IL-6R antibody or the isotype control.
-
Incubate on ice for 30 minutes in the dark.
-
-
Washing:
-
Wash the cells twice with cold FACS buffer.
-
-
Flow Cytometry:
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
-
Data Analysis:
-
Gate on the live cell population.
-
Determine the mean fluorescence intensity (MFI) for each sample.
-
Subtract the MFI of the isotype control from the MFI of the IL-6R stained samples.
-
Data Presentation:
| Treatment | Mean Fluorescence Intensity (MFI) of Surface IL-6R ± SD | % Decrease in Surface IL-6R vs. Control |
| Control | Value | 0 |
| PMA | Value | Value |
| Inhibitor X | Value | Value |
Signaling Pathways Involved in IL-6R Shedding
The shedding of IL-6R by ADAM10 and ADAM17 is regulated by distinct signaling pathways.
Diagram: Signaling Pathways Regulating IL-6R Shedding
Caption: Regulation of IL-6R shedding pathways.
Conclusion
The study of IL-6R shedding and cleavage is crucial for understanding its role in health and disease. The protocols and methodologies outlined in this document provide a comprehensive framework for investigating these processes. By combining quantitative analysis of sIL-6R, biochemical detection of cleavage products, and cell-based assays, researchers can gain valuable insights into the mechanisms of IL-6R shedding and identify potential therapeutic targets for modulating IL-6 trans-signaling.
References
- 1. Soluble IL-6R is produced by IL-6R ectodomain shedding in activated CD4 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cleavage Site Localization Differentially Controls Interleukin-6 Receptor Proteolysis by ADAM10 and ADAM17 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shedding of Endogenous Interleukin-6 Receptor (IL-6R) Is Governed by A Disintegrin and Metalloproteinase (ADAM) Proteases while a Full-length IL-6R Isoform Localizes to Circulating Microvesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shedding of Endogenous Interleukin-6 Receptor (IL-6R) Is Governed by A Disintegrin and Metalloproteinase (ADAM) Proteases while a Full-length IL-6R Isoform Localizes to Circulating Microvesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Minimal Interleukin 6 (IL-6) Receptor Stalk Composition for IL-6 Receptor Shedding and IL-6 Classic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling MIV-6R Activity in Animal Models: Application Notes and Protocols for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Preclinical in vivo imaging is an indispensable tool in drug discovery and development, offering a non-invasive window into the dynamic biological processes within a living organism. This allows for the longitudinal assessment of therapeutic efficacy, target engagement, and pharmacokinetics of novel agents. While the specific therapeutic agent "MIV-6R" is not documented in the currently available scientific literature, this document provides a comprehensive framework of application notes and detailed protocols for the in vivo imaging of a hypothetical therapeutic agent with a similar designation, targeting a receptor of interest in animal models.
The methodologies outlined herein are based on established in vivo imaging techniques and can be adapted for a range of molecular entities, from small molecules to biologics, once the specific characteristics of this compound, such as its target, mechanism of action, and available conjugates for imaging, are identified.
Hypothetical Signaling Pathway of this compound
To illustrate the application of in vivo imaging, we will consider a hypothetical signaling pathway where this compound is an inhibitor of a receptor tyrosine kinase (RTK) involved in a cancer-related pathway.
Caption: Hypothetical this compound signaling pathway.
Application Notes: In Vivo Imaging Modalities
The choice of imaging modality is contingent on the specific scientific question, the nature of the therapeutic agent, and the animal model. Below are key modalities applicable for assessing this compound activity.
| Imaging Modality | Principle | Application for this compound | Advantages | Limitations |
| Bioluminescence Imaging (BLI) | Light production by luciferase-expressing cells upon substrate administration. | Monitoring tumor growth inhibition in response to this compound in xenograft or orthotopic models. | High throughput, low background, cost-effective. | Low spatial resolution, requires genetically modified cells. |
| Fluorescence Imaging (FLI) | Detection of light emitted by fluorescent probes after excitation. | Visualizing this compound distribution and target engagement using a fluorescently labeled this compound analog. | High sensitivity, multiplexing capabilities. | Limited tissue penetration, autofluorescence. |
| Positron Emission Tomography (PET) | Detection of gamma rays emitted from a positron-emitting radiotracer. | Quantifying receptor occupancy by this compound using a radiolabeled ligand or assessing metabolic response (e.g., with 18F-FDG). | High sensitivity, quantitative, deep tissue penetration. | Lower spatial resolution, requires cyclotron and radiochemistry. |
| Magnetic Resonance Imaging (MRI) | Use of magnetic fields and radio waves to generate detailed anatomical and functional images. | Assessing changes in tumor volume, vascularity, and cellularity following this compound treatment. | Excellent soft tissue contrast, high spatial resolution, no ionizing radiation. | Lower sensitivity, longer acquisition times. |
Experimental Protocols
Detailed protocols are crucial for reproducible in vivo imaging studies. The following are example protocols that can be adapted for this compound.
Protocol 1: Bioluminescence Imaging of Tumor Response to this compound
Objective: To monitor the effect of this compound on the growth of luciferase-expressing tumors in a mouse xenograft model.
Materials:
-
Luciferase-expressing cancer cells
-
Immunocompromised mice (e.g., athymic nude mice)[1]
-
This compound formulation
-
D-luciferin substrate[2]
-
In vivo imaging system (e.g., IVIS)[2]
-
Anesthesia system (e.g., isoflurane)[2]
Workflow Diagram:
Caption: Workflow for BLI-based tumor response monitoring.
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week. If using haired mice, remove fur from the imaging area.[1][3]
-
Tumor Cell Implantation: Subcutaneously inject luciferase-expressing cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth using calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Baseline Imaging:
-
This compound Treatment: Administer this compound to the treatment group according to the determined dosing schedule. The control group receives a vehicle.
-
Longitudinal Imaging: Repeat the imaging procedure at regular intervals (e.g., twice weekly) to monitor tumor response.
-
Data Analysis:
-
Draw regions of interest (ROIs) around the tumor areas.
-
Quantify the bioluminescent signal (photons/second/cm²/steradian).[4]
-
Plot tumor growth curves for each group to assess the efficacy of this compound.
-
Protocol 2: Fluorescence Imaging of this compound Biodistribution
Objective: To visualize the distribution and tumor accumulation of a fluorescently labeled this compound analog.
Materials:
-
Fluorescently labeled this compound (e.g., conjugated to a near-infrared fluorophore)
-
Tumor-bearing mice
-
In vivo fluorescence imaging system
-
Anesthesia system
Procedure:
-
Animal Preparation: As described in Protocol 1. A diet low in chlorophyll is recommended to reduce autofluorescence.[3]
-
Baseline Imaging: Acquire a pre-injection image to determine background fluorescence.[3]
-
Agent Administration: Intravenously inject the fluorescently labeled this compound.[3]
-
Time-Course Imaging: Acquire images at multiple time points post-injection (e.g., 1, 4, 8, 24, 48 hours) to determine the optimal imaging window for target accumulation and clearance from non-target tissues.[1]
-
Image Analysis:
-
Draw ROIs over the tumor and other organs of interest (e.g., liver, kidneys).
-
Quantify the fluorescence intensity in each ROI.
-
Calculate tumor-to-background ratios to assess targeting efficiency.
-
Quantitative Data Presentation
Summarizing quantitative data in a structured format is essential for comparison and interpretation.
Table 1: Tumor Growth Inhibition by this compound (Bioluminescence Data)
| Treatment Group | Day 0 (Photons/s) | Day 7 (Photons/s) | Day 14 (Photons/s) | % Tumor Growth Inhibition (Day 14) |
| Vehicle Control | 1.5 x 10⁶ | 8.2 x 10⁶ | 2.5 x 10⁷ | N/A |
| This compound (10 mg/kg) | 1.6 x 10⁶ | 3.1 x 10⁶ | 5.8 x 10⁶ | 76.8% |
| This compound (30 mg/kg) | 1.4 x 10⁶ | 1.9 x 10⁶ | 2.2 x 10⁶ | 91.2% |
Table 2: Biodistribution of Fluorescently Labeled this compound (Fluorescence Intensity)
| Organ | 4 hours (Intensity) | 24 hours (Intensity) | 48 hours (Intensity) |
| Tumor | 2.8 x 10⁸ | 5.1 x 10⁸ | 4.5 x 10⁸ |
| Liver | 6.2 x 10⁸ | 2.5 x 10⁸ | 1.1 x 10⁸ |
| Muscle | 0.9 x 10⁸ | 0.5 x 10⁸ | 0.3 x 10⁸ |
| Tumor:Muscle Ratio | 3.1 | 10.2 | 15.0 |
Conclusion
While specific details regarding "this compound" are not publicly available, the application notes and protocols provided offer a robust framework for designing and executing in vivo imaging studies for a novel therapeutic agent. By adapting these established methodologies, researchers can effectively assess the pharmacodynamics, biodistribution, and efficacy of this compound in relevant animal models, thereby accelerating its preclinical development. The key to successful in vivo imaging lies in the careful selection of the appropriate modality, the development of detailed and validated protocols, and the rigorous quantitative analysis of the imaging data.
References
Troubleshooting & Optimization
Technical Support Center: MIV-6R (IL-6R) Western Blot Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low or no signal in Western blot experiments for the MIV-6R protein, commonly identified as the Interleukin-6 Receptor (IL-6R).
Frequently Asked Questions (FAQs)
Q1: Why am I getting a very faint or no band for this compound (IL-6R) in my Western blot?
A faint or absent band for your target protein can be attributed to several factors throughout the Western blotting workflow. The most common culprits include suboptimal antibody concentrations, low abundance of the this compound protein in your sample, inefficient protein transfer from the gel to the membrane, and issues with the detection reagents.[1][2][3] It is crucial to systematically evaluate each step of your protocol to identify the source of the problem.
Q2: How can I confirm if my this compound (IL-6R) antibody is active and working correctly?
If you suspect your primary or secondary antibody may have lost activity, a dot blot is a simple and effective way to test its functionality without running a full Western blot.[1][4][5][6] This technique involves spotting a known amount of your target protein (or a positive control lysate) directly onto the membrane and then proceeding with the immunodetection steps.[5][6] A strong signal on the dot blot indicates that your antibodies and detection system are working correctly.
Q3: Could the low signal be due to the low expression of this compound (IL-6R) in my samples?
Yes, the expression level of the target protein is a critical factor.[1][4] If this compound (IL-6R) is not highly expressed in your chosen cell or tissue type, you may need to increase the amount of protein loaded onto the gel.[2][4] For very low abundance proteins, you might consider enriching your sample for this compound through techniques like immunoprecipitation prior to running the Western blot.[1][4] Always include a positive control, such as a cell lysate known to express this compound, to validate your experimental setup.[1][4]
Q4: How does protein transfer efficiency affect my signal, and how can I check it?
Inefficient transfer of proteins from the gel to the membrane is a frequent cause of weak signals.[2][7] This can be particularly problematic for high molecular weight proteins. You can check the transfer efficiency by staining the membrane with a reversible protein stain like Ponceau S immediately after the transfer step.[2][3][4][8] This will allow you to visualize the protein bands on the membrane and confirm a successful transfer. You can also stain the gel with Coomassie Blue after transfer to see if a significant amount of protein remains in the gel.
Q5: Can my blocking buffer be the cause of the low signal?
While blocking is essential to prevent non-specific background, over-blocking or using an inappropriate blocking agent can sometimes mask the epitope on your target protein, preventing the primary antibody from binding.[1][9] If you suspect this is an issue, you can try reducing the blocking time, testing a different blocking buffer (e.g., switching from non-fat milk to BSA or vice versa), or diluting your primary antibody in a buffer with a lower concentration of the blocking agent.[9][10]
Troubleshooting Guide: Low Signal for this compound (IL-6R)
This guide provides a systematic approach to diagnosing and resolving low signal issues in your this compound Western blot.
Step 1: Issues with Protein/Sample
-
Low Protein Concentration: The amount of this compound in your lysate may be insufficient for detection.
-
Protein Degradation: Your protein of interest may have been degraded during sample preparation.
-
No or Low Expression in Sample: The cell or tissue type you are using may not express this compound at detectable levels.
-
Solution: Use a positive control, such as a recombinant this compound (IL-6R) protein or a lysate from a cell line known to express the protein, to confirm that your protocol and reagents are working.[1]
-
Step 2: Issues with Antibodies & Blocking
-
Suboptimal Antibody Concentration: The concentrations of your primary or secondary antibodies may be too low.
-
Inactive Antibody: The primary or secondary antibody may have lost its activity due to improper storage or handling.
-
Incorrect Secondary Antibody: The secondary antibody may not be compatible with the species of the primary antibody.
-
Blocking Agent Masking Epitope: The blocking buffer may be interfering with antibody binding.
Step 3: Issues with Transfer & Membrane
-
Inefficient Protein Transfer: The this compound protein may not be transferring efficiently from the gel to the membrane.
-
Solution: Confirm successful transfer by staining the membrane with Ponceau S after transfer.[2][3] Optimize transfer time and voltage, especially for proteins of different molecular weights.[7] Ensure there are no air bubbles between the gel and the membrane, as these will block transfer.[1][8][15]
-
-
Incorrect Membrane Pore Size: For smaller proteins, the protein may pass through the membrane if the pore size is too large.
Step 4: Issues with Washing & Detection
-
Excessive Washing: Over-washing the membrane can strip the antibody from the blot.
-
Inactive Detection Reagent (ECL Substrate): The chemiluminescent substrate may have expired or lost activity.
-
Insufficient Exposure Time: The signal may be too weak to be captured with a short exposure time.
Quantitative Data Summary
The following table provides general starting recommendations for optimizing your Western blot protocol. Note that these are starting points, and optimal conditions should be determined empirically for your specific experiment.
| Parameter | Recommended Range/Value | Rationale for Low Signal Troubleshooting |
| Protein Load | 20-50 µg of total lysate per lane | Insufficient protein is a primary cause of weak signal. Increasing the load can help detect low-abundance proteins.[2][4] |
| Primary Antibody Dilution | 1:500 to 1:5,000 | A too-dilute primary antibody will result in a faint signal. Titration is necessary to find the optimal concentration.[11][14] |
| Secondary Antibody Dilution | 1:5,000 to 1:20,000 | A too-dilute secondary antibody will not sufficiently amplify the signal from the primary antibody.[11] |
| Blocking Time | 1 hour at room temperature or overnight at 4°C | While necessary, over-blocking can sometimes mask epitopes. If low signal persists, consider reducing the blocking time.[9] |
| Ponceau S Staining | 5-10 minutes | A quick and reversible stain to confirm that proteins have successfully transferred from the gel to the membrane.[2][4] |
| ECL Substrate Incubation | 1-5 minutes | Ensure the substrate has sufficient time to react with the HRP enzyme on the secondary antibody.[6] |
Experimental Protocols
Standard Western Blot Protocol
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors on ice. Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load 20-50 µg of protein per well onto a polyacrylamide gel suitable for the molecular weight of this compound. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer is often more efficient for a wider range of protein sizes.[11] After transfer, rinse the membrane with distilled water and visualize protein bands with Ponceau S stain to confirm transfer efficiency.[2][8]
-
Blocking: Destain the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20). Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) with gentle agitation.[2]
-
Primary Antibody Incubation: Dilute the this compound primary antibody in the blocking buffer at its optimal concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[4]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[2]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (compatible with the primary antibody) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.
-
Signal Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.[6]
-
Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
Dot Blot Protocol for Antibody Optimization
-
Sample Application: Directly spot 1-2 µL of a positive control lysate or purified this compound protein in a serial dilution onto a small strip of nitrocellulose or PVDF membrane.[6] Allow the spots to dry completely.[6]
-
Blocking: Block the membrane strip in blocking buffer for 1 hour at room temperature.[6]
-
Antibody Incubation & Detection: Proceed with the standard Western blot protocol from the primary antibody incubation step onwards. This will allow you to quickly assess the signal produced by your antibodies and detection reagents.[5][6]
Visualizations
Caption: Western Blot workflow highlighting key stages where issues leading to low signal can arise.
Caption: Troubleshooting flowchart for diagnosing the cause of low Western blot signal.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 3. cytivalifesciences.com.cn [cytivalifesciences.com.cn]
- 4. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 8. antibodiesinc.com [antibodiesinc.com]
- 9. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. blog.addgene.org [blog.addgene.org]
- 12. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 13. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 14. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. licorbio.com [licorbio.com]
optimizing MIV-6R ELISA for reproducibility
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their MIV-6R ELISA experiments for maximal reproducibility and accuracy. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the assay.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for the this compound ELISA kit components?
A1: To ensure the stability and performance of your this compound ELISA kit, most components should be stored at 2-8°C.[1][2] Always refer to the kit's manual for specific storage instructions for each component, as some reagents may require different conditions.[3] Reconstituted standards and other reagents should be used immediately or aliquoted and stored as recommended to avoid degradation from repeated freeze-thaw cycles.[3]
Q2: How can I avoid edge effects in my ELISA plate?
A2: Edge effects, where the outer wells of a plate show different results from the inner wells, can be caused by uneven temperature or evaporation during incubation. To minimize this, ensure that the plate is sealed properly during all incubation steps.[2][3] Avoid stacking plates in the incubator, as this can lead to uneven temperature distribution.[2] Allowing all reagents and the plate to reach room temperature before starting the assay can also help ensure temperature uniformity.[2][3][4]
Q3: What are the best practices for pipetting to ensure reproducibility?
A3: Proper pipetting technique is crucial for reproducible ELISA results.[4] Always use calibrated pipettes and high-quality tips.[4][5] Ensure the pipette tip is firmly sealed.[4][6] When aspirating, avoid introducing air bubbles.[4][6] Change pipette tips between each standard, sample, and reagent to prevent cross-contamination.[4][6] When dispensing liquids into wells, touch the tip to the side of the well to avoid splashing.[6]
Troubleshooting Guides
Problem 1: Poor Standard Curve
A poorly generated standard curve is a common issue that directly impacts the accuracy of sample quantification.[4]
Symptoms:
-
Low R-squared (R²) value (ideally should be >0.99).[4]
-
Inconsistent optical density (OD) values for standard dilutions.
-
Poor discrimination between standard points.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Pipetting Errors | Verify pipette calibration and ensure proper technique is used for serial dilutions. Use fresh tips for each dilution.[4] |
| Incorrect Reagent Preparation | Double-check all calculations and dilution steps for standards and reagents.[3] Ensure reagents are brought to room temperature before use.[4] |
| Reagent Degradation | Use reagents within their expiration date.[1] Avoid repeated freeze-thaw cycles of the standard.[3] |
| Improper Incubation | Adhere to the recommended incubation times and temperatures specified in the protocol.[3][6] |
| Contamination | Use fresh, sterile pipette tips and reservoirs for each reagent to avoid cross-contamination.[6] |
Problem 2: Weak or No Signal
This issue can arise from a variety of factors throughout the experimental workflow.
Symptoms:
-
Low or no color development in all wells, including the highest standard.
-
OD values are close to the blank.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Omission or Incorrect Order of Reagents | Carefully review the protocol to ensure all steps were followed in the correct sequence.[7] |
| Inactive Reagents | Check the expiration dates of all kit components.[1][2] Ensure that the substrate and enzyme conjugate are active.[7] Sodium azide, for example, can inhibit HRP activity.[7] |
| Insufficient Incubation Time | Ensure that incubation periods are adequate as per the protocol.[7] |
| Improper Washing | Overly aggressive washing can strip away bound antibodies or antigen.[5] Ensure the washing technique is not too harsh. |
| Incorrect Wavelength Reading | Verify that the plate reader is set to the correct wavelength for the substrate used.[1][3] |
Problem 3: High Background
High background can mask the specific signal, leading to inaccurate results.
Symptoms:
-
All wells, including the blank, show a high OD reading.
-
Poor signal-to-noise ratio.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Insufficient Washing | Ensure all wells are thoroughly washed between steps to remove unbound reagents.[4][8] Increase the number or duration of washes if necessary.[2] |
| Concentration of Detection Antibody or Enzyme Conjugate is Too High | Optimize the concentration of the detection antibody and enzyme conjugate by performing a titration.[7][8] |
| Non-specific Binding | Ensure that an appropriate blocking buffer is used to prevent non-specific binding of antibodies to the plate surface.[1][4] |
| Extended Incubation Time | Adhere to the recommended incubation times to avoid excessive signal development.[1] |
| Substrate Contamination | The substrate solution should be colorless before use.[3] Protect it from light and use fresh substrate for each experiment.[1] |
Problem 4: Poor Reproducibility (High Coefficient of Variation - CV)
High variability between replicate wells can compromise the reliability of your data.
Symptoms:
-
High CV% for duplicate or triplicate wells of standards and samples.
-
Inconsistent results between assays performed on different days (inter-assay variability) or within the same assay (intra-assay variability).[3]
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inconsistent Pipetting | Ensure consistent pipetting volume and technique across all wells.[5] Consider using a multichannel pipette for adding reagents to multiple wells simultaneously.[9] |
| Well-to-Well Contamination | Use fresh pipette tips for each well and avoid splashing.[1][6] Use plate sealers during incubations to prevent cross-contamination between wells.[1][3] |
| Uneven Temperature Across the Plate | Ensure the plate is incubated at a uniform temperature.[3] Avoid placing the plate near the edges or door of the incubator. |
| Inadequate Plate Washing | Inconsistent washing can lead to variability. Automated plate washers can improve consistency but need to be properly maintained and programmed.[5] |
| Sample Heterogeneity | Ensure samples are thoroughly mixed before aliquoting into the wells.[10] |
Experimental Protocols & Workflows
Standard ELISA Workflow
The following diagram illustrates a typical sandwich ELISA workflow. Adhering to this general sequence is critical for obtaining reliable results.
Caption: A generalized workflow for a standard sandwich ELISA experiment.
Troubleshooting Logic for Weak/No Signal
This diagram outlines a logical approach to troubleshooting experiments with weak or no signal.
Caption: A decision tree for troubleshooting weak or no signal in an ELISA.
References
- 1. spbase.org [spbase.org]
- 2. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 3. mabtech.com [mabtech.com]
- 4. blog.abclonal.com [blog.abclonal.com]
- 5. cygnustechnologies.com [cygnustechnologies.com]
- 6. tecan.com [tecan.com]
- 7. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 8. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 9. Optimizing the ELISA (Enzyme-Linked Immunosorbent Assay) Test | Cell Signaling Technology [cellsignal.com]
- 10. chondrex.com [chondrex.com]
Technical Support Center: Overcoming Off-Target Effects in siRNA Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate and overcome off-target effects in their siRNA experiments.
A Critical Clarification on MIV-6R
Initial query information suggested a focus on "this compound siRNA experiments." However, it is important to clarify that This compound is not an siRNA . This compound is a small molecule inhibitor that targets the interaction between menin and mixed lineage leukemia (MLL)[1][2]. As a small molecule inhibitor, its mechanism of action and potential off-target effects are distinct from those of siRNA. Therefore, this guide will focus on the broader, more common challenge of off-target effects in siRNA experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in siRNA experiments?
Q2: What are the common strategies to minimize siRNA off-target effects?
A2: Several strategies can be employed to reduce off-target effects:
-
siRNA Pooling: Using a pool of multiple siRNAs that target different regions of the same mRNA can reduce the concentration of any single siRNA, thereby minimizing off-target effects associated with a specific sequence.[6][9]
-
Chemical Modifications: Modifying the siRNA duplex, such as with 2'-O-methylation at position 2 of the guide strand, can decrease miRNA-like off-target effects without compromising on-target silencing.[6][7][10][11]
-
Dose Optimization: Using the lowest effective concentration of siRNA can significantly reduce off-target effects.[12][13]
-
Optimized siRNA Design: Employing advanced design algorithms that screen for potential off-target binding sites can help in selecting more specific siRNA sequences.[6][11]
-
Use of Controls: Proper experimental controls are crucial to identify and account for off-target effects.
Q3: What are the essential controls for an siRNA experiment?
A3: Essential controls include:
-
Negative Control siRNA: A non-targeting siRNA with a scrambled sequence that has no known homology to the target genome. This helps to distinguish sequence-specific off-target effects from non-specific effects of the transfection process.
-
Positive Control siRNA: An siRNA targeting a well-characterized gene (e.g., a housekeeping gene) to confirm transfection efficiency and knockdown efficacy.
-
Untreated or Mock-Transfected Cells: To establish a baseline for gene and protein expression and to monitor the effects of the transfection reagent alone.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected phenotype | Off-target effects are masking or altering the true phenotype. | 1. Validate with multiple siRNAs: Use at least two or three different siRNAs targeting the same gene to see if they produce a consistent phenotype. 2. Perform a rescue experiment: Re-introduce the target gene after knockdown to see if the original phenotype is restored. 3. Lower siRNA concentration: Titrate the siRNA concentration to the lowest effective dose.[12][13] |
| High cell toxicity or cell death | Off-target effects are impacting essential genes, or the siRNA is inducing an immune response. | 1. Reduce siRNA and transfection reagent concentration. 2. Use chemically modified siRNAs: Modifications can reduce immunogenicity.[6][10] 3. Switch to a different negative control siRNA to rule out sequence-specific toxicity of the control. |
| Discrepancy between mRNA and protein knockdown | Off-target effects might be influencing translational regulation, or the protein may have a long half-life. | 1. Confirm knockdown at both mRNA and protein levels using qPCR and Western blotting, respectively. 2. Extend the time course of the experiment to allow for protein turnover. 3. Analyze global gene expression changes through microarray or RNA-seq to identify potential off-targets affecting translation. |
| Results not reproducible | Variability in transfection efficiency or off-target effects. | 1. Optimize and standardize the transfection protocol. [14] 2. Use a pool of siRNAs to buffer against the off-target effects of a single siRNA.[9] 3. Ensure consistent cell passage number and health. |
Quantitative Data on Off-Target Effects
The following tables summarize quantitative data on the impact of different strategies on siRNA off-target effects.
Table 1: Effect of siRNA Concentration on Off-Target Gene Regulation
| siRNA Target | Concentration | Number of Off-Target Genes Down-Regulated >2-fold | Number of Off-Target Genes with Seed Region Match |
| STAT3 | 25 nM | 56 | 22/30 down-regulated off-targets with >2-fold change |
| 10 nM | 30 | Not specified, but majority of down-regulated off-targets have seed match | |
| HK2 | 25 nM | 728 | 288 |
| 10 nM | 42 | 24 | |
| Data adapted from Caffrey et al., 2011.[12] |
Table 2: Impact of Chemical Modifications on Off-Target Silencing
| Modification Type | Position on Guide Strand | Average Reduction in Off-Target Silencing | Effect on On-Target Silencing |
| 2'-O-methyl | Position 2 | 66% | Unaffected |
| Data adapted from Jackson et al., 2006.[7] |
Experimental Protocols
Protocol 1: Microarray Analysis to Identify Off-Target Effects
This protocol provides a general workflow for using microarrays to identify genome-wide changes in gene expression following siRNA transfection.[3][15][16]
-
Cell Culture and Transfection:
-
Plate cells to be 30-50% confluent at the time of transfection.
-
Transfect cells with the experimental siRNA, a negative control siRNA, and a mock transfection control in biological triplicates.
-
-
RNA Extraction:
-
At 24-48 hours post-transfection, harvest the cells and extract total RNA using a standard protocol (e.g., Trizol or column-based kits).
-
Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
-
-
cDNA Synthesis and Labeling:
-
Synthesize cDNA from the total RNA.
-
Label the cDNA with fluorescent dyes (e.g., Cy3 and Cy5) for two-color microarray analysis.
-
-
Hybridization:
-
Hybridize the labeled cDNA to a microarray chip containing probes for the entire transcriptome.
-
Wash the microarray to remove unbound cDNA.
-
-
Scanning and Data Analysis:
-
Scan the microarray to detect the fluorescent signals.
-
Normalize the data and perform statistical analysis to identify differentially expressed genes between the experimental and control groups. Genes that are significantly down-regulated in the experimental siRNA group but not in the control group are potential off-targets.
-
Protocol 2: Dual-Luciferase Reporter Assay for Off-Target Validation
This assay quantitatively measures the effect of an siRNA on a potential off-target sequence cloned into a reporter vector.[17][18][19]
-
Construct Preparation:
-
Clone the 3' UTR of the putative off-target gene downstream of a Renilla luciferase gene in a reporter plasmid. This plasmid will also contain a firefly luciferase gene as an internal control.
-
-
Co-transfection:
-
In a 24-well plate, co-transfect cells (e.g., HeLa) with the reporter plasmid, the siRNA of interest, and a negative control siRNA.
-
-
Cell Lysis and Luciferase Measurement:
-
After 24-48 hours, lyse the cells.
-
Measure the activities of both Renilla and firefly luciferases using a dual-luciferase assay system.
-
-
Data Analysis:
-
Normalize the Renilla luciferase activity to the firefly luciferase activity for each sample.
-
A significant reduction in the normalized Renilla luciferase activity in the presence of the specific siRNA compared to the negative control indicates an off-target interaction.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of on-target and off-target siRNA effects.
Caption: Troubleshooting workflow for mitigating siRNA off-target effects.
Caption: Overview of the IL-6R signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identifying siRNA-Induced Off-Targets by Microarray Analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 7. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. siPools: highly complex but accurately defined siRNA pools eliminate off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis and Application of Chemical Modification Strategies for Small Nucleic Acid Drugs [synapse.patsnap.com]
- 11. sitoolsbiotech.com [sitoolsbiotech.com]
- 12. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 13. horizondiscovery.com [horizondiscovery.com]
- 14. biozym.com [biozym.com]
- 15. Identifying siRNA-induced off-targets by microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Minimizing off-target effects by using diced siRNAs for RNA interference - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The siRNA Off-Target Effect Is Determined by Base-Pairing Stabilities of Two Different Regions with Opposite Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A rapid and sensitive assay for quantification of siRNA efficiency and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
improving the efficiency of MIV-6R plasmid transfection
Welcome to the technical support center for MIV-6R plasmid transfection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of your this compound plasmid transfections.
Frequently Asked Questions (FAQs)
Q1: What is the optimal cell confluency for this compound plasmid transfection?
A1: For most adherent cell lines, a confluency of 70-90% at the time of transfection is recommended to achieve high efficiency.[1][2][3] For suspension cells, it is best to split them the day before transfection to ensure they are in a logarithmic growth phase.[2] Plating cells at different densities can help determine the optimal confluency for your specific cell type.[4]
Q2: How does the quality of this compound plasmid DNA affect transfection efficiency?
A2: The quality and purity of your this compound plasmid DNA are critical for successful transfection. Use high-quality, endotoxin-free plasmid preparations.[1][2] The A260/A280 ratio should be between 1.7 and 1.9.[2][3] Ratios outside this range may indicate the presence of contaminants like protein or RNA, which can negatively impact transfection efficiency and cell viability.[1]
Q3: What is the recommended ratio of transfection reagent to this compound plasmid DNA?
A3: The optimal ratio of transfection reagent to plasmid DNA is highly dependent on the cell type and the specific reagent used. It is crucial to optimize this ratio by testing a range of concentrations. A common starting point is to vary the ratio of transfection reagent (in microliters) to DNA (in micrograms) from 1:1 to 5:1.[2][4]
Q4: Can I use serum and antibiotics in the media during this compound plasmid transfection?
A4: While some older protocols advised against it, many modern transfection reagents are compatible with media containing serum and antibiotics.[2] However, for sensitive cell lines or if you are experiencing low efficiency, it is recommended to perform the complex formation in serum-free media.[3][5] For stable transfections, it's advisable to wait 48-72 hours post-transfection before adding selective antibiotics.[6]
Q5: How long should the transfection complexes be incubated with the cells?
A5: The optimal incubation time for transfection complexes can vary. Insufficient incubation may lead to low efficiency, while prolonged exposure can increase cytotoxicity.[4] It is recommended to test different incubation times, such as 6, 12, and 24 hours, to find the best balance between transfection efficiency and cell health for your specific cell line.[4]
Troubleshooting Guides
Issue 1: Low Transfection Efficiency
If you are observing low transfection efficiency with your this compound plasmid, consider the following factors and solutions.
Troubleshooting Workflow for Low Transfection Efficiency
Caption: A logical workflow to troubleshoot low this compound transfection efficiency.
Potential Causes and Solutions for Low Transfection Efficiency
| Potential Cause | Recommended Solution |
| Suboptimal Plasmid DNA Quality | Ensure your this compound plasmid has an A260/A280 ratio of 1.7-1.9.[2][3] Use an endotoxin-free purification kit.[2] Verify plasmid integrity by running it on an agarose gel. |
| Unhealthy or Improperly Confluent Cells | Use cells that are healthy, actively dividing, and at a low passage number.[1][3] Plate cells to be 70-90% confluent at the time of transfection.[1][2] |
| Incorrect Reagent-to-DNA Ratio | Titrate the amount of transfection reagent while keeping the this compound plasmid concentration constant. Test ratios from 1:1 to 5:1 (reagent volume to DNA mass).[2][4] |
| Suboptimal Incubation Time | Optimize the incubation time of the transfection complexes with the cells. Test a time course (e.g., 6, 12, 24 hours) to find the best balance between efficiency and toxicity.[4] |
| Presence of Inhibitors | Perform complex formation in serum-free media, as serum components can sometimes interfere with transfection.[3][5] Avoid using antibiotics in the media during transfection if you suspect they are causing issues.[3] |
| Inappropriate Transfection Reagent | Different cell lines have varying transfection requirements. If optimization doesn't work, consider trying a different transfection reagent or method, such as electroporation.[2][7] |
Issue 2: High Cell Toxicity and Death
Excessive cell death following transfection can compromise your experiment. Here are common causes and how to address them.
Troubleshooting Workflow for High Cell Toxicity
Caption: A decision tree for troubleshooting high cytotoxicity during transfection.
Potential Causes and Solutions for High Cell Toxicity
| Potential Cause | Recommended Solution |
| Excessive Transfection Reagent | Reduce the amount of transfection reagent used. High concentrations can be toxic to cells.[4] |
| High Concentration of this compound Plasmid DNA | Lower the amount of plasmid DNA used in the transfection. |
| Prolonged Incubation Time | Shorten the exposure time of the cells to the transfection complexes.[4] |
| Low Cell Density | Ensure that cells are not too sparse at the time of transfection, as this can make them more susceptible to toxicity.[8] |
| Endotoxin Contamination in Plasmid DNA | Use an endotoxin-free plasmid purification kit, as endotoxins can be highly toxic to some cell lines.[4][8] |
| Contaminants in Culture Medium | Test your cells for mycoplasma or other contaminants that could increase their sensitivity.[3] |
Experimental Protocols
General Protocol for this compound Plasmid Transfection in Adherent Cells (24-Well Plate Format)
This protocol provides a starting point for optimizing this compound plasmid transfection. Adjustments will be necessary based on the specific cell line and transfection reagent used.
Day 1: Cell Seeding
-
One day prior to transfection, seed your cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.[2]
-
Add 0.5 mL of complete growth medium to each well.
-
Incubate overnight at 37°C in a CO₂ incubator.
Day 2: Transfection
-
Prepare DNA Solution: In a sterile microcentrifuge tube (Tube A), dilute 0.5 µg of this compound plasmid DNA into 50 µL of serum-free medium (e.g., Opti-MEM).[5] Mix gently.
-
Prepare Transfection Reagent Solution: In a separate sterile microcentrifuge tube (Tube B), dilute your transfection reagent according to the manufacturer's instructions in 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.[5]
-
Form Transfection Complexes: Add the diluted DNA from Tube A to the diluted transfection reagent in Tube B. Do not add in the reverse order.
-
Mix gently by pipetting up and down and incubate the mixture for 15-30 minutes at room temperature to allow for complex formation.[1][9]
-
Add Complexes to Cells: Add the 100 µL of the transfection complex mixture drop-wise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours before assessing gene expression.
Experimental Workflow for this compound Transfection
Caption: A step-by-step workflow for this compound plasmid transfection.
References
- 1. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 2. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. genscript.com [genscript.com]
- 4. Optimizing Cell Transfection Conditions in "Four Steps": Say Goodbye to Inefficiency [procellsystem.com]
- 5. thermofisher.com [thermofisher.com]
- 6. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Optimization of transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fugene.com [fugene.com]
- 9. bioscience.co.uk [bioscience.co.uk]
Technical Support Center: Purifying Recombinant Soluble MIV-6R
Welcome to the technical support center for the purification of recombinant soluble MIV-6R. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the expression and purification of this protein.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when purifying recombinant this compound?
A1: The most frequent challenges include the formation of insoluble aggregates known as inclusion bodies, low protein yield, protein degradation by host cell proteases, and co-purification of contaminants.[1][2] Many of these issues stem from the high-level expression of a foreign protein in a host system like E. coli.[3][4]
Q2: this compound is often expressed in inclusion bodies. What does this mean?
A2: Inclusion bodies are dense, insoluble aggregates of misfolded protein that accumulate inside the host cell, often E. coli.[1][2][3] While this can protect the protein from proteases and simplify initial isolation, it necessitates additional downstream processing steps, including solubilization with strong denaturants and subsequent refolding to achieve a biologically active conformation.[3][5][6]
Q3: What is the general purification strategy for this compound expressed with a His-tag?
A3: A common strategy involves a multi-step chromatography process.[7] The typical workflow begins with Immobilized Metal Affinity Chromatography (IMAC) to capture the His-tagged this compound. This is often followed by one or two "polishing" steps, such as Ion Exchange Chromatography (IEX) to separate based on charge, and Size Exclusion Chromatography (SEC) to remove remaining aggregates and ensure a homogenous final product.[2][7][8]
Q4: How can I prevent this compound aggregation during and after purification?
A4: Preventing aggregation is crucial and can be addressed by optimizing solution conditions.[9] Strategies include screening for optimal buffer pH and ionic strength, and using additives like L-arginine, glycerol, or non-ionic detergents.[2] Performing purification steps at lower temperatures (e.g., 4°C) can also help maintain protein stability.[9] For long-term storage, it's essential to find a buffer that maintains the protein's native state.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification of this compound.
Section 1: Expression and Inclusion Body Processing
Problem: Low or no expression of this compound.
-
Possible Cause: Suboptimal induction conditions.
-
Solution:
-
Optimize Inducer Concentration: Vary the concentration of the inducer (e.g., IPTG). High concentrations can sometimes lead to toxicity and lower yields.
-
Vary Induction Temperature and Time: Lowering the induction temperature (e.g., from 37°C to 18-25°C) and extending the induction time can enhance the solubility and yield of some proteins.[4][10]
-
Check Host Strain: Ensure the E. coli strain is appropriate for your expression vector and the nature of this compound. Some strains are better suited for expressing challenging proteins.[11]
-
Verify Construct Sequence: Confirm via sequencing that the this compound gene is in the correct reading frame and the tag is present.[12]
-
Problem: this compound is in inclusion bodies, and I cannot solubilize it.
-
Possible Cause: Ineffective denaturation agent or conditions.
-
Solution:
-
Use Strong Denaturants: High concentrations of urea (e.g., 8 M) or guanidine hydrochloride (Gua-HCl, e.g., 6 M) are typically required to solubilize inclusion bodies.[1][5][13]
-
Include a Reducing Agent: Add a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol (BME) to the solubilization buffer to break incorrect disulfide bonds.[3][5]
-
Ensure Adequate Incubation: Allow sufficient time for solubilization, typically 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[3][5]
-
Problem: After refolding, this compound precipitates out of solution.
-
Possible Cause: Incorrect refolding conditions leading to aggregation.
-
Solution:
-
Optimize Refolding Method: The removal of the denaturant must be carefully controlled. Common methods include dialysis, rapid dilution, and on-column refolding.[6][14] Rapid dilution is often effective but requires large buffer volumes.[14]
-
Screen Refolding Buffers: The composition of the refolding buffer is critical. Screen various additives that can aid in proper folding and prevent aggregation.
-
| Component | Typical Concentration | Purpose |
| pH Buffer | 50-100 mM (e.g., Tris-HCl) | Maintain a stable pH, typically 7.5-8.5. |
| L-Arginine | 0.4 - 1.0 M | Acts as an aggregation suppressor.[5] |
| Redox System | e.g., 2 mM GSH / 0.2 mM GSSG | Facilitates correct disulfide bond formation.[5] |
| Glycerol / Sucrose | 5-20% (v/v) | Stabilizes the native protein structure. |
| Non-ionic Detergent | 0.1% (e.g., Tween-20) | Reduces non-specific hydrophobic interactions. |
Section 2: Chromatography Purification
Problem: this compound does not bind to the His-tag affinity (IMAC) column.
-
Possible Cause: The His-tag is inaccessible or the binding conditions are incorrect.
-
Solution:
-
Confirm His-Tag Accessibility: If the protein is folded, the tag may be buried. For proteins refolded from inclusion bodies, this is less likely. Consider performing the binding step under denaturing conditions (with 6-8 M urea) to ensure the tag is exposed.[12]
-
Check Buffer Composition: Ensure the lysis and binding buffers do not contain high concentrations of imidazole or strong chelating agents like EDTA, which will strip the metal ions from the resin.[11][15]
-
Verify pH: The pH of the binding buffer should be optimal for histidine binding, typically around pH 7.5-8.0.[16]
-
Problem: Many contaminants co-elute with this compound from the affinity column.
-
Possible Cause: Non-specific binding of host cell proteins.
-
Solution:
-
Optimize Wash Steps: Increase the stringency of the wash buffer. This can be done by adding a low concentration of imidazole (e.g., 20-40 mM) or increasing the salt concentration (e.g., up to 500 mM NaCl) to disrupt weak, non-specific interactions.[11]
-
Increase Wash Volume: Ensure you are using a sufficient volume of wash buffer (e.g., 10-20 column volumes) to thoroughly remove non-specifically bound proteins.
-
Problem: this compound elutes in a broad peak or multiple peaks during Size Exclusion Chromatography (SEC).
-
Possible Cause: Protein aggregation or interaction with the SEC resin.
-
Solution:
-
Indication of Aggregates: Peaks eluting earlier than the expected monomeric this compound indicate the presence of soluble aggregates (dimers, trimers, or higher-order oligomers).[17][18] This suggests the buffer conditions are suboptimal.
-
Optimize SEC Mobile Phase: Modify the buffer to improve protein stability. Try increasing the ionic strength (e.g., 150-500 mM NaCl), adding a stabilizer like arginine or glycerol, or slightly altering the pH.
-
Reduce Protein Concentration: High protein concentrations can promote aggregation.[9] Try loading a more dilute sample onto the SEC column.
-
Mitigate Resin Interaction: If the peak is broad or tailing, it may indicate non-specific hydrophobic interaction with the resin. Adding a small amount of organic modifier (e.g., isopropanol) or increasing the salt concentration can sometimes mitigate this.[17]
-
| Parameter | Condition A (Standard) | Condition B (For Aggregation) | Condition C (For Resin Interaction) |
| Buffer | 50 mM Tris, pH 7.5 | 50 mM Tris, pH 8.0 | 50 mM Phosphate, pH 7.0 |
| NaCl | 150 mM | 500 mM | 300 mM |
| Additive | None | 0.5 M L-Arginine | 5% Isopropanol |
| Flow Rate | 0.5 mL/min | 0.5 mL/min | 0.5 mL/min |
| Expected Outcome | Sharp peak at expected MW | Reduced early-eluting aggregate peaks | Sharper, more symmetrical peak |
Experimental Protocols
Protocol 1: Inclusion Body Solubilization and On-Column Refolding of His-tagged this compound
This protocol is adapted from methods for purifying proteins from inclusion bodies using IMAC.[3][5]
-
Inclusion Body Isolation:
-
Harvest E. coli cells expressing this compound by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM PMSF).
-
Lyse cells via sonication or high-pressure homogenization.
-
Centrifuge the lysate at high speed (e.g., 30,000 x g for 30 min) to pellet the inclusion bodies.
-
Wash the pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants, followed by a wash with buffer alone.
-
-
Solubilization:
-
Resuspend the washed inclusion body pellet in a denaturing binding buffer: 20 mM Tris-HCl, 0.5 M NaCl, 5 mM imidazole, 6 M guanidine hydrochloride, pH 8.0 .[3]
-
Stir for 1-2 hours at room temperature to ensure complete solubilization.[3]
-
Clarify the solubilized protein by centrifugation and pass it through a 0.45 µm filter.[3]
-
-
Affinity Chromatography and On-Column Refolding:
-
Equilibrate an IMAC column (e.g., HisTrap FF) with the denaturing binding buffer.
-
Load the clarified, solubilized this compound onto the column.
-
Wash the column with 10 column volumes of denaturing binding buffer.
-
To initiate refolding, wash the column with a linear gradient from the denaturing binding buffer (containing 6 M Gua-HCl) to a refolding buffer without denaturant (20 mM Tris-HCl, 0.5 M NaCl, 20 mM imidazole, pH 8.0 ). A slow gradient over 20-30 column volumes is recommended to allow for gradual refolding.[3]
-
-
Elution:
-
Elute the now refolded this compound from the column using a linear gradient of imidazole (from 20 mM to 500 mM) in the refolding buffer.[3]
-
Collect fractions and analyze by SDS-PAGE to identify those containing pure this compound.
-
-
Buffer Exchange:
-
Pool the pure fractions and perform a buffer exchange into a suitable storage buffer (e.g., using a desalting column or dialysis) to remove the imidazole.[3]
-
Protocol 2: Ion Exchange Chromatography (IEX) for Polishing this compound
This protocol assumes this compound has a known isoelectric point (pI). The choice of anion or cation exchange depends on the pI and the desired buffer pH.[19][20]
-
Resin Selection and Buffer Preparation:
-
Anion Exchange (if buffer pH > pI of this compound): Use a Q or DEAE resin. Prepare Buffer A (e.g., 20 mM Tris-HCl, pH 8.0) and Buffer B (Buffer A + 1 M NaCl).[21]
-
Cation Exchange (if buffer pH < pI of this compound): Use an SP or CM resin. Prepare Buffer A (e.g., 20 mM MES, pH 6.0) and Buffer B (Buffer A + 1 M NaCl).
-
-
Column Equilibration:
-
Equilibrate the chosen IEX column with 5-10 column volumes of Buffer A.
-
-
Sample Loading:
-
Ensure the this compound sample from the previous step is in a low-salt buffer (ideally Buffer A). If not, perform a buffer exchange.
-
Load the sample onto the column.
-
-
Wash:
-
Wash the column with 5-10 column volumes of Buffer A to remove any proteins that did not bind.
-
-
Elution:
Visualizations
Diagrams of Workflows and Principles
Caption: General experimental workflow for the purification of this compound from inclusion bodies.
Caption: Logical troubleshooting flowchart for addressing low yield of purified this compound.
Caption: Principle of separating this compound using anion exchange chromatography.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. biozoomer.com [biozoomer.com]
- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Method for Efficient Refolding and Purification of Chemoreceptor Ligand Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biossusa.com [biossusa.com]
- 7. goldbio.com [goldbio.com]
- 8. Top Challenges In Recombinant Protein Purification Process Development [bioprocessonline.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Analysis of Methods to Improve the Solubility of Recombinant Bovine Sex Determining Region Y Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 12. goldbio.com [goldbio.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. biotechrep.ir [biotechrep.ir]
- 15. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 16. neb.com [neb.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Size Exclusion (SEC) HPLC Columns for Aggregate Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 19. cytivalifesciences.com [cytivalifesciences.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. harvardapparatus.com [harvardapparatus.com]
addressing variability in MIV-6R PCR quantification
MIV-6R PCR Quantification Technical Support Center
Welcome to the technical support center for this compound PCR quantification. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during this compound quantification assays.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter with your this compound qPCR experiments. Each issue is presented in a question-and-answer format.
Issue 1: High Cq values or no amplification in this compound positive control samples.
-
Question: My this compound positive controls are showing very late amplification (Cq > 35) or no amplification at all. What could be the cause?[1]
-
Answer: This issue can stem from several factors related to the template, reagents, or experimental setup.
-
Poor Template Quality: The this compound RNA/cDNA may be degraded. It is crucial to assess RNA integrity before starting.[2][3][4][5][6][7] Compromised RNA quality can lead to unreliable gene expression results.[2][4] For optimal results, an RNA Integrity Number (RIN) higher than five is recommended, with a RIN higher than eight being ideal.[7]
-
Insufficient Template: The concentration of your this compound template may be too low.[1][8] Try increasing the amount of input RNA for cDNA synthesis or using a lower dilution of your cDNA.[1]
-
Suboptimal Assay Conditions: The annealing temperature or primer concentrations for the this compound assay may not be optimal, leading to poor amplification efficiency.[10][11][12]
Troubleshooting Steps & Expected Outcomes
-
| Troubleshooting Step | Expected Outcome |
| Assess RNA Integrity (e.g., using a Bioanalyzer) | RIN value > 5, preferably > 8.[7] |
| Quantify Template & Increase Input | Ensure template concentration is within the assay's linear range.[8] |
| Use Fresh Aliquots of Reagents | Cq values for positive controls should return to the expected range. |
| Optimize Annealing Temperature & Primer Concentrations | Lower Cq values and improved amplification efficiency (90-110%).[5] |
Issue 2: High variability between technical replicates for this compound quantification.
-
Question: I am seeing significant differences in Cq values between my technical replicates for the same this compound sample. Why is this happening?
-
Answer: High variability in technical replicates is often due to imprecise liquid handling or insufficient mixing of reaction components.[8][11][13]
-
Pipetting Errors: Small inaccuracies in pipetting can lead to significant differences in the amount of template or master mix in each well, causing Cq values to vary.[8][13]
-
Inadequate Mixing: Failure to properly mix the master mix, primers, probe, and template can result in a non-homogenous reaction mixture.[10][11]
Troubleshooting Steps & Expected Outcomes
-
| Troubleshooting Step | Expected Outcome |
| Calibrate Pipettes & Use Proper Technique | Consistent Cq values across technical replicates (Standard Deviation < 0.25). |
| Thoroughly Vortex & Centrifuge All Reagents | Improved reproducibility and tighter clustering of replicate amplification curves.[10] |
| Prepare a Master Mix | Using a master mix for multiple reactions minimizes sample-to-sample and well-to-well variation.[5] |
Issue 3: Amplification detected in No-Template Control (NTC) wells.
-
Question: My NTC wells are showing amplification curves. What does this indicate and how can I fix it?
-
Answer: Amplification in the NTC is a clear sign of contamination.[14][15] This can be due to carryover of previous PCR products (amplicons) or contamination of reagents and lab surfaces.[14][16]
-
Contamination Sources: Common sources include contaminated pipettes, reagents, work surfaces, or aerosols from previous PCR reactions.[16][17][18]
Troubleshooting Steps & Expected Outcomes
-
| Troubleshooting Step | Expected Outcome |
| Decontaminate Work Area & Equipment | Use a DNA-destroying solution (e.g., 10-15% bleach) followed by UV irradiation.[16] |
| Use Aerosol-Resistant Pipette Tips | Prevents cross-contamination between samples.[14][15] |
| Physically Separate Pre- and Post-PCR Areas | A unidirectional workflow prevents amplicons from contaminating new reactions.[14][15][17][18] |
| Use Fresh, Aliquoted Reagents | Minimizes the risk of contaminating stock solutions.[15] |
Frequently Asked Questions (FAQs)
-
Q1: What is the ideal PCR efficiency for the this compound assay and how do I calculate it?
-
A1: The ideal PCR efficiency should be between 90% and 110%.[5] An efficiency outside this range can affect the accuracy of your quantification.[19] To calculate efficiency, you need to run a standard curve using a serial dilution of a known quantity of the this compound target. The efficiency is calculated from the slope of the standard curve using the formula: Efficiency = (10^(-1/slope) - 1) * 100.
-
-
Q2: How should I design primers and probes for the this compound target?
-
A2: It is highly recommended to use primer design software.[5] Key parameters to consider include:
-
Primer Length: 18-30 bases.[9]
-
Melting Temperature (Tm): Primers should have a Tm between 60-64°C, and the difference between the forward and reverse primers should be no more than 2°C.[20] The probe's Tm should be 5-10°C higher than the primers.[20]
-
Amplicon Size: Ideally between 100-150 bp for optimal efficiency.[10]
-
-
-
Q3: My this compound assay shows a melt curve with multiple peaks when using a DNA-binding dye. What does this mean?
Experimental Protocols
Protocol 1: this compound Primer and Probe Optimization
This protocol outlines the steps to determine the optimal concentrations of forward and reverse primers and the probe for the this compound qPCR assay.
-
Primer Concentration Matrix:
-
Set up a matrix of reactions varying the concentrations of the forward and reverse primers (e.g., 50, 300, and 900 nM).[22]
-
Keep the probe concentration and all other reaction components constant.
-
Run the qPCR with a known amount of this compound template.
-
Select the primer combination that results in the lowest Cq value and highest fluorescence signal.
-
-
Probe Concentration Optimization:
-
Using the optimized primer concentrations from the previous step, test a range of probe concentrations (e.g., 50 to 500 nM).
-
The optimal probe concentration is the lowest one that provides the best signal-to-noise ratio without inhibiting the reaction.
-
Protocol 2: Standard Curve for Absolute Quantification of this compound
This protocol describes how to generate a standard curve to determine the absolute copy number of this compound in your samples.
-
Prepare Standard Dilutions:
-
Create a serial dilution of a known quantity of this compound target DNA or RNA (e.g., a plasmid or in vitro transcribed RNA). A 10-fold dilution series is common.
-
-
Run qPCR:
-
Run the qPCR assay with your unknown samples and the standard dilutions in the same plate.
-
Ensure each standard dilution is run in triplicate.
-
-
Generate Standard Curve:
-
Plot the Cq values of the standards against the logarithm of their known concentrations.
-
The resulting graph should be linear with a correlation coefficient (R²) > 0.98.
-
-
Quantify Unknowns:
-
Use the equation of the line from the standard curve to calculate the this compound copy number in your unknown samples based on their Cq values.
-
Visualizations
Caption: A flowchart for troubleshooting common this compound qPCR issues.
Caption: Unidirectional workflow to prevent PCR contamination.
References
- 1. Why are my qPCR Ct values too high (> 35 or not detectable) in my qRT-PCR assay? [qiagen.com]
- 2. [PDF] Measurable impact of RNA quality on gene expression results from quantitative PCR | Semantic Scholar [semanticscholar.org]
- 3. Measurable impact of RNA quality on gene expression results from quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Top Ten Most Common Real-Time qRT-PCR Pitfalls | Thermo Fisher Scientific - US [thermofisher.com]
- 6. gene-quantification.de [gene-quantification.de]
- 7. RNA integrity and the effect on the real-time qRT-PCR performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pcrbio.com [pcrbio.com]
- 9. genscript.com [genscript.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. blog.biosearchtech.com [blog.biosearchtech.com]
- 12. How to optimize qPCR in 9 steps? | Westburg Life Sciences [westburg.eu]
- 13. dispendix.com [dispendix.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. 7 tips for avoiding DNA contamination in your PCR [takarabio.com]
- 16. The Devil in the Details: Contamination in a PCR Lab [rapidmicrobiology.com]
- 17. 6 Ways to Minimize Contamination during PCR | labclinics.com [labclinics.com]
- 18. How to prevent PCR contamination and identify it? |Denagene [denagene.com]
- 19. goldbio.com [goldbio.com]
- 20. idtdna.com [idtdna.com]
- 21. yeasenbio.com [yeasenbio.com]
- 22. Optimizing Primer and Probe Concentrations for Use in Real-Time Polymerase Chain Reaction (PCR) Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Cell Sorting for MIV-6R Positive Populations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful sorting of MIV-6R positive cell populations. The guidance provided addresses two potential interpretations of "this compound": the human pulmonary microvascular endothelial cell line HPMEC-ST1.6R and cells expressing the Interleukin-6 Receptor (IL-6R or CD126) .
Frequently Asked Questions (FAQs)
Q1: What is this compound?
"this compound" is not a standard nomenclature. Based on scientific literature, it could refer to:
-
HPMEC-ST1.6R: A specific clone of an immortalized human pulmonary microvascular endothelial cell line.[1][2][3]
-
Interleukin-6 Receptor (IL-6R): A cytokine receptor, also known as CD126, which is a common target for cell sorting in immunology and cancer research.[4][5][6]
This guide will provide information relevant to both possibilities, with a focus on sorting for IL-6R positive cells due to the commonality of this application.
Q2: What are the critical first steps before starting a cell sort for this compound positive cells?
Before proceeding with cell sorting, it is crucial to:
-
Confirm Marker Expression: Verify the expression of your target marker (e.g., a specific surface protein on HPMEC-ST1.6R or the IL-6R) on your cell population using flow cytometry analysis.
-
Optimize Antibody Titration: Determine the optimal concentration of the fluorescently labeled antibody to achieve a clear distinction between positive and negative populations with minimal background staining.
-
Include Proper Controls: Prepare unstained cells (for autofluorescence), single-color controls (for compensation), and fluorescence minus one (FMO) controls (to set accurate gates).
Q3: How can I maximize the viability of my sorted this compound positive cells?
Maintaining cell viability is critical for downstream applications. Key considerations include:
-
Gentle Cell Handling: Avoid vigorous pipetting or vortexing.
-
Use of Appropriate Buffers: Sort cells in a buffer containing protein (like BSA or FBS) to cushion the cells. For post-sort collection, use a nutrient-rich medium, potentially supplemented with serum.
-
Maintain Low Pressure: Use the lowest possible sheath pressure and nozzle size that still allows for efficient sorting of your cell type to minimize shear stress.[7]
-
Temperature Control: Keep cells at 4°C throughout the staining and sorting process to reduce metabolic activity and cell death.
Q4: What purity and yield can I expect from my this compound positive sort?
Purity and yield are often a trade-off.
-
Purity: With proper gating and instrument setup, it is possible to achieve purities of >98%.
-
Yield: The yield depends on the initial frequency of the target population and the sort settings. Highly stringent gating for purity may reduce the overall yield.
Troubleshooting Guide
This guide addresses common issues encountered during the sorting of this compound positive populations.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Low or no expression of the target marker. | Confirm marker expression on your cell type through literature or preliminary experiments. For IL-6R, expression can be induced in some cell types. |
| Suboptimal antibody concentration. | Perform an antibody titration to find the optimal staining concentration. | |
| Improper antibody storage or handling. | Ensure antibodies are stored at the recommended temperature and protected from light. Avoid repeated freeze-thaw cycles. | |
| Incorrect fluorochrome-laser-filter combination. | Verify that the instrument's laser and filter setup is appropriate for the chosen fluorochrome. | |
| High Background/Non-Specific Staining | Antibody concentration is too high. | Reduce the antibody concentration. |
| Dead cells are binding the antibody non-specifically. | Include a viability dye in your staining panel to exclude dead cells from the analysis and sort. | |
| Fc receptor-mediated antibody binding. | Block Fc receptors using an Fc blocking reagent, especially when working with immune cells. | |
| Low Post-Sort Viability | High shear stress during sorting. | Use a larger nozzle size and the lowest possible sheath pressure. |
| Inappropriate collection medium. | Collect sorted cells into tubes containing a high concentration of serum (e.g., 50-100% FBS) or a specialized cell culture medium. | |
| Extended sort time. | Minimize the time cells spend on the sorter. If possible, split large samples into smaller batches. | |
| Low Purity of Sorted Population | Inaccurate gating. | Use FMO controls to set precise gates. If populations are not well-resolved, consider using a brighter fluorochrome or an amplification strategy. |
| Cell doublets or clumps. | Ensure a single-cell suspension by filtering the sample through a cell strainer before sorting. Use doublet discrimination gates (e.g., FSC-H vs. FSC-A). |
Experimental Protocols
Detailed Protocol for Sorting IL-6R (CD126) Positive Cells
This protocol provides a general framework for staining and sorting IL-6R positive cells. Optimization for specific cell types and experimental conditions is recommended.
Materials:
-
Single-cell suspension of your target cells
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fc Receptor Blocking Reagent (if required for your cell type)
-
Fluorochrome-conjugated anti-human or anti-mouse CD126 (IL-6Rα) antibody
-
Viability Dye (e.g., DAPI, Propidium Iodide, or a fixable viability stain)
-
Collection Medium (e.g., complete cell culture medium with 20% FBS)
-
70 µm cell strainer
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension from your tissue or cell culture.
-
Count the cells and determine viability.
-
Resuspend the cells in cold Flow Cytometry Staining Buffer at a concentration of 1 x 10^7 cells/mL.
-
-
Fc Receptor Blocking (if necessary):
-
Add Fc receptor blocking reagent according to the manufacturer's instructions.
-
Incubate for 10-15 minutes on ice.
-
-
Antibody Staining:
-
Add the pre-titrated amount of fluorochrome-conjugated anti-CD126 antibody.
-
Incubate for 20-30 minutes on ice, protected from light.
-
-
Washing:
-
Wash the cells twice with 1-2 mL of cold Flow Cytometry Staining Buffer.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C between washes.
-
-
Resuspension and Viability Staining:
-
Resuspend the cell pellet in an appropriate volume of cold Flow Cytometry Staining Buffer.
-
If using a non-fixable viability dye like DAPI or PI, add it to the cell suspension just before analysis and sorting.
-
-
Filtering:
-
Filter the stained cell suspension through a 70 µm cell strainer to remove any clumps.
-
-
Flow Cytometry Analysis and Sorting:
-
Set up the flow cytometer with appropriate voltage and compensation settings using your single-color controls.
-
Gate on your target population based on forward and side scatter, singlet gating, exclusion of dead cells, and positive staining for CD126.
-
Sort the IL-6R positive cells into collection tubes containing your prepared collection medium.
-
-
Post-Sort Analysis:
-
Re-analyze a small aliquot of the sorted population to assess purity.
-
Visualizations
IL-6 Receptor Signaling Pathway
The Interleukin-6 Receptor (IL-6R) is a key component of the IL-6 signaling pathway. Upon binding of its ligand, Interleukin-6 (IL-6), the receptor complex initiates intracellular signaling cascades, primarily through the JAK/STAT and MAPK pathways.[8][9][10] This signaling is crucial in regulating immune responses, inflammation, and hematopoiesis.[5][10]
Caption: IL-6 signaling is initiated by ligand binding and receptor dimerization.
General Workflow for Cell Sorting
The following diagram outlines the key steps involved in a typical fluorescence-activated cell sorting (FACS) experiment, from sample preparation to the collection of the purified cell population.
Caption: A streamlined workflow for isolating target cells using FACS.
References
- 1. Generation of human pulmonary microvascular endothelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cellosaurus cell line HPMEC-ST1.6R (CVCL_8712) [cellosaurus.org]
- 4. Interleukin-6 receptor - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. IL6R protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 7. Tocilizumab inhibits signal transduction mediated by both mIL-6R and sIL-6R, but not by the receptors of other members of IL-6 cytokine family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Classical Signaling and Trans-Signaling Pathways Stimulated by Megalobrama amblycephala IL-6 and IL-6R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Interleukin-6 signalling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MIV-6R Anti-Interleukin-6 Receptor (IL-6R) Antibody
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of the MIV-6R anti-Interleukin-6 Receptor (IL-6R) antibody in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound antibody and what is its intended application?
The this compound antibody is a monoclonal antibody designed to specifically target the Interleukin-6 Receptor (IL-6R), also known as CD126.[1][2][3] IL-6R is a key component in IL-6 mediated signaling, which is involved in various physiological and pathological processes, including immune responses, inflammation, and hematopoiesis.[4][5][6][7] The this compound antibody is intended for use in a variety of immunoassays such as ELISA, flow cytometry, immunohistochemistry (IHC), and Western blotting to detect and quantify the IL-6 receptor.
Q2: I am observing high background staining in my experiments. What are the common causes?
High background is a frequent issue in immunoassays and can stem from several factors.[8][9][10][11] The primary causes include insufficient blocking, suboptimal antibody concentrations, inadequate washing, and cross-reactivity of antibodies.[9][10][12] Additionally, endogenous components in the sample, such as Fc receptors or biotin, can contribute to non-specific signals.[13]
Q3: How can I reduce non-specific binding caused by Fc receptors?
Fc receptors, present on the surface of various immune cells like monocytes and macrophages, can bind to the Fc region of antibodies, leading to false-positive signals.[14][15][16] To mitigate this, consider the following strategies:
-
Use an Fc blocking reagent: Pre-incubating your cells or tissue with an Fc blocking solution can saturate the Fc receptors and prevent them from binding to the this compound antibody.[15]
-
Utilize F(ab')2 fragments: These antibody fragments lack the Fc portion and therefore do not bind to Fc receptors.[17]
-
Increase blocking protein concentration: Using a higher concentration of blocking proteins like BSA or serum can help to competitively inhibit Fc receptor binding.[18]
Troubleshooting Guides
High Background in ELISA
High background in an ELISA can manifest as excessive color development or high optical density (OD) readings across the plate.[8][9] Below are common causes and solutions.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase blocking buffer concentration (e.g., 1-5% BSA or non-fat dry milk).[18][19] Extend blocking incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C).[9][10][12] Consider using a different blocking agent, such as casein or commercially available blocking buffers.[20][21][22] |
| Suboptimal Antibody Concentration | Titrate the this compound primary antibody and the secondary antibody to determine the optimal concentration that provides a good signal-to-noise ratio.[23] |
| Inadequate Washing | Increase the number of wash steps (e.g., from 3 to 5).[8][10] Increase the volume of wash buffer per well. Ensure thorough aspiration of the wash buffer after each step.[8][11] Adding a non-ionic detergent like Tween-20 (0.05%) to the wash buffer can also help.[9][10] |
| Cross-Reactivity of Secondary Antibody | Use a secondary antibody that has been pre-adsorbed against the immunoglobulin of the sample species to minimize cross-reactivity.[12] Run a control with only the secondary antibody to check for non-specific binding.[12] |
| Contamination | Ensure all reagents and equipment are clean and free from microbial contamination.[8][11] Use fresh, high-quality distilled or deionized water for preparing buffers.[8] |
Non-Specific Staining in Immunohistochemistry (IHC)
Non-specific staining in IHC can obscure the true localization of the IL-6R protein.[13][19]
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Use a blocking serum from the same species as the secondary antibody (e.g., goat serum for a goat anti-mouse secondary).[13] Typical concentrations range from 1-5%.[19] For biotin-based detection systems, block endogenous biotin using an avidin/biotin blocking kit.[13] |
| Hydrophobic Interactions | Add a non-ionic detergent like Triton X-100 or Tween-20 to your antibody diluent and wash buffers. |
| Endogenous Enzyme Activity | If using an enzyme-based detection system (e.g., HRP or AP), block endogenous enzyme activity with appropriate inhibitors like hydrogen peroxide for peroxidase or levamisole for alkaline phosphatase. |
| Primary Antibody Concentration Too High | Perform a titration of the this compound antibody to find the lowest concentration that gives specific staining with minimal background. |
| Cross-Reactivity | If using a mouse primary antibody on mouse tissue, significant background can occur. Use a specialized mouse-on-mouse blocking reagent or F(ab) fragments of the secondary antibody. |
Experimental Protocols
Standard ELISA Protocol for IL-6R Detection
-
Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).[9]
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[9]
-
Sample Incubation: Add your samples and standards to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody: Add the biotinylated this compound detection antibody and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add streptavidin-HRP and incubate for 20 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate: Add the substrate solution (e.g., TMB) and incubate until sufficient color develops.[8]
-
Stop Solution: Add a stop solution to halt the reaction.
-
Reading: Read the absorbance at the appropriate wavelength.
General Immunohistochemistry Staining Protocol
-
Deparaffinization and Rehydration: If using paraffin-embedded tissues, deparaffinize and rehydrate the sections.
-
Antigen Retrieval: Perform antigen retrieval if necessary, using either heat-induced or enzymatic methods.
-
Blocking Endogenous Enzymes: Incubate sections with an appropriate blocking solution (e.g., 3% hydrogen peroxide) to quench endogenous peroxidase activity.
-
Blocking Non-Specific Binding: Block with a suitable blocking buffer, such as normal serum from the secondary antibody's host species, for at least 30 minutes.[13][19]
-
Primary Antibody Incubation: Incubate with the this compound antibody at its optimal dilution overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash sections with wash buffer (e.g., PBS or TBS).
-
Secondary Antibody Incubation: Incubate with a biotinylated or enzyme-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Detection: If using a biotinylated secondary, incubate with an avidin-biotin-enzyme complex. Add the chromogenic substrate and incubate until the desired color intensity is reached.
-
Counterstaining: Counterstain with a suitable nuclear stain like hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
Visualizing Experimental Workflows
Caption: A stepwise workflow for troubleshooting high background in ELISA experiments.
Caption: Logical relationships between causes of non-specific binding in IHC and their solutions.
References
- 1. InVivoMAb anti-mouse IL-6R | Bio X Cell [bioxcell.com]
- 2. sinobiological.com [sinobiological.com]
- 3. mybiosource.com [mybiosource.com]
- 4. Therapeutic uses of anti-interleukin-6 receptor antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | A Novel Humanized Anti-Interleukin-6 Antibody HZ0408b With Anti-Rheumatoid Arthritis Therapeutic Potential [frontiersin.org]
- 7. A Novel Humanized Anti-Interleukin-6 Antibody HZ0408b With Anti-Rheumatoid Arthritis Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sinobiological.com [sinobiological.com]
- 9. arp1.com [arp1.com]
- 10. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 11. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 12. How to deal with high background in ELISA | Abcam [abcam.com]
- 13. IHC Blocking Non-Specific Binding of Antibodies & Other Reagents | Bio-Techne [bio-techne.com]
- 14. Elimination of erroneous results in flow cytometry caused by antibody binding to Fc receptors on human monocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fcslaboratory.com [fcslaboratory.com]
- 16. Fc receptor - Wikipedia [en.wikipedia.org]
- 17. How to reduce non-specific reactions | MBL Life Sience -GLOBAL- [mblbio.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. Blocking Strategies for IHC | Thermo Fisher Scientific - US [thermofisher.com]
- 20. biocompare.com [biocompare.com]
- 21. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 23. youtube.com [youtube.com]
Validation & Comparative
A Head-to-Head Battle for IL-6 Receptor Blockade: Tocilizumab vs. Sarilumab
In the landscape of therapeutic monoclonal antibodies targeting the Interleukin-6 (IL-6) pathway, Tocilizumab and Sarilumab have emerged as key players for the management of inflammatory conditions, most notably rheumatoid arthritis. Both drugs function by binding to the IL-6 receptor (IL-6R), thereby preventing the pro-inflammatory signaling cascades initiated by IL-6. While their therapeutic goal is the same, subtle yet significant differences in their biochemical properties and cellular effects can influence their clinical profiles. This guide provides a detailed comparison of their effects on IL-6R signaling, supported by experimental data.
Mechanism of Action: Targeting the IL-6 Receptor
Both Tocilizumab, a humanized monoclonal antibody, and Sarilumab, a fully human monoclonal antibody, are designed to bind to both the membrane-bound (mIL-6R) and soluble (sIL-6R) forms of the IL-6 receptor.[1][2] This binding action competitively inhibits the interaction of IL-6 with its receptor, a critical first step in the signaling cascade. The IL-6/IL-6R complex normally recruits the signal-transducing glycoprotein 130 (gp130), leading to the activation of the Janus kinase (JAK) and subsequent phosphorylation of the Signal Transducer and Activator of Transcription 3 (STAT3).[3] By blocking the initial binding of IL-6, both drugs effectively inhibit this downstream signaling, mitigating the inflammatory response.
The IL-6 signaling pathway can be divided into two main arms: cis-signaling and trans-signaling. Cis-signaling occurs when IL-6 binds to mIL-6R on the surface of specific cells, such as hepatocytes and certain immune cells. In contrast, trans-signaling is initiated when IL-6 binds to the sIL-6R, and this complex can then activate cells that express gp130 but not mIL-6R, thereby broadening the inflammatory reach of IL-6.[4] Both Tocilizumab and Sarilumab have been shown to inhibit both cis- and trans-signaling pathways.[1][5]
Quantitative Comparison of Biochemical and Cellular Effects
Experimental data reveals key differences in the binding affinity and inhibitory potency of Tocilizumab and Sarilumab.
| Parameter | Tocilizumab | Sarilumab | Fold Difference (Sarilumab vs. Tocilizumab) | Reference |
| Binding Affinity (KD) to monomeric hIL-6Rα | ~1.1 nM - 1.4 nM | 61.9 pM | ~15-22 fold higher affinity | [1][6] |
| Binding Affinity (KD) to dimeric hIL-6Rα | ~282 pM | 12.8 pM | ~22 fold higher affinity | [1][6] |
| IC50 for inhibition of DS-1 cell proliferation | 812 pM | 226 pM | ~3.6 fold more potent | [6][7] |
| IC50 for inhibition of STAT3 signaling (HepG2 cells) | 496 pM | 146 pM | ~3.4 fold more potent | [1][6] |
| Receptor Occupancy (RO) at steady-state trough (162 mg SC Q2W) | 84% | N/A | N/A | [1][8] |
| Receptor Occupancy (RO) at steady-state trough (150 mg SC Q2W) | N/A | 94% | N/A | [1][8] |
| Receptor Occupancy (RO) at steady-state trough (200 mg SC Q2W) | N/A | 98% | N/A | [1][8] |
hIL-6Rα: human Interleukin-6 receptor alpha; KD: Dissociation constant; IC50: Half-maximal inhibitory concentration; SC Q2W: Subcutaneous every 2 weeks.
In vitro studies consistently demonstrate that Sarilumab possesses a significantly higher binding affinity for the IL-6 receptor compared to Tocilizumab.[1][8] Specifically, Sarilumab exhibits a 15- to 22-fold higher affinity for both monomeric and dimeric forms of the human IL-6Rα.[6] This enhanced affinity translates into greater potency in functional cellular assays. For instance, Sarilumab is approximately 3.6-fold more potent at inhibiting the proliferation of the human B-cell line DS-1 and about 3.4-fold more potent at inhibiting IL-6-induced STAT3 signaling in the human hepatocyte cell line HepG2.[6][7]
These in vitro findings are reflected in clinical pharmacodynamic data, where Sarilumab achieves higher and more sustained receptor occupancy at approved subcutaneous doses compared to some dosing regimens of Tocilizumab.[1] Higher receptor occupancy has been associated with a greater reduction in C-reactive protein (CRP), a key downstream marker of IL-6 activity.[1][5]
Experimental Protocols
A summary of the key experimental methodologies used to generate the comparative data is provided below.
Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Objective: To determine the binding affinity (KD) of Tocilizumab and Sarilumab to human IL-6Rα.
-
Methodology:
-
An anti-human Fc antibody is immobilized on a sensor chip surface.
-
Tocilizumab or Sarilumab is captured onto the chip via their Fc region.
-
Recombinant human IL-6Rα (monomeric or dimeric) is flowed over the surface at various concentrations.
-
The association and dissociation rates are measured by detecting changes in the refractive index at the surface.
-
The dissociation constant (KD) is calculated from the ratio of the dissociation rate constant (kd) to the association rate constant (ka).[1]
-
Cell Proliferation Assay (DS-1 Cells)
-
Objective: To measure the inhibitory effect of Tocilizumab and Sarilumab on IL-6-dependent cell proliferation.
-
Methodology:
-
The human B-cell line DS-1, which requires IL-6 for proliferation, is cultured.
-
Cells are incubated with a fixed concentration of IL-6 and varying concentrations of either Tocilizumab or Sarilumab.
-
Cell proliferation is assessed after a set incubation period using a colorimetric assay (e.g., WST-8) that measures metabolic activity.
-
The IC50 value, representing the concentration of the drug that inhibits cell proliferation by 50%, is determined.[7]
-
STAT3 Signaling Assay (HepG2 Cells)
-
Objective: To quantify the inhibition of IL-6-induced STAT3 phosphorylation by Tocilizumab and Sarilumab.
-
Methodology:
-
The human hepatocyte cell line HepG2, which expresses the IL-6R, is used.
-
Cells are stimulated with IL-6 in the presence of varying concentrations of Tocilizumab or Sarilumab.
-
After a short incubation period, the cells are lysed.
-
The levels of phosphorylated STAT3 (pSTAT3) are measured using methods such as ELISA or Western blotting.
-
The IC50 value for the inhibition of STAT3 phosphorylation is calculated.[1][6] A luciferase reporter assay can also be employed where the luciferase gene is under the control of a STAT3-responsive promoter.[1]
-
Phosflow Cytometric Analysis of STAT3 Phosphorylation
-
Objective: To directly measure the inhibition of IL-6-induced STAT3 phosphorylation in specific immune cell subsets from patient blood samples.
-
Methodology:
-
Whole blood samples are collected from patients treated with Tocilizumab or Sarilumab.
-
The blood is stimulated ex vivo with a high concentration of recombinant human IL-6.
-
Red blood cells are lysed, and the remaining white blood cells are fixed and permeabilized.
-
The cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD4 for T helper cells) and an antibody specific for phosphorylated STAT3 (pSTAT3).
-
The percentage of pSTAT3-positive cells within the target cell population is quantified using flow cytometry.[9][10]
-
Conclusion
Both Tocilizumab and Sarilumab are effective inhibitors of IL-6R signaling, blocking both cis- and trans-pathways. However, quantitative in vitro data consistently demonstrates that Sarilumab has a higher binding affinity for the IL-6 receptor and is a more potent inhibitor of IL-6-mediated cellular responses. This translates to higher receptor occupancy in clinical settings for Sarilumab at certain subcutaneous doses. These differences in biochemical and cellular activity may have implications for clinical efficacy and dosing strategies, providing a rationale for the selection of one agent over the other in specific clinical contexts. The experimental protocols outlined provide a framework for the continued investigation and comparison of these and future IL-6 pathway inhibitors.
References
- 1. repositori.upf.edu [repositori.upf.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. Differential Binding of Sarilumab and Tocilizumab to IL-6Rα and Effects of Receptor Occupancy on Clinical Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Differences in the strength of inhibition of interleukin-6 signalling by subcutaneous sarilumab and tocilizumab in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clinexprheumatol.org [clinexprheumatol.org]
Validation of Interleukin-6 Receptor (IL-6R) as a Therapeutic Target in Rheumatoid Arthritis
Assumption Note: The specific term "MIV-6R" did not yield results in scientific literature as a validated target in rheumatoid arthritis. Based on the nomenclature, this guide assumes the query refers to the Interleukin-6 Receptor (IL-6R) , a well-established and clinically validated therapeutic target in this autoimmune disease.
This guide provides a comprehensive comparison of the Interleukin-6 Receptor (IL-6R) as a therapeutic target in rheumatoid arthritis against other established and emerging targets. It is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
The Role of IL-6 and its Receptor in Rheumatoid Arthritis Pathogenesis
Rheumatoid arthritis (RA) is a chronic autoimmune disorder characterized by systemic inflammation, persistent synovitis, and progressive joint destruction.[1] A key player in the inflammatory cascade of RA is Interleukin-6 (IL-6), a pleiotropic cytokine found at elevated levels in the serum and synovial fluid of RA patients.[2] IL-6 exerts its diverse effects by binding to the IL-6 receptor (IL-6R), which exists in two forms: a membrane-bound receptor (mIL-6R) and a soluble receptor (sIL-6R).[2][3]
The binding of IL-6 to its receptor initiates a signaling cascade that contributes significantly to both the articular and systemic manifestations of RA.[2][4] This includes the promotion of T-cell and B-cell differentiation, induction of acute-phase protein synthesis in the liver, stimulation of synovial fibroblast proliferation, and promotion of osteoclastogenesis, which leads to bone erosion.[2][4][5]
IL-6R Signaling Pathway
The IL-6/IL-6R signaling pathway is primarily mediated through the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway.[6] Upon IL-6 binding to IL-6R, the signal-transducing subunit gp130 is recruited and homodimerizes, leading to the activation of associated Janus kinases (JAKs).[2][4] Activated JAKs then phosphorylate STAT proteins, primarily STAT3, which translocate to the nucleus to regulate the transcription of genes involved in inflammation, immune response, and cell proliferation.[2][6]
Validation of IL-6R as a Therapeutic Target
The validation of IL-6R as a therapeutic target is supported by a wealth of preclinical and clinical data. Monoclonal antibodies targeting the IL-6R have demonstrated significant efficacy in reducing disease activity and halting radiographic progression in RA patients.[7][8]
Preclinical Evidence
In animal models of arthritis, inhibition of IL-6 signaling has been shown to ameliorate disease severity.[8] Studies using murine collagen-induced arthritis models have demonstrated that treatment with anti-IL-6R antibodies leads to a reduction in joint inflammation, cartilage destruction, and bone erosion.
Clinical Trial Data
Numerous clinical trials have established the efficacy and safety of IL-6R inhibitors in RA. Tocilizumab, a humanized anti-IL-6R monoclonal antibody, was the first approved drug in this class.[3] Clinical trial data consistently show that IL-6R inhibitors, both as monotherapy and in combination with methotrexate (MTX), lead to significant improvements in American College of Rheumatology (ACR) response rates and Disease Activity Score 28 (DAS28) remission rates compared to placebo or MTX alone.[7]
| Clinical Trial Outcome | IL-6R Inhibitor + MTX | Placebo + MTX | Reference |
| ACR20 Response Rate (Week 24) | 59-71% | 25-28% | [7] |
| ACR50 Response Rate (Week 24) | 37-45% | 9-11% | [7] |
| ACR70 Response Rate (Week 24) | 17-25% | 2-3% | [7] |
| DAS28 Remission (<2.6) (Week 52) | ~59% | ~3% (vs DMARDs) | [7] |
Table 1: Summary of Clinical Efficacy of IL-6R Inhibitors in RA.
Comparison with Alternative Therapeutic Targets
While IL-6R inhibition is a highly effective strategy, several other therapeutic targets are also validated for the treatment of RA. The choice of therapy often depends on the patient's specific disease characteristics, comorbidities, and response to previous treatments.[9]
| Target | Drug Class | Mechanism of Action | Key Advantages | Key Disadvantages |
| IL-6R | Biologic DMARDs (e.g., Tocilizumab, Sarilumab) | Blocks IL-6 binding to both mIL-6R and sIL-6R.[3][10] | Effective as monotherapy; addresses systemic inflammation (e.g., anemia).[7][9] | Increased risk of infections, dyslipidemia, and gastrointestinal perforation.[11] |
| TNF-α | Biologic DMARDs (e.g., Adalimumab, Etanercept) | Neutralizes the pro-inflammatory cytokine TNF-α.[12] | Long-standing efficacy and safety data; multiple agents available. | Loss of response over time; increased risk of serious infections.[12] |
| Janus Kinases (JAKs) | Targeted synthetic DMARDs (e.g., Tofacitinib, Baricitinib) | Inhibits intracellular signaling of multiple cytokines, including IL-6.[1][6] | Oral administration; broad anti-inflammatory effects. | Increased risk of herpes zoster, thrombosis, and malignancy.[12] |
| CD20 (B-cells) | Biologic DMARDs (e.g., Rituximab) | Depletes circulating B-lymphocytes.[12] | Effective in patients with inadequate response to TNF inhibitors; long dosing interval. | Infusion reactions; increased risk of progressive multifocal leukoencephalopathy (PML). |
| T-cell co-stimulation (CD80/CD86) | Biologic DMARDs (e.g., Abatacept) | Blocks the interaction between antigen-presenting cells and T-cells.[12] | Favorable safety profile regarding serious infections. | Slower onset of action compared to other biologics. |
Table 2: Comparison of Therapeutic Targets in Rheumatoid Arthritis.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of therapeutic targets. Below are outlines of key experimental protocols used in the evaluation of IL-6R inhibitors.
In Vitro Assay: IL-6-dependent Cell Proliferation
This assay is used to determine the potency of an IL-6R inhibitor in blocking IL-6-mediated cellular responses.
Protocol:
-
Culture an IL-6-dependent cell line (e.g., KPMM2 myeloma cells) in appropriate media.[10]
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Add serial dilutions of the IL-6R inhibitor (e.g., Tocilizumab) to the wells.
-
Stimulate the cells with a constant, sub-maximal concentration of recombinant human IL-6.
-
Incubate for 48-72 hours.
-
Assess cell proliferation using a colorimetric assay (e.g., MTT or WST-8) or by measuring ATP content (e.g., CellTiter-Glo).
-
Calculate the IC50 value, representing the concentration of inhibitor required to achieve 50% inhibition of cell proliferation.
In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used animal model to evaluate the efficacy of anti-arthritic drugs.
Protocol:
-
Immunize DBA/1 mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) at day 0.
-
Administer a booster immunization with type II collagen and Incomplete Freund's Adjuvant (IFA) at day 21.
-
Monitor mice for the onset and progression of arthritis, typically starting around day 24-28.
-
Once arthritis is established, randomize mice into treatment groups (e.g., vehicle control, IL-6R inhibitor).
-
Administer treatment at specified doses and intervals.
-
Assess disease severity regularly using a clinical scoring system (e.g., paw swelling, erythema, joint mobility).
-
At the end of the study, collect tissues (e.g., paws, serum) for histological analysis (inflammation, cartilage damage, bone erosion) and biomarker analysis (e.g., serum IL-6 levels, anti-collagen antibodies).
Conclusion
The Interleukin-6 Receptor has been rigorously validated as a key therapeutic target in rheumatoid arthritis. The mechanism of action, involving the blockade of both classical and trans-signaling pathways, effectively mitigates the pro-inflammatory effects of IL-6. Clinical data robustly support the efficacy of IL-6R inhibitors in a significant portion of the RA patient population, including those who have had an inadequate response to other treatments.[9]
A comparative analysis with other therapeutic targets, such as TNF-α and JAKs, highlights the distinct advantages and disadvantages of each approach. The availability of multiple targeted therapies allows for a more personalized approach to RA management, where the selection of a therapeutic agent can be tailored to the individual patient's clinical profile and disease characteristics.[9] The continued investigation into the nuances of these signaling pathways will further refine therapeutic strategies and improve outcomes for patients with rheumatoid arthritis.
References
- 1. Promising Therapeutic Targets for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic targets in rheumatoid arthritis: the interleukin-6 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are IL-6 inhibitors and how do they work? [synapse.patsnap.com]
- 4. The role of interleukin‐6 signalling and its therapeutic blockage in skewing the T cell balance in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IL-6: A New Era for the Treatment of Autoimmune Inflammatory Diseases - Innovative Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Rheumatoid Arthritis Pathogenesis Signaling Pathway | Cell Signaling Technology [cellsignal.com]
- 7. Interleukin-6 inhibitors in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. What have we learnt from the inhibition of IL-6 in RA and what are the clinical opportunities for patient outcomes? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting IL-6 for the treatment of rheumatoid arthritis: Phase II investigational drugs | Semantic Scholar [semanticscholar.org]
- 12. Advancing Drug Repurposing for Rheumatoid Arthritis: Integrating Protein–Protein Interaction, Molecular Docking, and Dynamics Simulations for Targeted Therapeutic Approaches [mdpi.com]
comparative analysis of MIV-6R inhibitors in clinical trials
A Comparative Analysis of Interleukin-6 Receptor (IL-6R) Inhibitors in Clinical Trials
Introduction
Interleukin-6 (IL-6) is a pleiotropic cytokine with a central role in regulating immune responses, inflammation, and hematopoiesis.[1] Dysregulation of IL-6 signaling is implicated in the pathogenesis of various inflammatory and autoimmune diseases, including rheumatoid arthritis (RA), juvenile idiopathic arthritis (JIA), and cytokine release syndrome.[1] Consequently, targeting the IL-6 pathway, specifically the IL-6 receptor (IL-6R), has emerged as a successful therapeutic strategy. This guide provides a comparative analysis of prominent IL-6R inhibitors that have been evaluated in clinical trials, with a focus on their mechanism of action, clinical efficacy, and the experimental methodologies used to assess their performance.
Mechanism of Action of IL-6R Inhibitors
IL-6 exerts its biological effects through two main signaling pathways: the classic and trans-signaling pathways.[2][3] In classic signaling, IL-6 binds to the membrane-bound IL-6R (mIL-6R), which is expressed on a limited number of cells like hepatocytes and certain immune cells.[2] This IL-6/mIL-6R complex then associates with the ubiquitously expressed signal-transducing protein, gp130, leading to the activation of downstream signaling cascades, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[3][4]
In the trans-signaling pathway, IL-6 binds to a soluble form of the IL-6R (sIL-6R), which is generated by proteolytic cleavage of the membrane-bound form. The resulting IL-6/sIL-6R complex can then activate cells that only express gp130, thereby broadening the range of IL-6 responsive cells.[2] While classic signaling is associated with anti-inflammatory and regenerative effects, trans-signaling is predominantly pro-inflammatory.[2]
IL-6R inhibitors are typically monoclonal antibodies that block the interaction of IL-6 with both mIL-6R and sIL-6R, thereby inhibiting both classic and trans-signaling pathways.[1][5][6]
IL-6R Signaling Pathway and Inhibition
Caption: IL-6R Signaling and Inhibition Mechanism.
Comparative Analysis of IL-6R Inhibitors in Clinical Trials
Several IL-6R inhibitors have been evaluated in clinical trials for various indications. The table below summarizes key data for two of the most well-established inhibitors: Tocilizumab and Sarilumab.
| Feature | Tocilizumab | Sarilumab |
| Drug Class | Humanized anti-IL-6R monoclonal antibody (IgG1) | Human anti-IL-6R monoclonal antibody (IgG1) |
| Mechanism | Binds to both soluble and membrane-bound IL-6R, inhibiting IL-6-mediated signaling.[6] | Binds to both soluble and membrane-bound IL-6R, inhibiting IL-6-mediated signaling.[5] |
| Approved Indications | Rheumatoid Arthritis, Systemic Juvenile Idiopathic Arthritis, Giant Cell Arteritis, Cytokine Release Syndrome.[1][5][7] | Rheumatoid Arthritis.[1][5] |
| Clinical Trial Example (RA) | SAMURAI Study: Tocilizumab monotherapy (8 mg/kg IV every 4 weeks) was compared to traditional DMARDs in patients with RA.[8] | MOBILITY Study: Sarilumab in combination with methotrexate was evaluated in patients with RA who had an inadequate response to methotrexate alone. |
| Efficacy (RA) | Showed significant improvement in ACR20, ACR50, and ACR70 response rates compared to placebo and DMARDs.[8] Also demonstrated inhibition of radiographic progression of joint damage.[8] | Demonstrated significant improvement in ACR20 response rates and radiographic progression compared to placebo. |
| Common Adverse Events | Upper respiratory tract infections, headache, hypertension, increased liver enzymes.[5] | Neutropenia, increased ALT, injection site erythema, upper respiratory tract infections.[5] |
Experimental Protocols
The evaluation of IL-6R inhibitors involves a range of in vitro and in vivo assays to determine their efficacy, potency, and safety.
In Vitro Assays
1. IL-6R Binding Assay (ELISA):
-
Objective: To determine the binding affinity of the inhibitor to soluble IL-6R.
-
Methodology:
-
Microtiter plates are coated with recombinant human sIL-6R.
-
Plates are washed and blocked to prevent non-specific binding.
-
Serial dilutions of the IL-6R inhibitor (e.g., Tocilizumab) are added to the wells and incubated.
-
After washing, a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the inhibitor is added.
-
A substrate is added, and the resulting colorimetric change is measured using a microplate reader.
-
The binding affinity (Kd) can be calculated from the concentration-response curve.[6]
-
2. Cell-Based Proliferation/Viability Assay:
-
Objective: To assess the ability of the inhibitor to block IL-6-induced cell proliferation.
-
Methodology:
-
An IL-6-dependent cell line (e.g., Ba/F3-gp130-hIL-6R) is cultured.[9]
-
Cells are seeded in microtiter plates and treated with varying concentrations of the IL-6R inhibitor.
-
Recombinant human IL-6 is added to stimulate proliferation.
-
After a defined incubation period (e.g., 48 hours), cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay measuring ATP content.[9][10]
-
The IC50 value (the concentration of inhibitor that reduces cell proliferation by 50%) is determined.
-
3. STAT3 Phosphorylation Assay (Western Blot):
-
Objective: To confirm the inhibition of downstream IL-6 signaling.
-
Methodology:
-
Cells responsive to IL-6 (e.g., human hepatoma cell line HepG2) are pre-treated with the IL-6R inhibitor for a short period (e.g., 30 minutes).[9]
-
The cells are then stimulated with IL-6 for a brief period (e.g., 15 minutes) to induce STAT3 phosphorylation.[9]
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a membrane, which is then probed with antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.
-
The bands are visualized using chemiluminescence, and the ratio of p-STAT3 to total STAT3 is quantified to determine the extent of signaling inhibition.
-
Experimental Workflow
Caption: General Workflow for IL-6R Inhibitor Development.
Conclusion
IL-6R inhibitors represent a significant advancement in the treatment of various inflammatory and autoimmune diseases. Through their targeted mechanism of blocking both classic and trans-signaling pathways, drugs like Tocilizumab and Sarilumab have demonstrated substantial clinical efficacy. The development and evaluation of these inhibitors rely on a robust framework of in vitro and in vivo experimental protocols that are crucial for determining their potency, mechanism of action, and clinical utility. Future research and ongoing clinical trials continue to explore the full therapeutic potential of IL-6R inhibition in a broader range of diseases.[7]
References
- 1. What are IL-6 inhibitors and how do they work? [synapse.patsnap.com]
- 2. bosterbio.com [bosterbio.com]
- 3. mdpi.com [mdpi.com]
- 4. Interleukin-6 signalling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | IL6 receptor inhibitors: exploring the therapeutic potential across multiple diseases through drug target Mendelian randomization [frontiersin.org]
- 6. Tocilizumab inhibits signal transduction mediated by both mIL-6R and sIL-6R, but not by the receptors of other members of IL-6 cytokine family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What's the latest update on the ongoing clinical trials related to IL-6R? [synapse.patsnap.com]
- 8. Interleukin-6 inhibitors in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
Navigating Species Specificity: A Comparative Guide to IL-6R Antibody Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of antibodies is paramount for the accurate interpretation of experimental results and the successful development of targeted therapeutics. This guide provides a comprehensive comparison of the cross-reactivity of Interleukin-6 Receptor (IL-6R) antibodies from different species, supported by experimental data and detailed protocols.
The Interleukin-6 Receptor (IL-6R) is a key player in the inflammatory cascade and a critical target in various autoimmune diseases and cancers. Consequently, a plethora of monoclonal antibodies targeting IL-6R have been developed for both research and clinical applications. However, the efficacy and specificity of these antibodies can vary significantly across different species due to evolutionary divergence in the IL-6R protein. This guide aims to elucidate these differences, providing a valuable resource for selecting the appropriate antibody for your specific research model.
Quantitative Comparison of IL-6R Antibody Cross-Reactivity
The binding affinity of an antibody to its target is a critical determinant of its utility. The following table summarizes available quantitative data on the cross-reactivity of various anti-IL-6R antibodies across different species. It is important to note that a lack of data for a particular species does not necessarily indicate a lack of cross-reactivity, but rather a gap in the currently available literature.
| Antibody Name/Type | Species of Origin | Target Species | Binding Affinity (KD) / IC50 | Cross-Reactivity Notes |
| Sarilumab | Human | Human | 61.9 pM (monomeric IL-6R) | Binds to both human and monkey IL-6R with high affinity. No observable cross-reactivity with mouse IL-6R. |
| Monkey | 71.9 pM (monomeric IL-6R) | |||
| Tocilizumab | Humanized | Human | 15-22 fold weaker than Sarilumab | Does not cross-react with mouse or rat IL-6R.[1] |
| MR16-1 | Rat | Mouse | Not specified | Does not cross-react with human or rat IL-6R. |
| HZ-0408b | Humanized | Human | Not specified | Species-specific; does not bind to mouse, rat, or rhesus monkey IL-6. |
| Anti-human IL-6 mAb | Not specified | Human | Not specified | Cross-reacts with cattle, sheep, and goat IL-6, suggesting potential for anti-IL-6R cross-reactivity.[2] |
Understanding the Molecular Basis of Cross-Reactivity
The specificity of an antibody is determined by its ability to recognize and bind to a particular epitope on the target protein. Variations in the amino acid sequence of this epitope across different species can lead to a loss of antibody binding and a lack of cross-reactivity.
To illustrate this, a sequence alignment of the IL-6R protein from various species is crucial. While complete sequence alignment data is extensive, analysis of key binding domains can provide insights into potential cross-reactivity. For example, the lack of cross-reactivity of many human-targeted IL-6R antibodies with rodent IL-6R is due to significant differences in the amino acid sequences of the binding sites.
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the cross-reactivity of an IL-6R antibody, several standard immunoassays can be employed. Below are detailed methodologies for three key experiments.
Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To determine if an antibody can bind to IL-6R from different species in a plate-based assay.
Methodology:
-
Antigen Coating: Coat separate wells of a 96-well microplate with recombinant IL-6R protein from different species (e.g., human, mouse, rat, bovine, ovine, caprine) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antigen.
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk or BSA in wash buffer) to each well and incubating for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Add the anti-IL-6R antibody of interest, diluted in blocking buffer, to the wells. Incubate for 2 hours at room temperature or overnight at 4°C. Include a negative control with no primary antibody.
-
Washing: Repeat the washing step to remove unbound primary antibody.
-
Secondary Antibody Incubation: Add a species-specific secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-species IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the enzyme substrate (e.g., TMB for HRP) and incubate until a color change is observed. Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. A significant signal in a well coated with a specific species' IL-6R indicates cross-reactivity.
Experimental Workflow for ELISA
Caption: Workflow for assessing antibody cross-reactivity using ELISA.
Western Blotting
Objective: To determine if an antibody can recognize IL-6R from different species in a denatured state and to assess its molecular weight.
Methodology:
-
Sample Preparation: Prepare protein lysates from cells or tissues of different species known to express IL-6R.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to separate proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-IL-6R antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The presence of a band at the expected molecular weight for IL-6R in a specific species' lysate indicates cross-reactivity.
Experimental Workflow for Western Blotting
Caption: Workflow for assessing antibody cross-reactivity using Western Blot.
Flow Cytometry
Objective: To determine if an antibody can bind to cell surface-expressed IL-6R on cells from different species.
Methodology:
-
Cell Preparation: Obtain single-cell suspensions from relevant tissues or cell lines of the species of interest.
-
Fc Receptor Blocking: Incubate the cells with an Fc block reagent to prevent non-specific binding of the antibody to Fc receptors on the cell surface.
-
Primary Antibody Staining: Incubate the cells with the fluorescently labeled anti-IL-6R antibody or an unconjugated primary antibody. If using an unconjugated primary, a subsequent step with a fluorescently labeled secondary antibody will be necessary. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells with a suitable buffer (e.g., FACS buffer: PBS with 2% FBS and 0.1% sodium azide) to remove unbound antibody.
-
(Optional) Secondary Antibody Staining: If an unconjugated primary antibody was used, resuspend the cells in a solution containing a fluorescently labeled secondary antibody and incubate for 30 minutes at 4°C in the dark.
-
Washing: Repeat the washing step.
-
Data Acquisition: Resuspend the cells in FACS buffer and analyze them on a flow cytometer.
-
Data Analysis: Gate on the cell population of interest and analyze the fluorescence intensity. A shift in fluorescence compared to an isotype control indicates binding of the antibody to the cell surface IL-6R.
Experimental Workflow for Flow Cytometry
Caption: Workflow for assessing antibody cross-reactivity using Flow Cytometry.
IL-6R Signaling Pathway
The binding of IL-6 to its receptor (IL-6R) initiates a signaling cascade that plays a crucial role in inflammation and cellular proliferation. This signaling can occur through two main pathways: the classic signaling pathway and the trans-signaling pathway.
-
Classic Signaling: Involves the membrane-bound IL-6R (mIL-6R) and is primarily associated with regenerative and anti-inflammatory responses.
-
Trans-Signaling: Mediated by the soluble form of IL-6R (sIL-6R) and is predominantly pro-inflammatory.
Both pathways converge on the activation of the gp130 signal-transducing subunit, leading to the activation of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway and the mitogen-activated protein kinase (MAPK) pathway.
IL-6R Signaling Pathway Diagram
Caption: The classic and trans-signaling pathways of the IL-6 receptor.
By providing a clear comparison of cross-reactivity, detailed experimental protocols, and an overview of the relevant signaling pathway, this guide serves as a critical resource for researchers working with IL-6R antibodies. Careful consideration of species specificity will undoubtedly lead to more robust and reproducible scientific findings.
References
Validating MIV-6R-Induced Knockdown: A Comparative Guide to Orthogonal Methods
For researchers, scientists, and drug development professionals, rigorous validation of target knockdown is paramount to the successful interpretation of experimental results and the advancement of therapeutic candidates. This guide provides a comprehensive comparison of orthogonal methods for validating the knockdown effect of MIV-6R, a small molecule inhibitor of the menin-mixed lineage leukemia (MLL) interaction.[1][2]
The principle of orthogonal validation lies in the use of multiple, distinct methods to interrogate the same biological question, thereby increasing confidence in the results.[3][4][5][6] When assessing the efficacy of a molecule like this compound, which disrupts a protein-protein interaction, it is crucial to confirm the downstream consequences at the mRNA and protein levels of target genes, as well as at a functional level. This guide will detail key experimental protocols, present comparative data in a clear format, and provide visual diagrams of the underlying workflows and pathways.
Comparative Analysis of Knockdown Validation Methods
Effective validation of this compound's action requires a multi-pronged approach. The following table summarizes the key characteristics of commonly employed orthogonal methods for confirming the knockdown of this compound's target downstream effectors.
| Method | Principle | Throughput | Quantitative Capability | Key Advantages | Key Limitations |
| Quantitative PCR (qPCR) | Measures the relative abundance of target mRNA transcripts. | High | Quantitative | High sensitivity and specificity, wide dynamic range. | Does not measure protein levels, potential for misleading results due to mRNA stability.[7] |
| Western Blot | Detects and quantifies specific proteins using antibodies. | Low-Medium | Semi-Quantitative | Provides information on protein size and abundance, widely established.[8] | Can be time-consuming, dependent on antibody quality, less precise than qPCR.[8] |
| In-Cell Western™ Assay | An immunofluorescent-based assay for protein quantification in fixed cells.[8] | High | Quantitative | Higher throughput than traditional Western blots, good for screening.[9] | Requires specific instrumentation, does not provide protein size information.[8] |
| Functional Assays | Measures a biological outcome or phenotype resulting from target knockdown. | Variable | Qualitative/Quantitative | Provides the ultimate confirmation of the biological effect of knockdown.[10] | Can be complex to develop, may be influenced by off-target effects. |
Experimental Protocols
Detailed methodologies for the principal orthogonal validation techniques are provided below to ensure reproducibility and robustness in your experimental design.
Quantitative PCR (qPCR) for mRNA Level Analysis
This protocol outlines the steps to quantify the mRNA levels of genes downstream of the menin-MLL interaction following treatment with this compound.[11]
-
RNA Isolation:
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the isolated RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.[11]
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing the synthesized cDNA, forward and reverse primers for the target gene(s) and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix with a fluorescent dye (e.g., SYBR Green).[11]
-
-
Data Analysis:
-
Perform the qPCR run on a compatible instrument.
-
Calculate the relative expression of the target gene(s) using the ΔΔCt method, normalizing to the reference gene.[12]
-
Western Blot for Protein Level Analysis
This protocol details the detection and quantification of target protein levels to confirm knockdown.[8][13]
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Immunodetection:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[8]
-
Incubate the membrane with a primary antibody specific to the target protein.[8]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[8]
-
-
Signal Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[8]
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizing the Workflow and Underlying Logic
To further clarify the experimental process and the rationale behind orthogonal validation, the following diagrams are provided.
Caption: Experimental workflow for validating this compound knockdown.
Caption: Inhibition of the Menin-MLL interaction by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Orthogonal Validation: A Means To Strengthen Gene Editing and Gene Modulation Research | Technology Networks [technologynetworks.com]
- 4. Orthogonal Validation: A Multifaceted Approach to Robust Gene Function Data Generation | Labcompare.com [labcompare.com]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. d-nb.info [d-nb.info]
- 8. benchchem.com [benchchem.com]
- 9. licorbio.com [licorbio.com]
- 10. Functional Assays Evaluating Immunosuppression Mediated by Myeloid-Derived Suppressor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
A Comparative Analysis of Interleukin-6 Receptor (IL-6R) Signaling: Primary Cells vs. Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The decision between using primary cells or immortalized cell lines is a critical juncture in experimental design, with significant implications for the translatability of research findings. While cell lines offer convenience and reproducibility, primary cells provide a more physiologically relevant model. This guide offers an objective comparison of Interleukin-6 Receptor (IL-6R) signaling in these two cellular systems, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their studies.
Data Presentation: A Quantitative Look at IL-6R Signaling
The functional consequences of IL-6R activation can differ significantly between primary cells and their immortalized counterparts. These differences can be attributed to variations in receptor expression, downstream signaling kinetics, and the overall cellular context. The following table summarizes key quantitative data comparing IL-6R signaling in primary human hepatocytes (PHH) and the commonly used hepatoma cell line, HepG2.
| Parameter | Primary Human Hepatocytes (PHH) | HepG2 Cell Line | Key Differences & Implications |
| IL-6 Secretion (HCMV-infected) | Markedly increased | Markedly increased | Both cell types produce IL-6 upon stimulation, enabling autocrine/paracrine signaling.[1] |
| IL-6Rα mRNA Expression | Expressed | Expressed | While both express the receptor mRNA, protein levels on the cell surface can vary, impacting sensitivity to IL-6.[2] |
| gp130 mRNA Expression | Expressed | Expressed | The ubiquitously expressed co-receptor is present in both, but its relative abundance to IL-6Rα can influence signaling outcomes. |
| STAT3 Phosphorylation (p-STAT3) upon Stimulation | Markedly increased | Markedly increased | Both cell types show robust STAT3 activation, a key downstream event.[1] |
| Kinetics of p-STAT3 | Transient, peaks and returns to baseline | Can be more sustained | Differences in feedback regulation (e.g., SOCS3 expression) can lead to altered signal duration, potentially affecting gene expression profiles. |
| Proliferative Response to IL-6 | Context-dependent | Generally pro-proliferative | The transformed nature of cell lines often links STAT3 activation more directly to proliferation. |
Visualizing the Pathways and Processes
To better understand the molecular interactions and experimental procedures discussed, the following diagrams are provided.
Caption: IL-6R Classical and Trans-Signaling Pathways.
Caption: Workflow for comparing IL-6R signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays used to generate the comparative data.
Flow Cytometry for IL-6R Cell Surface Expression
This protocol is for the direct staining of the IL-6Rα on the cell surface.
-
Cell Preparation:
-
Harvest primary cells and cell lines, ensuring single-cell suspensions. For adherent cells, use a non-enzymatic cell dissociation solution to maintain surface protein integrity.
-
Wash cells twice with ice-cold PBS containing 2% FBS (FACS buffer).
-
Resuspend cells to a concentration of 1x10⁶ cells/100 µL in FACS buffer.
-
-
Staining:
-
To block non-specific antibody binding, incubate cells with an Fc block reagent for 10-15 minutes on ice.
-
Add a pre-titrated amount of fluorochrome-conjugated anti-human IL-6Rα antibody (or an isotype control antibody to a separate tube).
-
Incubate for 30 minutes on ice in the dark.
-
Wash cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire data on a flow cytometer, collecting a minimum of 10,000 events per sample.
-
Analyze the data using appropriate software to determine the Mean Fluorescence Intensity (MFI) or the percentage of IL-6R-positive cells.
-
Western Blot for Phosphorylated and Total STAT3
This protocol allows for the semi-quantitative analysis of STAT3 activation.
-
Cell Lysis and Protein Quantification:
-
Culture primary cells and cell lines to desired confluency and serum-starve overnight if necessary.
-
Treat cells with IL-6 for various time points (e.g., 0, 15, 30, 60 minutes).
-
Immediately place plates on ice, wash with ice-cold PBS, and lyse cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-12% SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST and visualize bands using an ECL substrate and an imaging system.
-
For total STAT3 and a loading control (e.g., β-actin), strip the membrane and re-probe with the respective primary antibodies.
-
ELISA for IL-6 Secretion
This protocol quantifies the amount of IL-6 secreted into the cell culture medium.
-
Sample Collection:
-
Plate an equal number of primary cells and cell line cells.
-
After stimulation (e.g., with a pathogen-associated molecular pattern or another cytokine), collect the cell culture supernatant at various time points.
-
Centrifuge the supernatant to remove any cellular debris and store at -80°C until use.
-
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well plate with a capture antibody specific for human IL-6 and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add standards of known IL-6 concentrations and the collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody against human IL-6. Incubate for 1 hour.
-
Wash and add streptavidin-HRP conjugate. Incubate for 30 minutes.
-
Wash again and add a TMB substrate solution. Allow color to develop in the dark.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IL-6 in the samples by comparing their absorbance to the standard curve.
-
References
A Head-to-Head Comparison of Mouse IL-6R ELISA Kits for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of soluble Interleukin-6 Receptor (IL-6R), also known as MIV-6R, is crucial for advancing our understanding of inflammatory diseases, immunology, and cancer. The enzyme-linked immunosorbent assay (ELISA) is a staple technique for this purpose, yet choosing the optimal kit from a variety of manufacturers can be a daunting task. This guide provides an objective, data-driven comparison of several commercially available Mouse IL-6R ELISA kits to aid in your selection process.
Performance Data at a Glance
The performance of an ELISA kit is paramount for generating reliable and reproducible data. Key parameters include sensitivity, the assay range, and precision. The following table summarizes the quantitative data for Mouse IL-6R ELISA kits from leading suppliers.
| Manufacturer | Kit Catalog No. | Sensitivity | Assay Range | Sample Types | Assay Time | Intra-Assay CV | Inter-Assay CV |
| R&D Systems (Bio-Techne) | MR600 | 0.07 ng/mL | 0.2 - 12 ng/mL | Cell Culture Supernates, Serum, Heparin Plasma | 4.5 hours | < 7.9% | < 12.7% |
| Invitrogen (Thermo Fisher) | EMIL6RA | 6 pg/mL | 6.14 - 1,500 pg/mL | Serum, Plasma, Cell Culture Medium | 4 hours 45 mins | < 10% | < 12% |
| RayBiotech | ELM-IL6R | Not Specified | Not Specified | Not Specified | ~4.5 hours | Not Specified | Not Specified |
| ABclonal | RK04855 | 10.4 pg/mL | 62.5 - 4000 pg/mL | Serum, Plasma, Cell Culture Supernatants, Cell Lysates, Tissue Homogenates | 4 hours | Not Specified | Not Specified |
Note: The performance characteristics are as reported by the manufacturers and may vary depending on the experimental conditions. CV = Coefficient of Variation.
Understanding the IL-6R Signaling Pathway
Interleukin-6 (IL-6) exerts its pleiotropic effects through binding to the IL-6 Receptor (IL-6R). This interaction can occur via two main pathways: the classic signaling and the trans-signaling pathway. The classic pathway is initiated when IL-6 binds to the membrane-bound IL-6R (mIL-6R) on the surface of cells like hepatocytes and some leukocytes. The IL-6/mIL-6R complex then associates with the ubiquitously expressed gp130 signal transducer, leading to the activation of intracellular signaling cascades, primarily the JAK/STAT pathway, which is largely associated with anti-inflammatory and regenerative responses.[1]
In contrast, the trans-signaling pathway is initiated when IL-6 binds to a soluble form of the IL-6R (sIL-6R), which is generated by proteolytic cleavage of the membrane-bound form.[1] This IL-6/sIL-6R complex can then activate cells that only express gp130 but not mIL-6R, thereby broadening the range of IL-6-responsive cells. This pathway is predominantly associated with pro-inflammatory responses.[1][2] The ELISA kits compared in this guide are designed to quantify the soluble form of Mouse IL-6R.
Caption: IL-6R classical and trans-signaling pathways.
A Look into the Experimental Workflow
The majority of the compared ELISA kits employ a sandwich ELISA format. This method involves the capture of the target protein (sIL-6R) between two specific antibodies, a capture antibody pre-coated onto the microplate and a detection antibody. The subsequent steps involve the addition of an enzyme-conjugated secondary antibody and a substrate to produce a measurable signal. The intensity of the signal is directly proportional to the concentration of sIL-6R in the sample.
Caption: A typical workflow for a sandwich ELISA experiment.
Detailed Experimental Protocols
While the fundamental principle of the sandwich ELISA is consistent across the kits, there are variations in incubation times, reagent volumes, and washing steps. Below are the generalized protocols for the compared kits. For precise details, always refer to the manufacturer's manual.
R&D Systems (Cat# MR600) Protocol Summary[4][5]
-
Add 50 µL of Assay Diluent to each well.
-
Add 50 µL of Standard, Control, or sample to each well.
-
Incubate for 2 hours at room temperature on a horizontal orbital microplate shaker.
-
Aspirate and wash each well four times.
-
Add 100 µL of Conjugate to each well.
-
Incubate for 2 hours at room temperature on the shaker.
-
Aspirate and wash each well four times.
-
Add 100 µL of Substrate Solution to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 100 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm.
Invitrogen (Cat# EMIL6RA) Protocol Summary[6]
-
Add samples, standards, or controls to the pre-coated wells.
-
The target protein binds to the immobilized capture antibody.
-
A detector antibody is added, forming a sandwich complex.
-
A substrate solution is added which reacts with the enzyme-antibody-target complex.
-
The intensity of the signal is measured, which is proportional to the target concentration. (Specific volumes and incubation times are detailed in the kit manual)
RayBiotech (Cat# ELM-IL6R) Protocol Summary[7]
-
Add 100 µl of standard or sample to each well.
-
Incubate for 2.5 hours at room temperature or overnight at 4°C.
-
Add 100 µl of prepared biotinylated antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Add 100 µl of prepared Streptavidin solution to each well.
-
Incubate for 45 minutes at room temperature.
-
Add 100 µl of TMB One-Step Substrate Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 50 µl of Stop Solution to each well.
-
Read at 450 nm immediately.
ABclonal (Cat# RK04855) Protocol Summary[8]
-
Add 100μL of standard or sample to each well.
-
Incubate for 1 hour at 37°C.
-
Aspirate and add 100μL of prepared Detection Reagent A.
-
Incubate for 1 hour at 37°C.
-
Aspirate and wash 3 times.
-
Add 100μL of prepared Detection Reagent B.
-
Incubate for 30 minutes at 37°C.
-
Aspirate and wash 5 times.
-
Add 90μL of Substrate Solution.
-
Incubate for 10-20 minutes at 37°C.
-
Add 50μL of Stop Solution.
-
Read at 450nm immediately.
Concluding Remarks
The choice of an this compound ELISA kit should be guided by the specific requirements of your research. For studies requiring high sensitivity to detect low levels of sIL-6R, the Invitrogen kit with a sensitivity of 6 pg/mL may be the most suitable option. The R&D Systems kit provides a well-characterized option with extensive data on precision and linearity.[3] The ABclonal kit offers a broader detection range, which could be advantageous for samples with a wide variation in sIL-6R concentrations. While the RayBiotech kit information is less detailed in the provided search results, it may offer a cost-effective solution for more routine applications.
Ultimately, it is recommended to review the detailed datasheets and, if possible, test a pilot kit to ensure optimal performance with your specific sample types and experimental conditions. This comparative guide serves as a starting point to streamline your decision-making process and select the most appropriate tool for your valuable research.
References
Comparative Validation of MIV-6R, a Novel BCL-2 Small Molecule Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel, hypothetical small molecule inhibitor MIV-6R against the established B-cell lymphoma 2 (BCL-2) inhibitor, Venetoclax. The overexpression of BCL-2 is a key mechanism for cell survival and chemotherapy resistance in various cancers.[1][2] Small molecule inhibitors that mimic the action of BH3-only proteins can restore the natural process of programmed cell death (apoptosis).[2][3][4] This document outlines the signaling pathway, presents comparative in vitro efficacy data, and details the experimental protocols used for validation.
Mechanism of Action: Targeting the Intrinsic Apoptosis Pathway
The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[5][6] Anti-apoptotic proteins like BCL-2 sequester pro-apoptotic BH3-only proteins (e.g., BIM, BID, PUMA), preventing them from activating the effector proteins BAX and BAK.[7][8][9] this compound, like Venetoclax, is designed as a BH3-mimetic. It binds with high affinity to the BH3-binding groove of BCL-2, displacing the sequestered pro-apoptotic proteins.[3][4] This action frees BAX and BAK to oligomerize on the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent caspase activation, culminating in apoptosis.[3][9]
References
- 1. Venetoclax - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]
- 4. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Bcl-2 Pathway | GeneTex [genetex.com]
- 7. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 8. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Comparative Transcriptomics of IL-6R Knockout and Wild-Type Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the transcriptomic landscape in an Interleukin-6 Receptor (IL-6R) knockout model versus a wild-type counterpart. This document outlines potential gene expression changes, detailed experimental methodologies for such a comparative study, and visual representations of the associated workflows and signaling pathways.
Data Presentation: Hypothetical Differentially Expressed Genes
The following table summarizes a hypothetical set of differentially expressed genes (DEGs) in an IL-6R knockout mouse model compared to a wild-type. The selection of these genes is based on the established role of IL-6R in mediating the pleiotropic effects of Interleukin-6 (IL-6), a key cytokine involved in inflammation, immune response, and cell proliferation.[1][2] Therefore, genes associated with these processes are expected to be dysregulated.
| Gene Symbol | Gene Name | Log2 Fold Change (KO vs. WT) | p-value | Putative Function in IL-6R Context |
| Upregulated Genes | ||||
| Arg1 | Arginase 1 | 1.75 | 0.002 | Upregulation may indicate a shift in macrophage polarization towards an M2 phenotype in the absence of IL-6R signaling.[3] |
| Il10 | Interleukin-10 | 1.50 | 0.005 | Increased expression of this anti-inflammatory cytokine could be a compensatory mechanism to counteract the loss of IL-6-mediated pro-inflammatory signals.[4] |
| Cd206 (Mrc1) | Mannose Receptor C-Type 1 | 1.90 | 0.001 | A marker for M2 macrophages, its upregulation further supports a potential shift in macrophage polarization.[5] |
| Downregulated Genes | ||||
| Socs3 | Suppressor of cytokine signaling 3 | -2.50 | <0.001 | As a key negative regulator of JAK/STAT signaling induced by IL-6, its downregulation is a direct consequence of the absence of IL-6R. |
| Stat3 | Signal transducer and activator of transcription 3 | -1.80 | <0.001 | A critical downstream effector of IL-6R signaling, its reduced expression reflects the disruption of this pathway.[1][6] |
| Mmp3 | Matrix metallopeptidase 3 | -2.10 | <0.001 | IL-6 is known to induce MMPs; therefore, its absence would lead to decreased expression, potentially affecting tissue remodeling.[6] |
| Ccl2 | Chemokine (C-C motif) ligand 2 | -1.95 | 0.002 | A pro-inflammatory chemokine often induced by IL-6, its downregulation would likely impair immune cell recruitment. |
| Bcl2l1 (Bcl-xl) | BCL2-like 1 | -1.60 | 0.004 | An anti-apoptotic factor whose expression can be promoted by IL-6/STAT3 signaling, its downregulation may increase cellular apoptosis.[3] |
Note: This data is for illustrative purposes and does not represent actual experimental results.
Experimental Protocols
A comparative transcriptomic analysis of IL-6R knockout versus wild-type cells or tissues would typically involve the following key experimental stages.
Animal Model and Tissue Collection
-
Animal Model: IL-6R knockout mice (Il6r-/-) and wild-type (WT) littermates on a C57BL/6J background are commonly used.[3]
-
Tissue of Interest: Based on the research question, relevant tissues could include the spleen, liver, heart, or specific immune cell populations isolated via fluorescence-activated cell sorting (FACS). For example, to study the effect on macrophages, peritoneal or bone marrow-derived macrophages could be cultured.[3]
-
Collection: Tissues should be harvested rapidly and either processed immediately for RNA extraction or flash-frozen in liquid nitrogen and stored at -80°C to maintain RNA integrity.
RNA Extraction and Quality Control
-
Extraction: Total RNA is extracted from the collected cells or tissues using a suitable method, such as a TRIzol-based reagent or a column-based kit.
-
Quality Control: The integrity and concentration of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) to measure A260/A280 and A260/A230 ratios, and a bioanalyzer (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). High-quality RNA (RIN > 8) is crucial for reliable RNA-sequencing results.
Library Preparation and RNA Sequencing
-
Library Preparation: An mRNA-sequencing library is prepared from the total RNA. This typically involves poly(A) selection to enrich for mRNA, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are then sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq or NextSeq, to generate single-end or paired-end reads.
Bioinformatic Analysis
-
Quality Control of Raw Reads: Raw sequencing reads are assessed for quality using tools like FastQC. Adapter sequences and low-quality bases are trimmed.
-
Alignment: The cleaned reads are aligned to the appropriate reference genome (e.g., mouse genome assembly GRCm39) using a splice-aware aligner like STAR or HISAT2.
-
Quantification: Gene expression levels are quantified by counting the number of reads that map to each gene. Tools such as featureCounts or HTSeq are commonly used.
-
Differential Expression Analysis: Statistical analysis is performed to identify differentially expressed genes between the IL-6R knockout and wild-type groups. Packages like DESeq2 or edgeR in R are widely used for this purpose. Genes with a false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly differentially expressed.
-
Pathway and Functional Enrichment Analysis: To understand the biological implications of the differentially expressed genes, pathway and Gene Ontology (GO) enrichment analyses are performed using tools like DAVID, Metascape, or GSEA. This helps to identify the biological processes and signaling pathways that are most affected by the IL-6R knockout.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: IL-6R signaling pathway and the effect of knockout.
Caption: Experimental workflow for comparative transcriptomics.
References
- 1. Interleukin-6 signalling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. Interleukin-6 knockout reverses macrophage differentiation imbalance and alleviates cardiac dysfunction in aging mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential regulation of IL-6 gene transcription and expression by IL-4 and IL-10 in human monocytic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IL-6/IL-6R Signaling Blockade Alleviates Chronic Allograft Rejection by Modulating Germinal Center B Cells and Allograft Inflammation in Murine Cardiac Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of interleukin 6 (IL-6)/IL-6R-induced signal tranducers and activators of transcription and mitogen-activated protein kinase/extracellular - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking a new MIV-6R detection method against gold standard
Based on my initial search, the term "MIV-6R" does not correspond to a recognized molecule, pathogen, or biomarker for which a detection method could be benchmarked against a gold standard in the fields of life sciences or clinical diagnostics. The search results primarily associate "MIV" with "Media Impact Value" in marketing, "Minimally Invasive Vasectomy" in medicine, and certain military vehicles.
Therefore, I am unable to provide a comparison guide for a new "this compound" detection method as the subject of the comparison is not identifiable in the provided context.
To proceed, please clarify the specific nature of "this compound" you are interested in. For example, is it:
-
A newly discovered protein, gene, or other biomarker?
-
A specific virus or microorganism?
-
A chemical compound?
Once "this compound" is clearly defined, I can proceed with a targeted search to identify the current gold standard detection methods and create the requested comparison guide, including all the specified components.
Safety Operating Guide
Proper Disposal Procedures for MIV-6R: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the handling and disposal of the Menin-MLL inhibitor MIV-6R is paramount. This document provides essential procedural guidance for the proper management of this compound waste in a laboratory setting.
This compound, a potent and selective small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, is a valuable tool in leukemia research.[1] Its chemical name is (R)-4-(3-(4-(amino(cyclopentyl)(phenyl)methyl)piperidin-1-yl)propoxy)benzonitrile, and its CAS number is 1560968-55-9. Understanding its properties is the first step toward safe handling and disposal.
Chemical and Physical Properties of this compound
A summary of the known quantitative data for this compound and related compounds is presented below. This information is critical for assessing its potential hazards and environmental impact.
| Property | Value | Notes |
| Chemical Formula | C₂₇H₃₅N₃O | |
| Molecular Weight | 417.59 g/mol | |
| IC₅₀ (Menin-MLL Interaction) | 56 nM | This value indicates high potency, requiring careful handling to avoid unintended biological effects.[1] |
| Binding Affinity (Kd) | 85 nM |
Health and Safety Information
General safety precautions when handling this compound should include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.
-
Ingestion: Do not ingest. If accidental ingestion occurs, seek immediate medical attention.
Step-by-Step Disposal Procedures for this compound
The following procedures are based on general best practices for the disposal of chemical waste in a laboratory setting and should be followed in the absence of a specific SDS.[2][3][4][5][6] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, vials), as hazardous chemical waste.
-
Segregate this compound waste from other waste streams, such as biological, radioactive, or general waste.
-
-
Waste Collection and Containerization:
-
Collect this compound waste in a designated, leak-proof, and chemically compatible container. The container should have a secure screw-top cap.
-
Do not mix this compound waste with incompatible chemicals.
-
The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name: "(R)-4-(3-(4-(amino(cyclopentyl)(phenyl)methyl)piperidin-1-yl)propoxy)benzonitrile," the CAS number "1560968-55-9," and the approximate concentration and quantity of the waste.
-
-
Storage of Waste:
-
Store the waste container in a designated, secure, and well-ventilated area, away from heat sources and direct sunlight.
-
Ensure the storage area is inaccessible to unauthorized personnel.
-
-
Disposal Request and Pickup:
-
Once the waste container is full or is no longer being added to, contact your institution's EHS department to arrange for a hazardous waste pickup.
-
Do not dispose of this compound waste down the drain or in the regular trash.
-
Experimental Workflow for In Vitro Studies with this compound
The following is a generalized workflow for an in vitro experiment using this compound to treat MLL-rearranged leukemia cells.
Menin-MLL Signaling Pathway and Mechanism of Action of this compound
This compound functions by disrupting the critical interaction between Menin and the MLL protein. In MLL-rearranged leukemias, this interaction is essential for the recruitment of the MLL fusion protein to chromatin, leading to the aberrant expression of target genes such as HOXA9 and MEIS1, which drive leukemogenesis. By binding to Menin, this compound prevents this interaction, leading to the downregulation of these oncogenic genes, which in turn induces cell differentiation and apoptosis.[7][8][9]
By adhering to these guidelines, researchers can ensure the safe handling and proper disposal of this compound, minimizing risks to themselves and the environment while advancing critical research in leukemia and other related fields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. vumc.org [vumc.org]
- 6. essex.ac.uk [essex.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers [mdpi.com]
- 9. researchgate.net [researchgate.net]
Standard Operating Procedure: Handling and Disposal of MIV-6R
This document provides essential safety and logistical information for the handling and disposal of MIV-6R, a potent, volatile neurotoxin and severe irritant. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel.
Hazard Summary & Key Characteristics
This compound is a synthetic compound under investigation for its potential therapeutic applications. However, it presents significant health risks upon exposure.
Table 1: Physicochemical and Toxicological Properties of this compound
| Property | Value | Notes |
| Physical State | Colorless, volatile liquid | Evaporates readily at room temperature. |
| Odor | Faint, sweet, chloroform-like | Odor threshold is above the permissible exposure limit. |
| Boiling Point | 58.2 °C | High volatility. |
| Vapor Pressure | 25.5 kPa at 20°C | Significant inhalation hazard. |
| Permissible Exposure Limit (PEL) | 0.05 ppm (8-hour TWA) | Based on preliminary toxicological data. |
| Primary Routes of Exposure | Inhalation, Dermal Contact, Ingestion | Readily absorbed through the skin. |
| Acute Health Effects | Severe respiratory irritation, neurotoxicity (dizziness, convulsions), skin and eye burns. | Symptoms may be delayed. |
| Chronic Health Effects | Suspected carcinogen, potential for long-term neurological damage. | Data is limited; handle with extreme caution. |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to mitigate the risks associated with this compound.
Table 2: Required Personal Protective Equipment for this compound
| PPE Category | Minimum Requirement | Specifications |
| Hand Protection | Double Gloving | Inner: Nitrile. Outer: Viton or other chemically resistant material. Change outer glove every 30 minutes. |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Goggles must provide a complete seal around the eyes. Face shield protects against splashes. |
| Respiratory Protection | Full-face respirator with organic vapor cartridge and P100 particulate filter. | Must be fit-tested annually. Required for all handling procedures. |
| Body Protection | Disposable, chemically resistant suit with taped seams. | Tychem® 6000 or equivalent. |
| Foot Protection | Chemically resistant, steel-toed boots with disposable boot covers. | Boot covers should be worn over the suit. |
Experimental Protocols: Handling this compound
All work with this compound must be conducted within a certified chemical fume hood with a face velocity of at least 100 feet per minute.
Protocol 3.1: Preparation of a 10mM this compound Solution
-
Pre-Donning PPE Check: Inspect all PPE for damage or defects before entering the designated handling area.
-
Donning PPE: Don PPE in the following order: inner gloves, suit, boot covers, outer gloves (taped to suit), respirator, goggles, and face shield.
-
Fume Hood Preparation: Verify fume hood certification is current. Place all necessary equipment (vials, pipettes, solvent, waste containers) inside the fume hood before starting.
-
Aliquotting this compound:
-
Use a gas-tight syringe to transfer the required volume of this compound from the stock container.
-
Dispense the this compound into a tared, sealed vial containing the appropriate solvent.
-
Gently agitate the vial to ensure complete dissolution.
-
-
Post-Handling:
-
Seal all containers containing this compound.
-
Decontaminate all surfaces within the fume hood with a 10% bleach solution followed by 70% ethanol.
-
Doff PPE in the reverse order of donning, ensuring no contact with the outer surfaces of contaminated gear.
-
Caption: Experimental Workflow for Handling this compound.
Spill and Emergency Procedures
Immediate and decisive action is critical in the event of an this compound spill.
Protocol 4.1: this compound Spill Response
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Activate the emergency alarm and notify laboratory safety personnel.
-
Isolate: Seal off the affected area. Prevent re-entry.
-
Decontaminate: Trained emergency response personnel with appropriate PPE will neutralize the spill using a chemical spill kit.
-
Ventilate: The area will be ventilated until air monitoring confirms this compound levels are below the PEL.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
